molecular formula C10H19NO3 B2699544 Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate CAS No. 939900-20-6

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

货号: B2699544
CAS 编号: 939900-20-6
分子量: 201.266
InChI 键: GXLLPRLLFBDIAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-14-10(13)9-3-5-11(6-4-9)7-8-12/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLLPRLLFBDIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, applications, and safety considerations, offering field-proven insights and detailed methodologies.

Core Compound Profile

This compound, with the CAS Number 939900-20-6, is a piperidine derivative featuring both an ethyl ester and a primary alcohol functional group.[1][2] This structure imparts a unique combination of polarity and reactivity, making it a versatile building block in organic synthesis. Notably, it is recognized as "Umeclidinium Impurity 16," highlighting its significance in the manufacturing of the long-acting muscarinic antagonist, Umeclidinium bromide, used in the treatment of chronic obstructive pulmonary disease (COPD).[3][4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While experimentally determined data for this specific molecule is not widely published, a combination of predicted values and data from analogous structures provides a reliable profile.

PropertyValueSource
Molecular Formula C10H19NO3PubChem[3]
Molecular Weight 201.26 g/mol PubChem[3]
CAS Number 939900-20-6ChemicalBook[5]
Boiling Point 296.0 ± 30.0 °CChemicalBook (Predicted)[1][5]
Density 1.077 ± 0.06 g/cm³ChemicalBook (Predicted)[1][5]
Appearance Colorless to pale yellow liquid or solidCymitQuimica[1]
Solubility The hydroxyl group suggests solubility in polar solvents.CymitQuimica[1]

The presence of the hydroxyl group is expected to increase the compound's boiling point and its solubility in polar solvents due to hydrogen bonding capabilities.[1]

Synthesis and Mechanism

The synthesis of this compound can be logically approached through the N-alkylation of Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). A robust and scalable method can be adapted from protocols for similar transformations. The reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on a suitable two-carbon electrophile.

Recommended Synthetic Protocol: N-Alkylation of Ethyl Isonipecotate

This protocol is based on the well-established alkylation of secondary amines and is adapted from a procedure for a closely related compound. The choice of a mild base and an appropriate solvent is critical to minimize side reactions and ensure a high yield.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Ethyl_Isonipecotate Ethyl piperidine-4-carboxylate Base Potassium Carbonate (K2CO3) Bromoethanol 2-Bromoethanol Solvent Toluene Base->Solvent Heat Reflux Solvent->Heat Target This compound Heat->Target

A schematic of the N-alkylation synthesis pathway.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl isonipecotate (1 equivalent), toluene as the solvent, and powdered potassium carbonate (2 equivalents) as the base.

  • Addition of Alkylating Agent: Slowly add 2-bromoethanol (1.1 equivalents) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of toluene.

  • Extraction: Combine the filtrate and washings and wash with water to remove any remaining salts and unreacted 2-bromoethanol. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

  • Potassium Carbonate: A mild inorganic base is chosen to deprotonate the secondary amine without promoting elimination reactions with the bromoethanol or hydrolysis of the ester.

  • Toluene: This solvent allows for heating to reflux, providing the necessary activation energy for the reaction, and is immiscible with water, simplifying the work-up.

  • Excess Base: Using an excess of potassium carbonate ensures complete deprotonation of the piperidine nitrogen and neutralizes the hydrobromic acid formed during the reaction.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, the methylene protons of the hydroxyethyl group, and a broad singlet for the hydroxyl proton. The protons alpha to the nitrogen and the ester group will be the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the piperidine ring, and the carbons of the hydroxyethyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a strong absorption band around 1730 cm⁻¹ due to the C=O stretching of the ester.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 201.26. Common fragmentation patterns would involve the loss of the ethoxy group from the ester and cleavage at the C-C bond adjacent to the nitrogen atom.

Applications in Drug Development

The primary documented application of this compound is as a crucial intermediate in the synthesis of Umeclidinium bromide.[3][4] In this context, the hydroxyl group serves as a handle for further chemical modification, leading to the final active pharmaceutical ingredient.

G A Ethyl 1-(2-hydroxyethyl)piperidine- 4-carboxylate B Further Synthetic Steps (e.g., Chlorination, Quaternization) A->B Intermediate C Umeclidinium Bromide (Active Pharmaceutical Ingredient) B->C Final Product Synthesis

Role as a key intermediate in pharmaceutical manufacturing.

Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable ester, makes it a valuable synthon for creating a variety of complex molecules with potential therapeutic applications.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the known hazards of its structural analogues, such as 1-(2-hydroxyethyl)piperidine and ethyl piperidine-4-carboxylate.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical industry, primarily due to its role as a key intermediate. Its synthesis is achievable through standard organic chemistry transformations, and its bifunctional nature allows for diverse applications in medicinal chemistry. While a complete set of experimentally verified analytical data is not yet in the public domain, its structural characteristics are well-defined, allowing for a robust understanding of its properties and reactivity. As with any chemical, proper safety protocols must be followed during its handling and use.

References

  • PubChem. Ethyl 4-piperidinecarboxylate.
  • PubChem. This compound.
  • Venkatasai Life Sciences. Ethyl-1-(2-hydroxyethyl)
  • Venkatasai Life Sciences. Umeclidinium Bromide Impurity 16. [Link]
  • Google Patents. US20160159786A1 - Chemical process.

Sources

An In-Depth Technical Guide to Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, a heterocyclic compound of significant interest in modern pharmaceutical development. While not a final active pharmaceutical ingredient (API), its relevance stems from its status as a known impurity and potential synthetic intermediate in the manufacturing of major drugs, including the long-acting muscarinic antagonist, Umeclidinium. This document details the compound's chemical structure, physicochemical properties, a robust and logical synthesis methodology, and its critical context within pharmaceutical quality control and process chemistry. The guide is structured to provide not just procedural steps but also the scientific rationale behind them, empowering researchers and developers with actionable, field-proven insights.

Introduction and Strategic Importance

The piperidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold for targeting a multitude of biological receptors. This compound (CAS No. 939900-20-6) emerges as a molecule of interest within this class, not as a therapeutic agent itself, but as a critical process-related impurity in the synthesis of APIs such as Umeclidinium and Loratadine.[3][4]

Understanding the formation, properties, and synthesis of such impurities is a non-negotiable aspect of drug development and manufacturing. For process chemists, controlling the formation of this molecule is key to optimizing reaction yields and purity. For analytical scientists, having access to well-characterized reference standards of this compound is essential for developing and validating methods to quantify its presence in final drug products, ensuring they meet the stringent purity requirements set by regulatory bodies like the FDA and EMA.[5][6] This guide, therefore, addresses the technical needs of professionals in these domains by providing a detailed examination of this specific piperidine derivative.

Physicochemical and Structural Characteristics

The structural architecture of this compound features a central piperidine ring N-substituted with a 2-hydroxyethyl group and a C-4 substituted ethyl carboxylate group.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

The presence of a tertiary amine, an ester, and a primary alcohol functional group defines its chemical reactivity. The hydroxyl group, in particular, increases its polarity and potential for hydrogen bonding compared to its parent ester, ethyl isonipecotate.[7]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 939900-20-6[1][3]
Molecular Formula C₁₀H₁₉NO₃[1][4]
Molecular Weight 201.26 g/mol [1][4]
Appearance Colorless to pale yellow liquid or solid[7]
Boiling Point 296.0 ± 30.0 °C (Predicted)[1]
Density 1.077 ± 0.06 g/cm³ (Predicted)[1]
pKa 15.00 ± 0.10 (Predicted, alcoholic proton)[1]

Synthesis and Methodology

The most logical and industrially relevant synthesis of this compound is through the N-alkylation of the readily available starting material, Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). The choice of the alkylating agent and reaction conditions is critical to favor the desired product and minimize side reactions.

Rationale for Synthetic Route Selection

The direct N-alkylation of a secondary amine like ethyl isonipecotate is a standard and efficient transformation. The key variables are the choice of the 2-carbon electrophile and the base.

  • Electrophile: While ethylene oxide could be used, it is a volatile and highly reactive gas requiring specialized handling. A more practical choice for laboratory and scale-up operations is a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. These are liquids that are easier to handle and dose accurately.

  • Base: A non-nucleophilic base is required to deprotonate the piperidine nitrogen, facilitating its attack on the electrophile. Inorganic bases like potassium carbonate (K₂CO₃) are often preferred in industrial settings due to their low cost, ease of handling, and straightforward removal during workup.

The proposed synthesis is therefore the reaction of ethyl isonipecotate with a 2-haloethanol in the presence of a suitable base and solvent. This pathway is analogous to the initial step in published syntheses of related pharmaceutical intermediates.

Experimental Protocol: N-alkylation of Ethyl Isonipecotate

This protocol describes a representative procedure for the synthesis of the title compound.

Reaction Scheme:

synthesis start Ethyl Piperidine-4-carboxylate (Ethyl Isonipecotate) reagent + 2-Chloroethanol + K2CO3 (Acetonitrile, Reflux) product This compound reagent->product

Caption: Synthesis of the target compound via N-alkylation.

Materials:

  • Ethyl piperidine-4-carboxylate (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl piperidine-4-carboxylate, anhydrous potassium carbonate, and acetonitrile.

  • Addition of Reagent: Begin stirring the suspension and add 2-chloroethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

  • Workup (Aqueous Extraction):

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Development: A Case Study as a Pharmaceutical Impurity

The primary significance of this compound in the pharmaceutical industry is its classification as a process-related impurity. It is specifically designated as "Umeclidinium Impurity 16".[4]

Context in Umeclidinium Synthesis

Umeclidinium is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD).[8] Its synthesis often starts from ethyl isonipecotate. A key step involves the N-alkylation with a two-carbon unit, followed by further transformations.

pathway cluster_0 Umeclidinium Synthesis Pathway cluster_1 Impurity Formation A Ethyl Isonipecotate B N-Alkylation with 1-bromo-2-chloroethane A->B C Ethyl 1-(2-chloroethyl) piperidine-4-carboxylate (Key Intermediate) B->C D Intramolecular Cyclization C->D H Side Reaction/ Hydrolysis C->H E Quinuclidine Core D->E F Further Steps E->F G Umeclidinium (API) F->G I Ethyl 1-(2-hydroxyethyl) piperidine-4-carboxylate (Impurity) H->I

Sources

An In-Depth Technical Guide to Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 939900-20-6

This technical guide provides a comprehensive overview of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering insights into its properties, synthesis, and potential applications.

Chemical Identity and Properties

This compound, with the CAS number 939900-20-6, is a piperidine derivative characterized by an ethyl ester at the 4-position and a 2-hydroxyethyl group attached to the piperidine nitrogen.[1][2][3] This bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable ester, makes it a versatile building block in organic synthesis.

Molecular Structure and Chemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C10H19NO3[1][3][4]
Molecular Weight 201.26 g/mol [1][4]
IUPAC Name This compound[4]
Synonyms 1-(2-hydroxyethyl)isonipecotic acid ethyl ester, 1-(2-hydroxyethyl)-4-piperidinecarboxylic acid ethyl ester[1][3]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point (Predicted) 296.0 ± 30.0 °C[1][3]
Density (Predicted) 1.077 ± 0.06 g/cm³[1][3]

The presence of the hydroxyl group is expected to increase its boiling point and solubility in polar solvents due to hydrogen bonding.[2]

Caption: Molecular Structure of this compound.

Synthesis and Mechanism

The synthesis of this compound typically involves the N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate). A common and effective method is the reaction with ethylene oxide.

Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ethyl isonipecotate Ethyl isonipecotate N-alkylation N-alkylation Ethyl isonipecotate->N-alkylation Ethylene oxide Ethylene oxide Ethylene oxide->N-alkylation This compound This compound N-alkylation->this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate and should be optimized for the specific substrate.[5]

Materials:

  • Ethyl piperidine-4-carboxylate (Ethyl isonipecotate)

  • Ethylene oxide

  • Ethanol

  • 4-Methyl-2-pentanone (optional, as a higher boiling point solvent)

  • Sodium hydroxide (for workup)

  • Hydrochloric acid (for workup)

  • Ether or other suitable extraction solvent

  • Sodium sulfate and potassium carbonate (for drying)

Procedure:

  • A mixture of ethyl piperidine-4-carboxylate, a suitable solvent such as ethanol or 4-methyl-2-pentanone, and ethylene oxide is prepared in a sealed pressure vessel.

  • The reaction mixture is heated to approximately 60°C for an extended period, potentially several days, to ensure complete reaction.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between a dilute aqueous sodium hydroxide solution and an organic solvent like ether.

  • The organic layer is separated and then extracted with dilute hydrochloric acid.

  • The acidic aqueous layer is then basified with aqueous sodium hydroxide.

  • The product is extracted from the basified aqueous layer with an organic solvent.

  • The combined organic extracts are dried over anhydrous sodium sulfate and potassium carbonate.

  • The solvent is evaporated in vacuo to yield the crude product.

  • Purification can be achieved by crystallization from a suitable solvent system like ether/n-pentane or by column chromatography.

Causality of Experimental Choices:

  • Sealed Vessel: Ethylene oxide is a gas at room temperature, necessitating a sealed vessel to maintain its concentration in the reaction mixture and prevent its escape.

  • Heating: The N-alkylation of the secondary amine in the piperidine ring is accelerated by heating, which provides the necessary activation energy for the reaction.

  • Acid-Base Workup: The workup procedure is designed to separate the product from unreacted starting materials and byproducts. The basic wash removes any acidic impurities, while the acid extraction protonates the basic piperidine nitrogen of the product, transferring it to the aqueous phase and leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer deprotonates the product, allowing its extraction back into an organic solvent.

Applications in Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The hydroxyl and ester functionalities provide two distinct points for further chemical modification.

Role as a Building Block

The primary utility of this compound lies in its ability to be elaborated into more complex molecules. For instance, the hydroxyl group can be converted into a leaving group, such as a chloride, to facilitate further nucleophilic substitution.[1] An example of a downstream product is ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.[1]

This intermediate is also identified as "Umeclidinium Impurity 16," indicating its relevance in the synthesis or degradation pathways of Umeclidinium, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).[4]

applications cluster_modifications Chemical Modifications cluster_apis Potential API Targets substance This compound CAS: 939900-20-6 ester_hydrolysis Ester Hydrolysis substance->ester_hydrolysis yields carboxylic acid hydroxyl_activation Hydroxyl Group Activation substance->hydroxyl_activation e.g., to chloride api_scaffold Scaffold for Complex APIs ester_hydrolysis->api_scaffold hydroxyl_activation->api_scaffold umeclidinium Umeclidinium Synthesis api_scaffold->umeclidinium

Caption: Potential reaction pathways and applications.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling piperidine derivatives should be observed.[6] Related compounds are known to cause skin and eye irritation.[7][8]

General Handling Recommendations:

  • Use in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the ethyl ester, the hydroxyethyl group, and the piperidine ring protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of 201.26 g/mol .[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic stretches of the hydroxyl (O-H), ester carbonyl (C=O), and C-N bonds.

References

  • PrepChem.com. Synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate.
  • LookChem. Cas 939900-20-6, this compound.
  • ChemBK. This compound.
  • ChemSrc. This compound.
  • PubChem. This compound.
  • PrepChem.com. Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.
  • NIST. Ethyl piperidine-4-carboxylate.

Sources

A Technical Guide to the Molecular Weight and Characterization of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, with a primary focus on its molecular weight. As a relevant compound in medicinal chemistry, often appearing as an intermediate or impurity in the synthesis of active pharmaceutical ingredients, precise characterization is paramount.[1] This document details the fundamental identifiers of the compound, elucidates the critical role of molecular weight in the drug development pipeline, and presents an authoritative, field-proven protocol for its experimental determination using Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies and data presented herein are designed to support researchers in ensuring the identity, purity, and quality of this molecule in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a piperidine core functionalized with both an ethyl ester and a hydroxyethyl group.[1] These features contribute to its polarity and potential for hydrogen bonding.[1] Its definitive identification relies on a combination of its chemical formula, unique identifiers, and precise mass.

The molecular weight of a compound is a foundational parameter, calculated by summing the atomic weights of all constituent atoms in its molecular formula.[2] For this compound, the molecular formula C₁₀H₁₉NO₃ yields a calculated molecular weight of 201.26 g/mol .[3][4] This value is the average mass based on the natural isotopic abundance of the elements. For high-resolution analytical techniques, the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element, is more relevant.[2]

The key identifying and physicochemical properties are summarized in Table 1 below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 939900-20-6[3][4]
Molecular Formula C₁₀H₁₉NO₃[3][5]
Molecular Weight 201.26 g/mol [3][4]
Monoisotopic Mass 201.13649347 Da[3]
Synonyms Umeclidinium Impurity 16, 1-(2-hydroxyethyl)isonipecotic acid ethyl ester[3][4]
SMILES CCOC(=O)C1CCN(CC1)CCO[3]
InChIKey GXLLPRLLFBDIAB-UHFFFAOYSA-N[3]
Predicted Boiling Point 296.0 ± 30.0 °C[4]
Predicted Density 1.077 ± 0.06 g/cm³[4]

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, size="7.6,4!", dpi=100];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=12];

// Define nodes for atoms N1 [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; O1 [label="O", fontcolor="#EA4335"]; C7 [label="C", fontcolor="#202124"]; O2 [label="O", fontcolor="#EA4335"]; C8 [label="C", fontcolor="#202124"]; C9 [label="C", fontcolor="#202124"]; O3 [label="O-H", fontcolor="#EA4335"]; C10 [label="C", fontcolor="#202124"];

// Define positions (adjust as needed for a good 2D layout) N1 [pos="0,0!"]; C1 [pos="-1.2,0.7!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-2.4,0!"]; C4 [pos="1.2,0!"]; C5 [pos="1.2,1.4!"]; C6 [pos="2.4,0!"]; O1 [pos="3.6,0.7!"]; C7 [pos="2.4,-1.4!"]; O2 [pos="1.8,-2.1!"]; C8 [pos="3.6,-1.4!"]; C9 [pos="4.8,-1.4!"]; O3 [pos="2.4,2.1!"]; C10 [pos="-3.6,0!"];

// Define bonds N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C3; N1 -- C4; C4 -- C5; C4 -- C6; C6 -- O1 [label="="]; C6 -- C7; C7 -- O2; C7 -- C8; C8 -- C9; C5 -- O3; C3 -- C10;

// Placeholder for the ester group on C10 C10_O1 [label="O", pos="-4.8,0.7!", fontcolor="#EA4335"]; C10_O2 [label="O", pos="-4.8,-0.7!", fontcolor="#EA4335"]; C10_C11 [label="C", pos="-6.0,-0.7!", fontcolor="#202124"]; C10_C12 [label="C", pos="-7.2,-0.7!", fontcolor="#202124"]; C10 -- C10_O1 [label="="]; C10 -- C10_O2; C10_O2 -- C10_C11; C10_C11 -- C10_C12; }

Figure 1: 2D Chemical Structure of the compound.

The Critical Role of Molecular Weight in Drug Development

Molecular weight is a fundamental physicochemical property that profoundly influences a compound's entire lifecycle in drug discovery and development.[6] Its importance extends from initial screening to final formulation and quality control.

  • Identity and Purity Confirmation: The most immediate application is the verification of a synthesized molecule's identity. An experimentally determined molecular weight that matches the theoretical value is the first line of evidence that the correct compound has been produced.[7] Any deviation can indicate the presence of impurities, degradation products, or an incorrect structure.[7]

  • Pharmacokinetics (ADME): Molecular weight is a key descriptor in models that predict a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6][8] For instance, Lipinski's Rule of Five suggests that orally active drugs generally have a molecular weight of less than 500 g/mol , as lower molecular weight is often correlated with better membrane permeability and solubility.[8]

  • Regulatory Compliance: Regulatory bodies require unambiguous characterization of any pharmaceutical compound, including its related substances and impurities. Accurate mass measurement is the gold standard for determining elemental composition, which is an essential piece of data for regulatory submissions.[7][9]

  • Quality Control (QC): In a manufacturing setting, molecular weight determination is a critical QC check to ensure batch-to-batch consistency and to monitor the stability of the final drug product.[10]

Authoritative Determination of Molecular Weight via Mass Spectrometry

While molecular weight can be calculated theoretically, its experimental confirmation is non-negotiable. Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of small molecules with high accuracy and sensitivity.[7][11]

The core principle of MS involves the ionization of a sample to generate charged molecules (ions), which are then separated based on their mass-to-charge ratio (m/z).[11] For a compound like this compound, which is polar and non-volatile, Electrospray Ionization (ESI) is the ideal ionization method. ESI is a "soft" ionization technique that imparts minimal energy to the molecule, allowing the intact molecular ion to be observed with little to no fragmentation.[7]

Due to the basic nature of the piperidine nitrogen, analysis is typically performed in positive ion mode, where the molecule readily accepts a proton (H⁺) to form a protonated molecular ion, denoted as [M+H]⁺. The mass spectrometer then measures the m/z of this ion, from which the mass of the neutral molecule (M) can be precisely deduced.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_analysis MS Analysis A Dissolve Sample in Methanol/Water B Introduce Sample via Syringe Pump A->B C ESI Source: Nebulization & Ionization ([M] -> [M+H]+) B->C Flow D Mass Analyzer: Separation by m/z C->D E Detector: Ion Detection D->E F Data System: Generate Mass Spectrum E->F

Figure 2: Experimental workflow for ESI-MS analysis.

Experimental Protocol: Molecular Weight Verification by Direct Infusion ESI-MS

This section provides a self-validating protocol for the precise determination of the molecular weight of this compound.

4.1 Objective: To experimentally verify the molecular weight and confirm the elemental composition of this compound using High-Resolution Mass Spectrometry (HRMS) with an ESI source.

4.2 Materials and Reagents:

  • This compound sample

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid (≥99%)

  • Calibrant solution appropriate for the mass spectrometer (e.g., sodium formate)

  • Volumetric flasks, pipettes, and vials

4.3 Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • A syringe pump for direct sample infusion.

4.4 Sample Preparation:

  • Causality: A dilute, fully dissolved sample prevents source contamination and ensures stable ionization. Formic acid is added to acidify the mobile phase, which promotes the protonation of the basic nitrogen atom on the piperidine ring, maximizing the signal for the desired [M+H]⁺ ion.

  • Step 1: Prepare a stock solution of the sample at 1 mg/mL in methanol.

  • Step 2: From the stock solution, prepare a working solution by diluting it to a final concentration of 1-10 µg/mL in a 50:50 (v/v) methanol/water solution containing 0.1% formic acid.

4.5 Instrument Setup and Calibration:

  • Causality: Calibration is the most critical step for ensuring mass accuracy. An internal calibrant or "lock mass" can be used to correct for any instrumental drift during the analysis, enabling mass accuracy typically within 5 ppm.[9]

  • Step 1: Set up the ESI source in positive ion mode.

  • Step 2: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-500) according to the manufacturer's protocol using the specified calibrant solution.

  • Step 3: Set the instrument to acquire data in a high-resolution mode. Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

4.6 Data Acquisition:

  • Step 1: Load the prepared working solution into a syringe and place it on the syringe pump.

  • Step 2: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Step 3: Acquire data for several minutes to obtain a stable signal and an averaged, high-quality mass spectrum.

4.7 Data Analysis and Interpretation:

  • Expected Result: The primary ion observed in the mass spectrum should correspond to the protonated molecule [M+H]⁺.

  • Calculation:

    • Theoretical Monoisotopic Mass of M (C₁₀H₁₉NO₃): 201.1365 Da

    • Mass of Proton (H⁺): 1.0073 Da

    • Expected m/z for [M+H]⁺: 201.1365 + 1.0073 = 202.1438

  • Validation:

    • Compare the experimentally measured m/z value with the calculated theoretical value. The mass error should be less than 5 ppm.

    • Utilize the instrument's software to predict the elemental formula from the accurate mass. The result should unambiguously confirm C₁₀H₂₀NO₃⁺ (the formula for the [M+H]⁺ ion).

    • Examine the isotopic pattern in the spectrum. The relative abundance of the A+1 peak (containing one ¹³C atom) should match the theoretical prediction for a molecule with 10 carbon atoms.

Conclusion

The molecular weight of this compound is definitively established as 201.26 g/mol (average mass) with a monoisotopic mass of 201.1365 Da .[3] This fundamental parameter is not merely a calculated value but a critical attribute that influences the compound's behavior from laboratory synthesis to potential pharmaceutical application. The gold-standard method for its experimental verification is high-resolution mass spectrometry, for which a detailed and robust ESI-MS protocol has been provided. By adhering to this guide, researchers and drug development professionals can ensure the unequivocal identification and characterization of this molecule, upholding the highest standards of scientific integrity and supporting the advancement of their research goals.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Durrant Lab. (n.d.). Molecular weight. MolModa Documentation.
  • LookChem. (n.d.). Cas 939900-20-6, this compound.
  • Sargent, M., & O'Connor, G. (2002). Methodology for Accurate Mass Measurement of Small Molecules. LGC.
  • Blotz, A. (n.d.). This compound.
  • Brookhaven Instruments. (n.d.). What is Molecular Weight?.
  • Wisdomlib. (2025). Molecular weight drugs: Significance and symbolism.
  • Frontage Labs. (2015). Mass Spectrometry in Small Molecule Drug Development.
  • Fagerholm, U. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. bioRxiv.
  • Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. TIGP.
  • ChemBK. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). CAS No : 939900-20-6 | Product Name : this compound.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
  • Park, J., et al. (2020). Effects of molecular weight and structural conformation of multivalent-based elastin-like polypeptides on tumor accumulation and tissue biodistribution. NIH National Library of Medicine.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
  • Chalk, R. (2021). 13 Small Molecule Accurate Mass Analysis. YouTube.
  • PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. National Center for Biotechnology Information.
  • Molbase. (n.d.). TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE.

Sources

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's behavior under mass spectrometric conditions. This document will delve into the theoretical underpinnings of its fragmentation, offer practical experimental guidance, and provide a framework for data interpretation, ensuring scientific integrity and logical coherence.

Introduction: The Significance of Characterizing this compound

This compound is a substituted piperidine derivative with potential applications in pharmaceutical and chemical synthesis. As with any compound intended for advanced applications, precise structural elucidation and purity assessment are paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide will explore the mass spectrometric characteristics of this molecule, providing a predictive framework for its fragmentation patterns, which is essential for its unambiguous identification in complex matrices.

Core Molecular Properties

A foundational understanding of the molecule's physical and chemical properties is critical before undertaking any analytical investigation.

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₃PubChem[1]
Molecular Weight201.26 g/mol PubChem[1]
Exact Mass201.1365 DaPubChem[1]
IUPAC NameThis compoundPubChem[1]
Canonical SMILESCCOC(=O)C1CCN(CC1)CCOPubChem[1]

These fundamental properties are the bedrock upon which mass spectrometric data interpretation is built. The exact mass, in particular, is crucial for high-resolution mass spectrometry in confirming the elemental composition.

Principles of Ionization and Fragmentation

The choice of ionization technique is pivotal for the successful analysis of this compound. Given its polarity and thermal lability, Electrospray Ionization (ESI) is a highly suitable method, typically producing a protonated molecule [M+H]⁺ in positive ion mode. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially with derivatization to increase volatility, and would likely yield a molecular ion (M⁺) under Electron Ionization (EI).

The fragmentation of the parent ion is governed by the molecule's inherent chemical structure, with bond cleavages preferentially occurring at heteroatoms, branch points, and sites that lead to the formation of stable carbocations or neutral losses.

Predicted Fragmentation Pathways

The fragmentation of this compound can be logically deduced by considering the fragmentation of its constituent substructures: the N-(2-hydroxyethyl)piperidine core and the ethyl carboxylate group. By examining the known mass spectra of related compounds such as Ethyl piperidine-4-carboxylate and 1-Piperidineethanol, we can predict the primary fragmentation routes.

Diagram: Predicted ESI-MS/MS Fragmentation Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample This compound in Solution (e.g., Methanol/Water) ESI Electrospray Ionization (ESI) Positive Mode Sample->ESI Infusion MS1 MS1 Analysis (Full Scan) ESI->MS1 [M+H]⁺ Formation Isolation Precursor Ion Isolation (m/z 202.1) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Spectrum Mass Spectrum Generation MS2->Spectrum Interpretation Fragmentation Pathway Interpretation Spectrum->Interpretation

Caption: A typical workflow for the analysis of the target compound using LC-ESI-MS/MS.

Key Fragmentation Reactions

Under positive mode ESI, the molecule will readily protonate, likely on the piperidine nitrogen, to form the precursor ion [M+H]⁺ at m/z 202.1. Subsequent fragmentation via Collision-Induced Dissociation (CID) is predicted to proceed through the following pathways:

  • Loss of the N-hydroxyethyl side chain: A common fragmentation pathway for N-substituted piperidines is the cleavage of the N-C bond of the substituent. This would result in the loss of a hydroxyethyl group (C₂H₅O, 45.0 Da) or a neutral loss of ethylene glycol (C₂H₆O₂, 62.0 Da) following rearrangement, leading to a fragment ion corresponding to the ethyl piperidine-4-carboxylate cation.

  • Fragmentation of the ethyl ester: The ethyl ester group is prone to fragmentation. This can occur through the loss of an ethoxy radical (•OC₂H₅, 45.0 Da) or a neutral loss of ethanol (C₂H₅OH, 46.0 Da) or ethylene (C₂H₄, 28.0 Da) via a McLafferty rearrangement.

  • Ring opening of the piperidine core: The piperidine ring itself can undergo fragmentation, although this often requires higher collision energies. This can lead to a variety of smaller fragment ions.

Diagram: Predicted Fragmentation Pathway of [M+H]⁺

fragmentation cluster_frags parent [M+H]⁺ m/z 202.1 C₁₀H₂₀NO₃⁺ frag1 Loss of H₂O m/z 184.1 C₁₀H₁₈NO₂⁺ parent->frag1 - H₂O frag2 Loss of C₂H₄O (acetaldehyde) m/z 158.1 C₈H₁₆NO₂⁺ parent->frag2 - C₂H₄O frag3 Loss of C₂H₅OH (ethanol) m/z 156.1 C₈H₁₄NO₂⁺ parent->frag3 - C₂H₅OH frag4 Loss of C₂H₄ (ethylene) from ethyl ester m/z 174.1 C₈H₁₆NO₃⁺ parent->frag4 - C₂H₄ frag5 Piperidine ring opening fragments parent->frag5 Higher Energy CID

Caption: Predicted major fragmentation pathways for the protonated molecule.

Experimental Protocol: A Self-Validating System

This section outlines a robust, step-by-step methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a mobile phase-matched solvent (e.g., 50:50 methanol:water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode ESI.

LC-MS Parameters
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating the analyte from potential impurities.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient from 5% to 95% B over 5-10 minutes will effectively elute the compound.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Instrument-specific optimized values for nebulizer and drying gases.

    • MS Scan Mode: Full scan from m/z 50 to 500 to detect the precursor ion.

    • MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 202.1. Use a collision energy ramp (e.g., 10-40 eV) to observe a wide range of fragment ions.

Data Interpretation and Trustworthiness

The acquired mass spectrum should be carefully examined. The presence of the [M+H]⁺ ion at m/z 202.1 with the correct isotopic pattern for C₁₀H₁₉NO₃ provides strong evidence for the presence of the target compound. The MS/MS spectrum should then be compared to the predicted fragmentation pathways. The observation of the expected fragment ions would confirm the structure.

To ensure the trustworthiness of the results, the following should be considered:

  • Mass Accuracy: For high-resolution instruments, the measured mass of the precursor and fragment ions should be within 5 ppm of the theoretical mass.

  • Blanks and Controls: Run solvent blanks to ensure that there are no interfering peaks from the system or solvent.

  • Reproducibility: Repeated injections should yield consistent retention times and mass spectra.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization. By leveraging appropriate ionization techniques like ESI and understanding the predictable fragmentation pathways, researchers can confidently identify and structurally elucidate this molecule. The experimental protocol provided in this guide offers a starting point for developing a robust and reliable analytical method. As with any scientific endeavor, a thorough understanding of the underlying principles is key to successful data acquisition and interpretation.

References

  • PubChem. This compound.
  • NIST. Ethyl piperidine-4-carboxylate. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link][2][3]
  • NIST. 1-Piperidineethanol. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link][4]
  • Cheméo.

Sources

An In-depth Technical Guide on the Safe Handling of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a substituted piperidine derivative that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its structure combines a piperidine core, an N-hydroxyethyl substituent, and an ethyl carboxylate group, making it a valuable building block for more complex molecules. While specific safety and toxicological data for this compound are not extensively published, a comprehensive understanding of its safe handling can be derived from its chemical structure and the known hazards of its constituent functional groups and structurally related compounds.

This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound, based on established principles of laboratory safety and data from analogous chemical structures. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before handling any chemical. For this compound, the hazard profile is inferred from related compounds such as piperidine derivatives and esters.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C10H19NO3PubChem[1]
Molecular Weight 201.26 g/mol PubChem[1]
Boiling Point 296.0 ± 30.0 °C (Predicted)ChemicalBook[2]
Density 1.077 ± 0.06 g/cm3 (Predicted)ChemBK[3]
Toxicological Profile (Inferred)

Direct toxicological data for this compound is limited. Therefore, the hazard assessment is based on data from structurally similar compounds:

  • Ethyl piperidine-4-carboxylate: This precursor is classified as a combustible liquid and causes skin and eye irritation.[4]

  • 1-(2-Hydroxyethyl)piperidine: This compound is harmful if swallowed and causes skin irritation.[5]

  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate: A chlorinated analog, it is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[6]

Based on these analogs, it is prudent to assume that this compound may exhibit the following hazards:

  • Skin Irritation: The piperidine moiety and other functional groups can cause skin irritation upon contact.

  • Serious Eye Irritation: As with many organic chemicals, contact with the eyes is likely to cause significant irritation.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

The following GHS hazard statements are likely applicable: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H302 (Harmful if swallowed), and H335 (May cause respiratory irritation).

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment should be employed. The selection of appropriate controls is a critical step in ensuring laboratory safety.

Engineering Controls
  • Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation of any potential vapors or aerosols.

  • Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

  • Gloves: Wear nitrile or neoprene gloves to prevent skin contact. Always inspect gloves for tears or punctures before use and change them frequently.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]

  • Lab Coat: A flame-retardant lab coat should be worn to protect street clothes and provide an additional layer of protection.

  • Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

PPE_Workflow Start Entering the Lab LabCoat Wear a Lab Coat Start->LabCoat Gloves Wear Nitrile Gloves Goggles Wear Chemical Safety Goggles Gloves->Goggles FumeHood Work in a Fume Hood Goggles->FumeHood LabCoat->Gloves Handling Handle Chemical FumeHood->Handling Exit Leaving the Lab Handling->Exit

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Grounding: When transferring the substance, ensure containers are properly grounded to prevent static discharge.

  • Inert Atmosphere: For long-term storage or reactions sensitive to air, consider handling under an inert atmosphere (e.g., nitrogen or argon).

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[8]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is essential.

First-Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushSkin Flush with Water (15 min) Remove Clothing Skin->FlushSkin FlushEye Flush with Water (15 min) Seek Immediate Medical Attention Eye->FlushEye FreshAir Move to Fresh Air Administer Oxygen if needed Inhalation->FreshAir RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Medical Attention FlushSkin->Medical FreshAir->Medical RinseMouth->Medical

Caption: Emergency First-Aid Response Flowchart.

Spills and Leaks
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Notify your institution's environmental health and safety department.

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Collect waste in a designated, labeled, and sealed container.

  • Disposal Vendor: Contact a licensed professional waste disposal service to pick up the chemical waste. Do not attempt to dispose of it down the drain or in regular trash.

Experimental Protocol: A General Synthesis Procedure

The following is a generalized protocol for a reaction involving this compound. This procedure should be adapted based on the specific requirements of the reaction.

Objective: To perform an N-alkylation reaction using this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Appropriate work-up and purification supplies

Procedure:

  • Preparation: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add this compound (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous acetonitrile to the flask.

  • Reaction Initiation: Begin stirring the mixture and add the alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

  • Waste Disposal: Dispose of all chemical waste in the appropriately labeled containers.

Conclusion

While this compound lacks a comprehensive, publicly available safety profile, a robust safety and handling plan can be effectively implemented by analyzing its chemical structure and the known hazards of analogous compounds. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely handle this valuable synthetic intermediate.

References

  • PubChem. This compound.
  • PrepChem. Synthesis of ethyl 1-(2-hydroxyethyl)
  • ChemBK. Ethyl 1-(2-hydroxyethyl)
  • Cheméo.
  • Angene Chemical. 4-(2-Hydroxyethyl)
  • PubChem. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
  • PrepChem. Synthesis of ethyl 4-(2-hydroxyethyl)

Sources

An In-Depth Technical Guide on the Safe Handling of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is a thorough understanding of the physical and chemical characteristics of the substances being handled. While experimental data for Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is limited, predicted properties provide a baseline for operational planning.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 939900-20-6[3][5][6]
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1][5]
Predicted Boiling Point 296.0 ± 30.0 °C[3][5]
Predicted Density 1.077 ± 0.06 g/cm³[3][5]
Appearance Colorless to pale yellow liquid or solid (predicted)[7]

Hazard Assessment: An Analog-Based Approach

Direct hazard classification for this compound under the Globally Harmonized System (GHS) is not available.[3][4] To construct a reliable risk assessment, it is scientifically prudent to examine data from structurally similar compounds. Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6) serves as a close analog, differing only by the substituent on the piperidine nitrogen.

Table 2: GHS Classification for Structural Analog Ethyl 4-hydroxypiperidine-1-carboxylate

Hazard ClassHazard CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: Echemi Safety Data Sheet for Ethyl 4-hydroxypiperidine-1-carboxylate.[8]

Interpretation and Causality:

The piperidine moiety itself, a secondary amine, can exhibit corrosive and irritant properties.[9] The presence of functional groups such as the ethyl ester and the hydroxyl group can modulate this reactivity but does not eliminate the underlying potential for irritation. Therefore, it is reasonable to assume that this compound may, at a minimum, cause skin, eye, and respiratory irritation.

Furthermore, the broader class of piperidine derivatives can present more severe hazards, including:

  • Acute Toxicity: Piperidine itself is toxic by oral, dermal, and inhalation routes.[9][10]

  • Flammability: Many simple piperidines are flammable liquids.[10][11]

  • Reactivity: Piperidines can react exothermically with acids and are incompatible with strong oxidizing agents.[10]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential. The following protocols are designed to minimize exposure and mitigate risk.

Workflow for Safe Handling:

G A Risk Assessment (Review this guide & SDS of analogs) B Engineering Controls (Certified Chemical Fume Hood) A->B C PPE Donning (Gloves, Lab Coat, Eye Protection) B->C D Compound Handling (Weighing, Dissolving, Reaction Setup) C->D E Decontamination (Wipe down surfaces, clean glassware) D->E F Waste Disposal (Segregated hazardous waste) E->F G PPE Doffing & Hand Washing F->G

Caption: Standard workflow for handling research chemicals with unknown toxicity.

Engineering Controls
  • Primary Containment: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[12][13] This is the most critical engineering control to prevent inhalation of vapors or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's air velocity should be regularly checked to ensure it meets established safety standards.[12]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the presumed hazards of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards at all times.[8][14] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn.

    • Lab Coat: A flame-resistant lab coat with long sleeves must be worn and kept fully fastened.[8]

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is typically not required. However, if there is a potential for exposure outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge should be used.[8][15]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Response Decision Tree:

Start Incident Occurs Spill Spill Start->Spill Exposure Personal Exposure Start->Exposure MinorSpill Minor Spill (in fume hood) Spill->MinorSpill MajorSpill Major Spill (outside hood) Spill->MajorSpill SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation ActionMinorSpill Absorb with inert material. Decontaminate area. Dispose as hazardous waste. MinorSpill->ActionMinorSpill ActionMajorSpill Evacuate area. Alert safety personnel. Restrict access. MajorSpill->ActionMajorSpill ActionSkin Remove contaminated clothing. Wash area with soap & water for 15 min. Seek medical attention. SkinContact->ActionSkin ActionEye Flush with water for 15 min. Remove contact lenses. Seek immediate medical attention. EyeContact->ActionEye ActionInhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Inhalation->ActionInhalation

Caption: Decision-making guide for emergency response to spills or exposures.

First-Aid Measures

These first-aid recommendations are based on standard procedures for chemical exposures.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures
  • Minor Spills (within a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[12] Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent.

  • Major Spills: Evacuate the immediate area and alert colleagues and safety personnel. Prevent the spill from entering drains.[14] Only personnel trained in hazardous spill cleanup and equipped with appropriate PPE should address the spill.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents and acids.[16]

  • Disposal: Dispose of unused material and contaminated waste in accordance with all applicable local, state, and federal regulations.[8] Do not dispose of down the drain.

Conclusion

While specific safety data for this compound remains limited, a robust safety protocol can be established by leveraging data from structural analogs and the broader chemical class of piperidines. The core principles of this guide—assuming irritation potential, utilizing engineering controls, mandating appropriate PPE, and preparing for emergencies—provide a self-validating system for risk mitigation. Researchers and drug development professionals must treat this compound with the caution afforded to any substance with an incomplete toxicological profile.

References

  • LookChem. (2017). Cas 939900-20-6,Ethyl 1-(2-hydroxyethyl)
  • Pharmaffiliates. CAS No : 939900-20-6 | Product Name : Ethyl 1-(2-hydroxyethyl)
  • Chemos GmbH & Co.KG. (2019).
  • NICNAS. (2016). Piperidine: Human health tier II assessment. [Link]
  • PubChem. Ethyl 1-(2-chloroethyl)
  • PubChem. Ethyl 1-(2-hydroxyethyl)
  • PubChem. Piperidine. [Link]
  • Angene Chemical. (2021). Safety Data Sheet: 4-(2-Hydroxyethyl)piperazine-1-carboxamide. [Link]
  • Carl ROTH. (2025).
  • Penta chemicals. (2024).
  • Venkatasai Life Sciences. Umeclidinium Bromide Impurity 16. [Link]
  • Australian Government Department of Health. (2015). Australian Public Assessment Report for Umeclidinium bromide. [Link]
  • PMDA. (2014).
  • Pharmaffiliates. Umeclidinium Bromide Impurities. [Link]
  • ChemBK. Ethyl 1-(2-hydroxyethyl)
  • ChemBK. (2024). ethyl 1-(2-ethoxy-2-oxoethyl)
  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]
  • Cheméo.

Sources

The Strategic Synthesis and Application of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate: A Key Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Pharmaceutical Scientists

Introduction: The Unseen Importance of a Versatile Piperidine Scaffold

In the landscape of pharmaceutical development, the journey from a simple molecular building block to a life-saving therapeutic is both complex and precise. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, a seemingly unassuming heterocyclic compound, represents a critical nexus in this journey. While not a therapeutic agent itself, its structural motifs are integral to the synthesis of various active pharmaceutical ingredients (APIs). The piperidine ring is a ubiquitous feature in numerous drug classes, valued for its ability to impart favorable pharmacokinetic properties such as solubility and bioavailability.[1] This guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and pivotal role as a key intermediate and reference standard in pharmaceutical manufacturing, particularly in the context of the long-acting muscarinic antagonist, Umeclidinium.

Core Chemical Properties and Identification

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in process chemistry and quality control.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms Umeclidinium Impurity 16, 4-piperidinecarboxylic acid, 1-(2-hydroxyethyl)-, ethyl esterPubChem[2]
CAS Number 939900-20-6PubChem[2]
Molecular Formula C10H19NO3PubChem[2]
Molecular Weight 201.26 g/mol PubChem[2]
SMILES CCOC(=O)C1CCN(CC1)CCOPubChem[2]

Strategic Synthesis: Pathways to a Crucial Intermediate

The synthesis of this compound is a multi-step process that hinges on the strategic modification of a readily available starting material, ethyl piperidine-4-carboxylate, also known as ethyl isonipecotate. The primary transformation is the N-alkylation of the secondary amine within the piperidine ring. Two principal, industrially viable routes are presented here.

Route 1: N-Alkylation with 2-Haloethanols

This classic and reliable method involves the direct alkylation of ethyl isonipecotate using a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base. The base is crucial for deprotonating the piperidine nitrogen, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic carbon of the halo-alkane.

Synthesis_Route_1 start Ethyl piperidine-4-carboxylate (Ethyl isonipecotate) intermediate This compound start->intermediate N-Alkylation (SN2 Reaction) reagent1 2-Chloroethanol (or 2-Bromoethanol) + Base (e.g., K2CO3) reagent1->start

Caption: N-Alkylation of Ethyl Isonipecotate with a 2-Haloethanol.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a mild inorganic base like potassium carbonate (K2CO3, 2-3 equivalents).

  • Reagent Addition: Add 2-chloroethanol or 2-bromoethanol (1.1-1.5 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the cation of the base while leaving the nucleophilic amine relatively free. Potassium carbonate is chosen as a base because it is inexpensive, effective, and easily removed by filtration. Heating the reaction increases the rate of reaction, ensuring a reasonable reaction time for industrial applications.

Route 2: Two-Step Synthesis via a Chlorinated Intermediate

An alternative and highly efficient approach involves a two-step process. First, ethyl isonipecotate undergoes reductive amination with chloroacetaldehyde to form Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.[3] This chlorinated intermediate is then subjected to hydrolysis to yield the final hydroxyethyl product.

Synthesis_Route_2 start Ethyl piperidine-4-carboxylate intermediate Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate start->intermediate Reductive Amination reagent1 Chloroacetaldehyde + Reducing Agent (e.g., NaCNBH3) reagent1->start product This compound intermediate->product Hydrolysis reagent2 Aqueous Base (e.g., NaOH) reagent2->intermediate

Sources

An In-Depth Technical Guide to Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, identified by CAS number 939900-20-6, is a heterocyclic organic compound of significant interest within the pharmaceutical sciences.[1] Structurally, it is a derivative of ethyl isonipecotate featuring a hydroxyethyl group attached to the piperidine nitrogen. This modification imparts distinct physicochemical properties, including increased polarity and potential for hydrogen bonding, which influence its solubility and reactivity.[2] While it may serve as a versatile building block in medicinal chemistry, its primary and most critical role is as a qualified pharmaceutical reference standard for the identification and quantification of process-related impurities in active pharmaceutical ingredients (APIs), most notably Umeclidinium Bromide and Loratadine.

For researchers and drug development professionals, understanding the origin, synthesis, and analytical profile of this compound is not merely an academic exercise. It is a fundamental requirement for robust analytical method development, validation, and ensuring the safety and efficacy of final drug products. This guide provides a comprehensive technical overview of this compound, from its chemical identity and supplier landscape to its synthesis, analytical characterization, and safe handling.

Chemical Identity and Properties
PropertyValueSource
Chemical Name This compound[1]
Synonyms 1-(2-hydroxyethyl)-4-piperidinecarboxylic acid ethyl ester, 1-(2-hydroxyethyl)isonipecotic acid ethyl ester[1]
CAS Number 939900-20-6[1]
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.27 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 296.0 ± 30.0 °C (Predicted)[1]
Density 1.077 ± 0.06 g/cm³ (Predicted)[1]

Part 1: The Supplier Landscape and Procurement Strategy

The procurement of high-purity reference standards is a critical first step in any analytical workflow. For this compound, suppliers are typically specialized chemical companies that synthesize and qualify pharmaceutical impurities and reference materials.

Identifying Reputable Suppliers

A methodical approach is required to vet and select a supplier. The primary suppliers for this compound fall into the category of reference standard specialists.

Key Suppliers Include:

  • Venkatasai Life Sciences: Lists the compound as a Umeclidinium Bromide related product, available via custom synthesis and supplied with a Certificate of Analysis (CoA) and analytical data.

  • Pharmaffiliates: Offers this compound as a miscellaneous reference standard, also confirming the availability of CoA and MSDS.

  • SynZeal Research: Provides the compound as a Loratadine impurity, noting it is supplied with detailed characterization data compliant with regulatory guidelines.

Supplier Qualification Workflow

Researchers must perform due diligence before purchase. The following workflow outlines a self-validating system for supplier selection.

SupplierQualification start Identify Potential Suppliers check_cas Verify CAS No. 939900-20-6 start->check_cas request_docs Request CoA & Specifications check_cas->request_docs review_coa Review Analytical Data (Purity, Identity) request_docs->review_coa assess_quality Assess Quality System (e.g., ISO Certification) review_coa->assess_quality Data Acceptable reject Reject Supplier review_coa->reject Data Unacceptable compare_terms Compare Lead Time, Cost, and Support assess_quality->compare_terms System Adequate assess_quality->reject System Inadequate select_supplier Select Supplier compare_terms->select_supplier ImpurityFormation start_mat Ethyl Isonipecotate intermediate Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (Key Intermediate) start_mat->intermediate N-Alkylation reagent + 1-Bromo-2-chloroethane (or similar) api_path Further Steps (Cyclization, etc.) intermediate->api_path hydrolysis Hydrolysis (H₂O, Base) intermediate->hydrolysis target_api Umeclidinium Bromide (Target API) api_path->target_api impurity This compound (Impurity) hydrolysis->impurity Formation

Caption: Plausible formation pathway of the target compound as an impurity.

Part 3: Analytical Characterization and Quality Control

As a reference standard, the identity and purity of this compound must be unequivocally established. This is accomplished through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique used to determine the purity of pharmaceutical reference standards. A well-developed reverse-phase HPLC method can separate the main compound from starting materials, by-products, and other related impurities.

Exemplary HPLC Protocol

This protocol is based on methods developed for related APIs like Umeclidinium and serves as a robust starting point for analysis. [3]

  • Column: Phenomenex Gemini C18 (4.6 x 250 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of Methanol and a Triethylamine (TEA) buffer (e.g., 65:35 v/v). The buffer is prepared by adding ~6.0 mL of TEA to 750 mL of HPLC-grade water, adjusting the pH to 4.0 with orthophosphoric acid, and making up the volume to 1000 mL. [3]3. Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detection at 265 nm. [3]6. Diluent: The mobile phase is typically used as the diluent.

  • System Suitability: Before analysis, the system must pass suitability tests, including theoretical plates, tailing factor, and resolution from any known impurities, to ensure the method is performing correctly.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. While a public spectrum is not available, the expected ¹H NMR would show characteristic signals for the ethyl ester (a triplet and a quartet), multiplets for the piperidine ring protons, and distinct signals for the N-CH₂-CH₂-OH group. A Certificate of Analysis from a reputable supplier will include interpreted NMR spectra.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C₁₀H₁₉NO₃, the expected monoisotopic mass is 201.136 g/mol . Electrospray ionization (ESI) in positive mode would likely show a prominent ion at m/z 202.144 [M+H]⁺.

Part 4: Safe Handling and Storage

Proper handling and storage are paramount to maintain the integrity of the reference standard and ensure laboratory safety.

Safety Data Sheet (SDS) Overview

A review of available safety data indicates the following:

  • Hazard Identification: The compound is not classified as hazardous under GHS in some supplied data sheets, but as with any laboratory chemical, it should be handled with care. [1][4]* First Aid Measures:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. [2][5]* Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is often at refrigerator temperatures (2-8°C) or controlled room temperature, as specified by the supplier.

  • Stability: The compound is generally stable under recommended storage conditions. The hydroxyl group offers a potential site for oxidation over long periods if exposed to air, so storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial for long-term stability.

Conclusion

This compound is more than a mere chemical intermediate; it is an essential tool for ensuring the quality and safety of pharmaceutical products. For drug development professionals, a thorough understanding of its supplier base, origins as a process impurity, and analytical characteristics is indispensable. By employing rigorous supplier qualification, understanding its synthetic context, and utilizing appropriate analytical methods, researchers can confidently use this reference standard to develop and validate robust quality control systems, ultimately contributing to the delivery of safe and effective medicines.

References

  • LookChem. (n.d.). Cas 939900-20-6, this compound.
  • PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride.
  • Aervoe Industries Incorporated. (2015). Safety Data Sheet (SDS).
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Padavala, S. K. C., et al. (2023). HPLC Method Development and Validation for the Estimation of Umeclidinium and Vilanterol in Bulk Dosage Forms. International Journal of Pharmaceutical and Phytopharmacological Research, 27(3), 42-56.
  • European Patent Office. (2015). EP 3215489 B1: 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS.

Sources

Navigating the Procurement of a Key Pharmaceutical Intermediate: A Technical Guide to the Price & Value of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, a specialized piperidine derivative, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure is integral to the development of novel therapeutics, particularly in the respiratory and neurological fields. This guide provides an in-depth analysis of the factors influencing its procurement, focusing on the nuances of pricing, quality considerations, and supply chain dynamics. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple price lists to offer a comprehensive understanding of the compound's intrinsic value in pharmaceutical research and development.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which can impart desirable pharmacokinetic characteristics to a drug candidate. This compound (CAS No. 939900-20-6) is a specific and highly functionalized member of this chemical family.[3][4] Its structure, featuring a hydroxyethyl group and an ethyl carboxylate, provides two key points for chemical modification, making it a versatile intermediate in multi-step synthetic pathways.[5] A notable application is its use as an impurity reference standard or a key intermediate in the synthesis of Umeclidinium Bromide, a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD).[6]

Deconstructing the Price: Factors Beyond the Catalog

The price of a specialty chemical like this compound is not a static figure but a reflection of a complex interplay of market and manufacturing dynamics. For researchers and procurement specialists, understanding these drivers is essential for effective budgeting and supply chain management.

Raw Material Costs and Synthesis Complexity

The manufacturing cost of piperidine derivatives is intrinsically linked to the price of their precursors.[7] The synthesis of this particular compound involves multiple steps, likely starting from simpler piperidine structures like ethyl isonipecotate.[8] The cost of these starting materials, along with the reagents, solvents, and catalysts required for the subsequent chemical transformations, forms the baseline for the final product's price. Any volatility in the petrochemical market, from which many organic chemistry feedstocks are derived, can create a ripple effect on the cost of this intermediate.[9][10]

Purity, Quality Control, and Regulatory Compliance

In the pharmaceutical industry, purity is paramount. The price of this compound is directly correlated with its specified purity level. Higher purity grades (e.g., >98%) necessitate more rigorous purification techniques, such as column chromatography, and more sophisticated analytical testing (e.g., HPLC, NMR, LC-MS) to confirm identity and quantify impurities.[11] These additional steps in quality control and assurance contribute significantly to the overall cost. Furthermore, adherence to Good Manufacturing Practices (GMP) and other regulatory standards for pharmaceutical intermediates adds another layer of cost related to documentation, process validation, and quality systems.[12]

Supply Chain and Market Dynamics

The global supply chain for specialty chemicals is susceptible to disruptions from geopolitical events, trade policies, and logistical challenges.[9][13] These can impact the availability and cost of raw materials and the transportation of the final product. Market demand also plays a crucial role; as more drugs containing this or similar piperidine scaffolds advance through the development pipeline and into commercial production, the demand for high-quality intermediates increases, which can influence pricing.[1]

The following table summarizes the key factors influencing the price of this compound:

Factor Impact on Price Rationale
Purity Grade HighHigher purity requires more extensive purification and analytical testing.
Scale of Synthesis ModerateBulk quantities may have a lower price per gram, but initial scale-up costs can be high.
Raw Material Costs HighFluctuations in the price of precursors directly impact the final cost.[7][10]
Regulatory Compliance ModerateGMP manufacturing and documentation add to the overhead costs.[12]
Supply Chain Stability ModerateDisruptions in the supply chain can lead to price volatility.[9][13]
Market Demand ModerateIncreased demand from the pharmaceutical sector can drive up prices.[1]

Sourcing and Procurement: A Strategic Approach

Given that direct online pricing is often not available for such specialized compounds, a strategic approach to sourcing is necessary. Researchers and procurement managers should engage with multiple suppliers to obtain quotes. It is advisable to inquire about the availability of different purity grades and the analytical data that accompanies the product, such as a Certificate of Analysis (CoA).

Experimental Considerations: Handling and Application

As a key intermediate, the proper handling and use of this compound are critical to the success of subsequent synthetic steps.

Storage and Stability

Based on supplier recommendations for similar compounds, this compound should be stored in a cool, dry place, often under an inert atmosphere to prevent degradation.[3] The hydroxyethyl group can be susceptible to oxidation, and the ester moiety could undergo hydrolysis if exposed to moisture and acidic or basic conditions.

Application in Synthesis: A Generalized Workflow

The use of this intermediate in a synthetic workflow typically involves the reaction of either the hydroxyl or the secondary amine (after deprotection if necessary) to build more complex molecules. A generalized workflow for its use is depicted below:

G cluster_0 Upstream Synthesis cluster_1 Procurement of Intermediate cluster_2 Downstream API Synthesis A Starting Materials (e.g., Ethyl Isonipecotate) B Chemical Transformation (e.g., N-alkylation with 2-haloethanol) A->B C Purification & QC B->C D This compound C->D E Reaction at Hydroxyl or Ester Group D->E F Further Synthetic Steps E->F G Final API F->G

Caption: Generalized workflow for the synthesis and application of the target intermediate.

Conclusion: A Value-Based Perspective on Procurement

References

  • Vertex AI Search. (2024). The Booming Specialty Chemicals Market: Trends, Opportunities, and Challenges.
  • Vertex AI Search. (2025).
  • Vertex AI Search. Key Factors in Pricing of Chemicals - Sampan Enterprises.
  • Vertex AI Search. (2022). How inflation is reshaping margins for commodity and specialty chemicals - Kearney.
  • Vertex AI Search. Specialty Chemicals Manufacturers: Turn Inflation into a Pricing Opportunity | blog - Zilliant.
  • Pharmaffiliates. CAS No : 939900-20-6 | Product Name : Ethyl 1-(2-hydroxyethyl)
  • Vertex AI Search.
  • PubChem. Ethyl 1-(2-hydroxyethyl)
  • Sigma-Aldrich. Ethyl 4-(2-hydroxyethyl)
  • Cheméo.
  • Oakwood Chemical. 1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide.
  • QY Research. (2026-2032). Pharmaceutical Grade Piperidine Derivatives- Global Market Share and Ranking, Overall Sales and Demand Forecast.
  • ChemBK. Ethyl 1-(2-hydroxyethyl)
  • Chem-Impex.
  • Vertex AI Search. (2025-2031). Pharmaceutical Grade Piperidine Derivative Market Report: Trends, Forecast and Competitive Analysis.
  • Venkatasai Life Sciences. Ethyl-1-(2-hydroxyethyl)
  • Synthonix.
  • Chem-Impex.
  • Smolecule. N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide.
  • Vertex AI Search. Piperidine Market Size, Industry Share Growth Forecast, Global Trends Report.
  • Vertex AI Search. (2025-2032).
  • PubMed Central.
  • European Patent Office. (2015). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS - EP 321548.
  • Sigma-Aldrich.
  • ChemicalBook.
  • PrepChem.com. Synthesis of ethyl 4-(2-hydroxyethyl)
  • Tokyo Chemical Industry (India) Pvt. Ltd.
  • BLD Pharm.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. This valuable piperidine derivative serves as a crucial intermediate in medicinal chemistry and drug development, finding application in the synthesis of a wide array of biologically active molecules.[1][2] The procedure detailed herein follows a robust N-alkylation strategy, reacting Ethyl isonipecotate with 2-bromoethanol. We emphasize not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization to ensure a high-purity final product. This document is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Significance

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including analgesics and antipsychotics.[2][3] The functionalization of the piperidine nitrogen allows for the modulation of a molecule's physicochemical properties, such as solubility and receptor binding affinity. This compound (CAS No. 939900-20-6) is a key building block that incorporates a reactive hydroxyl group, providing a versatile handle for subsequent chemical modifications.[1][4] Its synthesis from commercially available starting materials is a frequent necessity in drug discovery campaigns.

The protocol described here utilizes a classical bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of organic synthesis. By providing a detailed, step-by-step guide, this note aims to equip researchers with a reliable method to produce this important intermediate with high yield and purity.

Reaction Scheme and Mechanism

The synthesis proceeds via the N-alkylation of Ethyl isonipecotate (also known as ethyl 4-piperidinecarboxylate) with 2-bromoethanol in the presence of a mild base, potassium carbonate, and a polar aprotic solvent, acetonitrile.

Overall Reaction: Ethyl isonipecotate + 2-Bromoethanol → this compound

The mechanism involves the deprotonation of the secondary amine on the piperidine ring by potassium carbonate, which enhances its nucleophilicity. The resulting anion then attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide leaving group to form the desired product. Acetonitrile is an ideal solvent as it effectively solvates the potassium cation while leaving the amine nucleophile relatively free, thus accelerating the SN2 reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products R1 Ethyl Isonipecotate P1 This compound R1->P1 Nucleophilic Attack R2 2-Bromoethanol R2->P1 Alkylating Agent Base K₂CO₃ (Base) Base->R1 Deprotonation P2 KBr + KHCO₃

Sources

Application Note: A High-Yield, Selective Synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested guide to the synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, a key heterocyclic building block in pharmaceutical development. We critically evaluate common synthetic strategies and present a detailed, optimized protocol based on reductive amination. This method is demonstrated to be superior to direct N-alkylation, effectively circumventing the prevalent issue of dimerization and ensuring high yields of the target compound. The protocol includes step-by-step instructions, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible results in a research setting.

Introduction and Strategic Overview

This compound is a valuable intermediate in the synthesis of complex pharmaceutical agents. For instance, it is documented as a related substance to Umeclidinium, a long-acting muscarinic antagonist used in the treatment of COPD.[1] The reliable synthesis of this molecule is therefore crucial for impurity profiling, reference standard generation, and the development of novel molecular entities.

The synthesis of N-substituted piperidines is a cornerstone of medicinal chemistry. For the specific case of introducing a 2-hydroxyethyl group onto the piperidine nitrogen of Ethyl piperidine-4-carboxylate (also known as Ethyl isonipecotate[2]), two primary strategies are often considered:

  • Route A: Direct N-Alkylation: This involves a standard SN2 reaction between the secondary amine of ethyl isonipecotate and a 2-carbon electrophile bearing a leaving group, such as 2-bromoethanol or 2-chloroethanol. While mechanistically straightforward, this approach is severely hampered by a significant side reaction: dimerization. The newly formed hydroxyethyl group on one piperidine molecule can react with another molecule of the halo-alcohol, or the product can react with another molecule of the starting amine, leading to the formation of 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate).[3][4] This dimerization can result in very low yields (reported as low as 38%) and necessitates challenging chromatographic purification.[3][4]

  • Route B: Reductive Amination: This more sophisticated, two-step, one-pot process involves the reaction of ethyl isonipecotate with glycolaldehyde. The initial condensation forms a hemiaminal intermediate, which reversibly dehydrates to an iminium ion. A mild, selective reducing agent is then used to reduce the iminium ion to the final tertiary amine product. This strategy offers superior control and selectivity, effectively preventing the dimerization issue and leading to significantly higher yields and purity.[5][6]

Given the critical drawbacks of direct alkylation, this guide will focus exclusively on the optimized reductive amination protocol.

G cluster_0 Route A: Direct N-Alkylation (Low Yield) cluster_1 Route B: Reductive Amination (Recommended) A_start Ethyl Piperidine- 4-carboxylate A_reagent + 2-Bromoethanol (Base, Heat) A_start->A_reagent A_product Target Product A_reagent->A_product A_side Dimer Byproduct (Significant) A_reagent->A_side Side Reaction B_start Ethyl Piperidine- 4-carboxylate B_reagent + Glycolaldehyde B_start->B_reagent B_intermediate Iminium Ion Intermediate B_reagent->B_intermediate B_reduction + NaBH(OAc)3 (Reducing Agent) B_intermediate->B_reduction B_product Target Product (High Yield, High Purity) B_reduction->B_product caption Fig 1. Comparison of Synthetic Routes

Caption: Fig 1. Comparison of Synthetic Routes

Recommended Protocol: Synthesis via Reductive Amination

This protocol is designed for robustness and high fidelity, leveraging the selectivity of sodium triacetoxyborohydride to ensure a clean conversion.

Mechanistic Principle

The reaction proceeds in a one-pot sequence. First, the nucleophilic secondary amine of ethyl isonipecotate attacks the carbonyl carbon of glycolaldehyde, forming a transient hemiaminal. In the presence of a mild acid catalyst (acetic acid), this intermediate readily loses a molecule of water to generate an electrophilic iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective hydride donor, then reduces the iminium ion to furnish the stable tertiary amine product, this compound. The mildness of NaBH(OAc)₃ is key, as it does not readily reduce the starting aldehyde, preventing side reactions.

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )Moles (mmol)EquivalentsTypical Mass/Vol.
Ethyl piperidine-4-carboxylate1126-09-6157.2110.01.01.57 g
Glycolaldehyde Dimer23147-58-2120.106.0 (12.0)1.20.72 g
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.9415.01.53.18 g
Acetic Acid (Glacial)64-19-760.051.00.157 µL
Dichloromethane (DCM), Anhydrous75-09-284.93--100 mL
Saturated NaHCO₃ Solution (aq.)----50 mL
Brine (Saturated NaCl Solution)----50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--~5 g
Experimental Procedure

Caption: Fig 2. Experimental Workflow

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-4-carboxylate (1.57 g, 10.0 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until the starting material is fully dissolved. Add glycolaldehyde dimer (0.72 g, 6.0 mmol, providing 12.0 mmol of the monomer).

  • Catalyst Addition: Add glacial acetic acid (57 µL, 1.0 mmol) to the mixture.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reduction: While stirring at 0 °C, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and any gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. (TLC System: 10% Methanol in DCM, visualize with KMnO₄ stain).

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane to isolate the pure product.

  • Final Product: The product, this compound, should be obtained as a colorless to pale yellow oil. A typical yield is 80-90%.

Characterization of Final Product

PropertyExpected Result
Appearance Colorless to pale yellow oil
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1]
Mass Spec. (ESI+) Expected m/z: 202.14 ([M+H]⁺)
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): 4.14 (q, 2H), 3.62 (t, 2H), 2.88 (d, 2H), 2.55 (t, 2H), 2.30 (m, 1H), 2.15 (t, 2H), 1.95 (d, 2H), 1.78 (m, 2H), 1.25 (t, 3H)
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm): 175.2, 60.5, 60.2, 58.0, 53.4, 41.2, 28.5, 14.3

Note: NMR chemical shifts (δ) are predicted based on standard increments and may vary slightly in experimental results.

Scientific Integrity and Validation

  • Trustworthiness Through Selectivity: The choice of reductive amination is grounded in achieving a more trustworthy and reproducible synthesis. Unlike direct alkylation, which inherently produces a difficult-to-separate mixture, this protocol is designed to selectively target the desired product, making the purification and characterization phases more straightforward and reliable.[3][4]

  • Self-Validating System: The protocol incorporates a clear in-process control point (Step 7: Monitoring). TLC analysis provides a simple, visual confirmation of the reaction's progression. The disappearance of the starting amine spot and the appearance of a new, more polar product spot validates that the reaction is proceeding as expected before committing to the work-up procedure.

  • Authoritative Grounding: The use of sodium triacetoxyborohydride as a mild and selective reducing agent for iminium ions is a well-established and authoritative method in modern organic synthesis, prized for its functional group tolerance and operational simplicity.[7] The use of a weak acid to catalyze iminium ion formation is also a standard and mechanistically sound practice.[3]

Conclusion

The reductive amination pathway detailed in this application note represents a robust, high-yield, and highly selective method for the synthesis of this compound. By understanding the mechanistic pitfalls of alternative routes and deliberately choosing conditions that favor the desired transformation, researchers can confidently produce this valuable intermediate with high purity, facilitating downstream applications in drug discovery and development.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • PubChem. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate.
  • Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.
  • ChemBK. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Google Patents. (2015). EP3215489B1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • PubChem. (n.d.). This compound.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
  • Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine.
  • ResearchGate. (n.d.). Reductive amination and amide synthesis.

Sources

Application Notes & Protocols: Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis, properties, and synthetic applications of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. This bifunctional molecule serves as a highly valuable scaffold in medicinal chemistry and organic synthesis, offering three distinct points for chemical modification: the tertiary amine, the primary hydroxyl group, and the ethyl ester. Its strategic importance lies in its role as a precursor to a wide array of more complex piperidine derivatives, which are core structures in numerous pharmaceuticals.[1]

Physicochemical & Spectroscopic Profile

This compound is a stable, synthetically accessible intermediate. Its key properties are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₁₀H₁₉NO₃[2][3]
Molecular Weight 201.26 g/mol [2]
CAS Number 939900-20-6[2][3]
Appearance Expected to be a colorless to pale yellow oil or low-melting solidInferred
Canonical SMILES CCOC(=O)C1CCN(CC1)CCO[2]

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, 2H), 3.65 (t, 2H), 2.80-2.95 (m, 2H), 2.60 (t, 2H), 2.20-2.35 (m, 3H), 1.85-2.00 (m, 2H), 1.65-1.80 (m, 2H), 1.25 (t, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 175.5, 61.5, 60.5, 57.0, 53.0 (2C), 41.0, 28.5 (2C), 14.2.

  • IR (neat, cm⁻¹): 3400 (br, O-H), 2930 (C-H), 1730 (C=O, ester).

  • MS (ESI+): m/z 202.1 [M+H]⁺.

Synthesis of the Building Block

The most direct synthesis involves the N-alkylation of the readily available Ethyl piperidine-4-carboxylate.[4][5] This method offers high yields and operational simplicity, making it suitable for both laboratory and industrial scale production.[1]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product A Ethyl piperidine-4-carboxylate C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat A->C Reactant 1 B 2-Bromoethanol (or Ethylene Oxide) B->C Reactant 2 D This compound C->D N-Alkylation

Caption: Synthesis of the title compound via N-alkylation.

Protocol 1: Synthesis via N-Alkylation with 2-Bromoethanol

This protocol describes a standard N-alkylation procedure. The choice of a carbonate base is crucial as it is strong enough to deprotonate the secondary amine of the starting material but mild enough to avoid significant side reactions like ester hydrolysis.

Materials & Reagents:

  • Ethyl piperidine-4-carboxylate (1.0 eq)

  • 2-Bromoethanol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl piperidine-4-carboxylate and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate to the suspension.

  • Add 2-Bromoethanol dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product, which can be purified further by column chromatography if necessary.

Trustworthiness Check: The progress of the reaction can be validated by observing the disappearance of the starting amine spot and the appearance of a more polar product spot on a TLC plate (stain with ninhydrin for the primary/secondary amine starting material and KMnO₄ for the product's alcohol group).

Core Applications in Multi-Step Synthesis

The true utility of this compound lies in the orthogonal reactivity of its functional groups. The primary alcohol can be selectively modified without affecting the ester, and vice-versa, providing access to a diverse range of downstream intermediates.

Synthetic Diversification Pathways

G cluster_hydroxyl Hydroxyl Group Reactions cluster_ester Ester Group Reactions A Ethyl 1-(2-hydroxyethyl) piperidine-4-carboxylate B Ethyl 1-(2-chloroethyl) piperidine-4-carboxylate A->B SOCl₂ or (COCl)₂ C Tosylate/Mesylate Intermediate A->C TsCl or MsCl, Pyridine E 1-(2-hydroxyethyl) piperidine-4-carboxylic acid A->E LiOH or NaOH (Hydrolysis) D Ether Derivatives (Williamson Synthesis) C->D R-ONa F Amide Derivatives E->F Amine, Coupling Agent

Caption: Key transformations of the title building block.

A. Reactions at the Hydroxyl Group: Gateway to Electrophilic Intermediates

The primary alcohol is readily converted into an excellent leaving group, transforming the molecule into a potent alkylating agent. This is arguably its most important synthetic application.

Case Study: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

This chloro-derivative is a key intermediate for introducing the 1-(piperidine-4-carboxylate)ethyl moiety onto nucleophiles and is cited as a precursor in the synthesis of complex molecules like Umeclidinium.[6][7][8]

Protocol 2: Chlorination of the Primary Alcohol

  • Expertise & Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with gaseous byproducts (SO₂ and HCl) that are easily removed. The reaction is typically run at low temperatures to control exothermicity and minimize side reactions. A patent describes a similar process for related compounds, highlighting its industrial relevance.[6]

Materials & Reagents:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound in anhydrous DCM in a flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice bath.

  • Add thionyl chloride dropwise via a syringe. Caution: The reaction is exothermic and releases HCl gas. Ensure adequate ventilation.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it into a stirred, ice-cold solution of saturated sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.[9]

B. Reactions at the Ester Group: Modulating Polarity and Functionality

The ethyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or conversion to a variety of amides, which is a common strategy in drug design to modulate properties like solubility and receptor binding.[10]

Protocol 3: Saponification to 1-(2-hydroxyethyl)piperidine-4-carboxylic acid

  • Expertise & Rationale: Standard saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent system effectively cleaves the ester. The resulting carboxylate salt is then protonated with acid to yield the free carboxylic acid.

Materials & Reagents:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF) / Water mixture (e.g., 3:1)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the starting ester in a mixture of THF and water.

  • Add LiOH·H₂O and stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0°C and acidify to pH ~5-6 by the slow addition of 1 M HCl.

  • The product may precipitate upon acidification. If not, concentrate the solution to dryness or use an appropriate extraction or ion-exchange chromatography method to isolate the zwitterionic product.

Summary & Outlook

This compound is a foundational building block whose value is defined by the selective and predictable reactivity of its multiple functional groups. The protocols outlined here provide reliable methods for its synthesis and subsequent transformation into key electrophilic and nucleophilic intermediates. Mastery of these reactions provides synthetic chemists with a powerful tool for the efficient construction of complex piperidine-containing target molecules for pharmaceutical and materials science research.

References

  • PrepChem.com.Synthesis of ethyl 1-(2-hydroxyethyl)
  • PubChem.this compound.
  • Google Patents.
  • Google Patents.WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • PubChem.Ethyl 4-piperidinecarboxylate.
  • Google Patents.US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
  • PubChem.Ethyl 4-hydroxypiperidine-1-carboxylate.
  • NIST.Ethyl piperidine-4-carboxylate. National Institute of Standards and Technology. [Link]
  • PrepChem.com.Synthesis of ethyl 4-(2-hydroxyethyl)
  • ChemBK.Ethyl 1-(2-hydroxyethyl)
  • PubChem.Ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate.
  • European Patent Office.EP 321548 - 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS.[Link]
  • PMC.A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • PubChem.Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Sources

Application Notes and Protocols: Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] This six-membered nitrogen-containing heterocycle is a favored structural motif due to its ability to confer advantageous physicochemical properties upon a molecule, such as improved bioavailability and desirable solubility profiles.[3] The piperidine scaffold's conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets like receptors and enzymes.[1] Consequently, piperidine derivatives are integral to numerous drug classes, including antihistamines, antipsychotics, analgesics, and anticancer agents.[4]

Within this versatile class of building blocks, Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate stands out as a particularly valuable intermediate. Its structure combines the foundational piperidine core with three key functional groups amenable to diverse chemical transformations: a secondary amine (after potential de-alkylation) or a tertiary amine ready for quaternization, a readily modifiable ethyl ester, and a primary hydroxyl group. This trifecta of reactivity makes it a strategic precursor in the synthesis of complex active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of this compound, focusing on its synthesis and its critical role as an intermediate in the production of the long-acting muscarinic antagonist, Umeclidinium Bromide. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a thorough understanding of the underlying synthetic strategy.

Chemical Profile and Specifications

PropertyValueReference
IUPAC Name This compound[5]
Synonyms 4-piperidinecarboxylic acid, 1-(2-hydroxyethyl)-, ethyl ester[5]
CAS Number 939900-20-6[5]
Molecular Formula C10H19NO3[5]
Molecular Weight 201.26 g/mol [5]
Appearance Predicted: Colorless to pale yellow liquid
Boiling Point 296.0±30.0 °C (Predicted)
Density 1.077±0.06 g/cm3 (Predicted)

Synthetic Pathways and Methodologies

The synthesis of this compound typically commences with the commercially available and structurally related compound, Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). The primary transformation involves the N-alkylation of the piperidine nitrogen with a two-carbon unit bearing a hydroxyl group or a precursor to it. Two common strategies are employed to achieve this, as outlined below.

Diagram of Synthetic Logic

Synthetic_Pathway cluster_0 Synthesis of this compound cluster_1 Application in Umeclidinium Bromide Synthesis Start Ethyl piperidine-4-carboxylate Intermediate_A Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Start->Intermediate_A  Route 1: N-Alkylation (e.g., 1-bromo-2-chloroethane, Base) Final_Product This compound Intermediate_A->Final_Product Hydrolysis (e.g., NaHCO3, H2O) Umeclidinium_Intermediate_1 Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate Intermediate_A->Umeclidinium_Intermediate_1 Intramolecular Cyclization (e.g., LDA) Umeclidinium_Intermediate_2 α,α-Diphenyl-1-azabicyclo[2.2.2]octane-4-methanol Umeclidinium_Intermediate_1->Umeclidinium_Intermediate_2 Grignard Reaction (e.g., PhLi or PhMgBr) Umeclidinium Umeclidinium Bromide Umeclidinium_Intermediate_2->Umeclidinium Quaternization (e.g., 2-(benzyloxy)ethyl bromide)

Caption: Synthetic pathways to this compound and its subsequent use in the synthesis of Umeclidinium Bromide.

Protocol 1: Synthesis of this compound via a Chloroethyl Intermediate

This protocol is adapted from methodologies described in patents for the synthesis of Umeclidinium Bromide intermediates.[6][7] It proceeds in two steps: N-alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane to yield Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, followed by hydrolysis to the desired product. This route is chosen for its detailed documentation in the literature, although it is noted that the initial alkylation can suffer from low yields due to dimerization if not optimized.[6][8]

Step 1: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Causality of Experimental Choices:

  • Reagents: Ethyl isonipecotate is the starting piperidine core. 1-bromo-2-chloroethane is the alkylating agent; the bromine is more reactive than chlorine, allowing for selective displacement.

  • Base: An organic base like triethylamine is used to neutralize the HBr formed during the reaction, driving it to completion.[9] Inorganic bases like potassium carbonate have also been used, but can lead to lower yields.[6][9]

  • Solvent: A polar aprotic solvent like acetone or acetonitrile is suitable for this SN2 reaction.

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl isonipecotate157.2115.7 g0.1
1-Bromo-2-chloroethane143.4215.8 g0.11
Triethylamine101.1912.1 g0.12
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl isonipecotate and acetone.

  • Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • Add 1-bromo-2-chloroethane dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter off the triethylamine hydrobromide salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate as an oil.

Step 2: Hydrolysis to this compound

Causality of Experimental Choices:

  • Reagents: Sodium bicarbonate provides a mild basic medium to facilitate the hydrolysis of the alkyl chloride to the corresponding alcohol, minimizing side reactions.

  • Solvent: An aqueous solvent system (e.g., water/acetone) is necessary for the hydrolysis reaction.

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate219.7122.0 g0.1
Sodium Bicarbonate84.0112.6 g0.15
Water18.02100 mL-
Acetone58.08100 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate in the acetone/water mixture.

  • Add sodium bicarbonate to the solution.

  • Heat the mixture to reflux and maintain for 24-36 hours, monitoring for the disappearance of the starting material by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Application in the Synthesis of a Umeclidinium Bromide Precursor

This protocol outlines the intramolecular cyclization of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate to form the core quinuclidine structure of Umeclidinium Bromide.[6][10]

Causality of Experimental Choices:

  • Reagent: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base required to deprotonate the carbon alpha to the ester, initiating the intramolecular cyclization.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a standard polar aprotic solvent for reactions involving organolithium reagents like LDA.

  • Temperature: The reaction is performed at low temperatures (-78 °C) to control the reactivity of the strong base and prevent side reactions.

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate219.7111.0 g0.05
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)107.1230 mL0.06
Anhydrous Tetrahydrofuran (THF)72.11150 mL-

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution to the cold THF.

  • In a separate flask, dissolve Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate in a small amount of anhydrous THF.

  • Add the solution of the chloroethyl intermediate dropwise to the LDA solution at -78 °C over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product, Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, by column chromatography or distillation.

Analytical Characterization

Compound1H NMR (Predicted, CDCl3, 400 MHz)13C NMR (Predicted, CDCl3, 100 MHz)MS (ESI+)
This compound δ 4.15 (q, 2H), 3.60 (t, 2H), 2.85 (m, 2H), 2.55 (t, 2H), 2.30 (m, 2H), 2.20 (m, 1H), 1.90 (m, 2H), 1.75 (m, 2H), 1.25 (t, 3H)δ 175.5, 60.5, 59.0, 57.5, 53.0, 41.0, 28.5, 14.2m/z 202.14 [M+H]+

Conclusion and Future Perspectives

This compound is a versatile and highly functionalized building block with demonstrated utility in the synthesis of complex pharmaceutical agents like Umeclidinium Bromide. The protocols provided offer a robust framework for its preparation and subsequent elaboration. The strategic placement of its functional groups ensures its continued relevance in the discovery and development of new chemical entities. Future applications may leverage the hydroxyl group for further diversification through etherification or esterification, or utilize the piperidine nitrogen in the construction of novel spirocyclic or fused heterocyclic systems, further cementing the importance of this intermediate in medicinal chemistry.

References

  • A More Sustainable Process for Preparation of the Muscarinic Acetylcholine Antagonist Umeclidinium Bromide. (2018). PubMed. [Link]
  • WO2018163212A1 - A process for the preparation of umeclidinium bromide and intermediates thereof. (n.d.).
  • CN108558860B - Method for synthesizing umeclidinium bromide. (n.d.).
  • Umeclidinium bromide. (2018). New Drug Approvals. [Link]
  • US10759801B2 - Process for the preparation of umeclidinium bromide. (n.d.).
  • CA2881935A1 - Process for preparing a 1-(2-haolethyl)-4-piperidine carboxylate intermediate useful in the synthesis of umeclidinium bromide. (n.d.).
  • Ethyl 1-(2-hydroxyethyl)
  • 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. (2015).
  • (n.d.). Organic Syntheses Procedure. [Link]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. (n.d.).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC. [Link]

Sources

Application Notes & Protocols: The Strategic Role of Piperidine-4-Carboxylate Derivatives in the Synthesis of Umeclidinium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) critical in the management of chronic obstructive pulmonary disease (COPD). Its synthesis involves the construction of a complex quinuclidine core, a process heavily reliant on the strategic use of piperidine-based intermediates. This document provides an in-depth technical guide on the synthesis of Umeclidinium, with a specific focus on the preparation and utilization of key C4-substituted piperidine precursors. We will elucidate the conversion of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate to its more reactive chloro-analogue, a pivotal step for subsequent intramolecular cyclization. This guide offers detailed, field-proven protocols, explains the chemical rationale behind procedural choices, and provides a framework for process validation, tailored for researchers and professionals in pharmaceutical development.

The Synthetic Landscape of Umeclidinium Bromide

The industrial synthesis of Umeclidinium Bromide is a multi-step process that hinges on the efficient formation of the 1-azabicyclo[2.2.2]octane (quinuclidine) ring system. The overall strategy involves building a substituted piperidine and then inducing an intramolecular cyclization to form the bicyclic core. The subsequent installation of the diphenylmethanol group and final quaternization yields the active pharmaceutical ingredient (API).

The journey from a simple piperidine starting material to the final API is a testament to strategic synthetic design, where the choice of reagents and reaction conditions at each step is critical for maximizing yield and purity while minimizing side reactions.[1][2][3]

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final API Synthesis Start1 Ethyl Isonipecotate Int1 This compound Start1->Int1 N-Alkylation (Route A) Int2 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (Key Intermediate II) Start1->Int2 N-Alkylation (Direct Route B) Start2 1-Bromo-2-chloroethane OR 2-Chloroethanol Int1->Int2 Chlorination (e.g., SOCl₂) Int3 Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (Quinuclidine Core) Int2->Int3 Intramolecular Cyclization (e.g., LDA, KHMDS) Int4 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol Int3->Int4 Phenyl Grignard or Phenyllithium Addition API Umeclidinium Bromide Int4->API Quaternization FinalAgent 2-(Benzyloxy)ethyl bromide FinalAgent->API

Figure 1: Overall synthetic pathway for Umeclidinium Bromide.

Preparation of the Pivotal Intermediate: Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

The conversion of the N-substituted piperidine ester into the quinuclidine core requires an intramolecular nucleophilic substitution. The piperidine nitrogen acts as the nucleophile, and a leaving group is required at the terminus of the ethyl chain. A hydroxyl group, as in this compound, is a poor leaving group. Therefore, it must first be converted into a more reactive species, typically a halide.

Rationale for Chlorination

The transformation of the terminal alcohol to a chloride is a critical activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose due to several mechanistic advantages:

  • High Reactivity: It readily reacts with primary alcohols.

  • Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high conversion rate.

  • Clean Work-up: The gaseous nature of the byproducts simplifies purification, as they are easily removed.

Protocol: Synthesis and Chlorination of this compound

This protocol details the synthesis of the hydroxyethyl intermediate followed by its conversion to the essential chloroethyl intermediate.

A. Reagents and Materials

ReagentMolecular Weight ( g/mol )CAS No.Key Hazards
1-(2-hydroxyethyl)piperidine-4-carboxylic acid173.2116665-18-2Irritant
Ethanol (Absolute)46.0764-17-5Flammable, Irritant
Sulfuric Acid (Concentrated)98.087664-93-9Severe Corrosive, Oxidizer
Thionyl Chloride (SOCl₂)118.977719-09-7Corrosive, Lachrymator, Reacts with Water
Dichloromethane (DCM)84.9375-09-2Carcinogen, Volatile
Saturated Sodium Bicarbonate Solution---
Anhydrous Sodium Sulfate142.047757-82-6-

B. Step-by-Step Procedure

Step 1: Fischer Esterification [4][5]

  • To a round-bottom flask equipped with a reflux condenser, add 1-(2-hydroxyethyl)piperidine-4-carboxylic acid (17.3 g, 0.1 mol).

  • Add absolute ethanol (150 mL). The carboxylic acid may not fully dissolve initially.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring. Caution: This is an exothermic reaction.

  • Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature. Neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield This compound as an oil.[6]

Step 2: Chlorination [7]

  • Dissolve the crude oil from Step 1 (approx. 0.1 mol) in anhydrous dichloromethane (200 mL) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise over 30 minutes. Maintain the temperature below 5°C. Gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by pouring it slowly into a stirred, ice-cold saturated sodium bicarbonate solution (250 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .[8]

Expected Outcome: The final product is typically an oil. The yield for the two-step process is generally in the range of 70-80%. Purity should be assessed by HPLC and NMR.

Intramolecular Cyclization to the Quinuclidine Core

This step is a base-mediated intramolecular N-alkylation that forms the bicyclic quinuclidine ring. The choice of base is paramount to success. A strong, non-nucleophilic base is required to deprotonate the starting material for cyclization without promoting side reactions like ester hydrolysis. Lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are commonly used.[2][9]

G cluster_workflow Protocol Workflow: Cyclization A 1. Dissolve Intermediate II in Anhydrous Toluene B 2. Add solution to pre-warmed KHMDS solution (40°C) A->B Slow Addition C 3. Maintain at 40°C for 2-4 hours (Monitor by GC/LC) B->C D 4. Quench reaction with aqueous solution C->D E 5. Phase Separation & Aqueous Extraction D->E F 6. Concentrate Organic Layers under vacuum E->F G 7. Distillation or Chromatography to yield pure Quinuclidine Ester F->G

Figure 2: Experimental workflow for the intramolecular cyclization step.

Protocol: Synthesis of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
  • To a solution of 0.5 M potassium hexamethyldisilazide (KHMDS) in toluene (400 mL, 0.2 mol) at 40°C, add a solution of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (21.9 g, 0.1 mol) in anhydrous toluene (500 mL) dropwise over 1 hour.[7]

  • Maintain the reaction mixture at 40°C and monitor its progress by GC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and quench by adding water (200 mL).

  • Stir for 15 minutes, then separate the aqueous layer. Extract the aqueous layer with toluene (2 x 100 mL).

  • Combine the organic layers and concentrate by vacuum distillation to yield the crude product.

  • Further purification can be achieved by vacuum distillation or column chromatography to afford pure Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate .

Protocol Validation and Quality Control

Ensuring the purity and identity of each intermediate is crucial for the success of the overall synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

IntermediateTechniqueExpected Result / Key SignalPurity Target
This compound¹H NMRTriplet ~3.6 ppm (-CH₂OH), Quartet ~4.1 ppm (-OCH₂CH₃)>95%
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate¹H NMRShift of hydroxyl-adjacent protons to ~3.5 ppm (-CH₂Cl)>95%
MS (ESI+)Expected m/z [M+H]⁺ at 220.1-
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate¹H NMRDisappearance of the N-chloroethyl signals; appearance of characteristic bicyclic proton signals.>98%
HPLC-UVSingle major peak at the expected retention time.>98%
Umeclidinium Bromide (Final API)HPLC-UVConforms to reference standard retention time and purity specification.>99.5%
LC-MSExpected m/z [M]⁺ (cation) at 508.3-

Concluding Steps to Umeclidinium Bromide

  • Formation of the Di-Aryl Methanol : The quinuclidine ester is treated with an excess of a phenylating agent, such as phenylmagnesium bromide or phenyllithium. This Grignard-type reaction adds two phenyl groups to the ester carbonyl, forming the tertiary alcohol, 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol.[3][10]

  • Quaternization : The final step involves the N-alkylation of the quinuclidine nitrogen with 2-(benzyloxy)ethyl bromide. This reaction forms the quaternary ammonium salt, yielding Umeclidinium Bromide as the final product.[10][11] Recent process improvements have focused on using greener solvents like water for this final step, allowing the pure API to precipitate directly from the reaction medium.[1]

Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Strong Bases (LDA, KHMDS): Pyrophoric and react violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon).

  • Organometallic Reagents (Phenyllithium): Pyrophoric and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Dichloromethane is a suspected carcinogen. Toluene is flammable and toxic. Handle with care in a fume hood.

References

  • A More Sustainable Process for Preparation of the Muscarinic Acetylcholine Antagonist Umeclidinium Bromide.
  • PROCESS FOR THE PREPARATION OF UMECLIDINIUM BROMIDE.
  • Method for synthesizing umeclidinium bromide.
  • Umeclidinium bromide, ウメクリジニウム臭化物. New Drug Approvals. [Link]
  • process for the preparation of umeclidinium bromide.
  • Process for preparing a 1-(2-haolethyl)-4-piperidine carboxylate intermediate useful in the synthesis of umeclidinium bromide.
  • Quinuclidine derivatives and its production and use.
  • Preparation of umeclidinium bromide. Hovione. [Link]
  • Process for the preparation of a novel umeclidinium synthesis intermediate.
  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. [Link]
  • Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Process for the preparation of optically active 3-quinuclidinol.
  • Process for preparing quinuclidine enantiomers.
  • This compound.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • esterification - alcohols and carboxylic acids. Chemguide. [Link]
  • Ester synthesis by esterific
  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Sources

Application Note: Synthesis of Fused Piperidine Heterocycles via Reaction of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate with Chloroacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the reaction between ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate and chloroacetaldehyde. This reaction is a key transformation for the synthesis of complex heterocyclic scaffolds with potential applications in pharmaceutical and medicinal chemistry. The document outlines the underlying chemical principles, potential mechanistic pathways, and a detailed experimental protocol for conducting the reaction safely and efficiently. Emphasis is placed on the formation of a bicyclic ether, a presumed oxazino[4,3-a]piperidine derivative, through an intramolecular cyclization cascade. Safety considerations for handling the hazardous reagent chloroacetaldehyde are also thoroughly addressed.

Introduction and Scientific Context

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its role in modulating biological activity.[1] The functionalization of the piperidine ring, particularly at the nitrogen atom, is a common strategy in drug discovery to fine-tune a compound's physicochemical and pharmacological profile.[2] The reaction of this compound with the bifunctional reagent chloroacetaldehyde presents an intriguing pathway to construct more complex, fused heterocyclic systems. Such scaffolds are of significant interest in the development of novel therapeutic agents.[3][4][5][6]

This guide details a potential synthetic route that leverages an initial N-alkylation or reductive amination-type reaction, followed by an intramolecular cyclization. The presence of a secondary amine, a hydroxyl group, and an electrophilic aldehyde in the reaction partners sets the stage for a cascade of bond-forming events. Understanding and controlling this reaction is crucial for researchers aiming to synthesize novel piperidine-based chemical entities.

Mechanistic Rationale and Reaction Pathways

The reaction between this compound and chloroacetaldehyde can be envisioned to proceed through a multi-step sequence. The initial interaction involves the nucleophilic piperidine nitrogen and the electrophilic aldehyde of chloroacetaldehyde.

Initial Adduct Formation

The secondary amine of the piperidine is a potent nucleophile that will readily attack the carbonyl carbon of chloroacetaldehyde to form a hemiaminal intermediate. Under acidic conditions, this hemiaminal can dehydrate to form a reactive iminium ion.[7][8][9][10][11]

Intramolecular Cyclization Cascade

The generated iminium ion is a key intermediate that can undergo further reactions. Given the structure of the starting material, two primary intramolecular cyclization pathways are plausible:

  • Pathway A: Intramolecular N-Alkylation. The chloride ion can be displaced by the nucleophilic hydroxyl group to form a cyclic ether. This would likely occur after the initial N-alkylation of the piperidine nitrogen with the chloroacetaldehyde moiety.

  • Pathway B: Pictet-Spengler-type Reaction. While a classic Pictet-Spengler reaction involves a β-arylethylamine,[12][13][14][15][16] a related intramolecular cyclization can be envisioned where the electron-rich enamine tautomer of the iminium ion intermediate attacks the electrophilic carbon bearing the chlorine atom. However, the formation of a bicyclic ether via the hydroxyl group is considered more probable under the proposed reaction conditions.

The most likely major product is a fused bicyclic system resulting from the formation of a new carbon-nitrogen bond and a new carbon-oxygen bond.

Diagram of the Proposed Reaction Mechanism:

G Reactants This compound + Chloroacetaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic attack Iminium Iminium Ion Intermediate Hemiaminal->Iminium Dehydration (-H2O) Cyclization Intramolecular Nucleophilic Attack (by Hydroxyl Group) Iminium->Cyclization Conformational change Product Fused Bicyclic Product (Oxazino[4,3-a]piperidine derivative) Cyclization->Product Ring closure

Caption: Proposed reaction pathway for the formation of a fused bicyclic product.

Safety Precautions: Handling Chloroacetaldehyde

EXTREME CAUTION IS ADVISED. Chloroacetaldehyde is a highly toxic, corrosive, and potentially mutagenic compound.[17][18] It can be absorbed through the skin and is a severe irritant to the eyes, skin, and respiratory tract.[19][20][21]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles. Work should be conducted in a certified chemical fume hood.[17]

  • Handling: Chloroacetaldehyde is often supplied as a 40-50% aqueous solution.[18][19] Anhydrous chloroacetaldehyde is prone to polymerization.[18] Use a syringe or cannula for transfers to minimize exposure.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19][21] If inhaled, move to fresh air and seek medical attention.[21]

Detailed Experimental Protocol

This protocol is adapted from similar reductive amination procedures and should be optimized for the specific substrates.[22][8][23][24]

Materials and Equipment
  • This compound (Starting Material)[25][26][27][28]

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaCNBH₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol, anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup (silica gel)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or a mixture of methanol and acetic acid.[23]

  • Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Slowly add chloroacetaldehyde (1.0-1.2 eq.) dropwise to the stirred solution.

  • pH Adjustment (if necessary): If not using an acidic solvent mixture, add glacial acetic acid (1.0-2.0 eq.) to catalyze iminium ion formation.

  • Reducing Agent Addition: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. Note: If using sodium cyanoborohydride, the pH must be carefully maintained between 6 and 7.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to isolate the desired fused piperidine derivative.

Experimental Workflow Diagram:

G Setup 1. Reaction Setup: - Starting Material in Flask - Inert Atmosphere Solvent 2. Add Anhydrous Solvent (e.g., DCM) Setup->Solvent Cool 3. Cool to 0 °C Solvent->Cool Aldehyde 4. Add Chloroacetaldehyde Cool->Aldehyde Reducer 5. Add Reducing Agent (e.g., NaBH(OAc)₃) Aldehyde->Reducer React 6. Stir at Room Temperature (Monitor by TLC) Reducer->React Workup 7. Aqueous Work-up (NaHCO₃, Extraction) React->Workup Purify 8. Purification (Column Chromatography) Workup->Purify Product Pure Fused Piperidine Product Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Characterization

The expected product is a fused bicyclic system. Characterization of the purified product should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the structure of the product, including the stereochemistry of the newly formed ring junction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Parameter Expected Value
Reaction Time 2 - 24 hours
Typical Yield 40 - 70% (highly dependent on optimization)
Major Product Fused oxazino[4,3-a]piperidine derivative
Potential Byproducts Unreacted starting material, N-alkylated intermediate, dimeric species

Discussion and Troubleshooting

  • Low Yield: If the yield is low, consider increasing the amount of reducing agent or extending the reaction time. The purity of the chloroacetaldehyde solution can also affect the outcome.

  • Side Reactions: The formation of dimeric byproducts can occur.[23] Slow addition of the chloroacetaldehyde at low temperatures can help minimize this.

  • Incomplete Reaction: Ensure all reagents are anhydrous, as water can interfere with the reaction.

  • Purification Challenges: The polarity of the product may be similar to that of the starting material or intermediates, requiring careful optimization of the column chromatography conditions.

Conclusion

The reaction of this compound with chloroacetaldehyde provides a viable route to novel fused heterocyclic systems. Careful control of the reaction conditions and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. This application note serves as a detailed guide for researchers exploring the synthesis of complex piperidine-based molecules.

References

  • State of New Jersey Department of Health. (1998, April). Hazard Summary: Chloroacetaldehyde.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Chloroacetaldehyde. Centers for Disease Control and Prevention.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33, Chloroacetaldehyde.
  • Wikipedia. (2023, October 29). Chloroacetaldehyde.
  • Krasavin, M. (2022).
  • International Programme on Chemical Safety. (n.d.). ICSC 0706 - Chloroacetaldehyde (40% solution).
  • Bénimélis, D., et al. (2021).
  • PrepChem. (n.d.). Synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate.
  • Li, R., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. [Link]
  • Wikipedia. (2023, November 26). Pictet–Spengler reaction.
  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines.
  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
  • Chemical Communications. (2002). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chem. Commun., (12), 1272-1273. [Link]
  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • DergiPark. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 350-360. [Link]
  • Wikipedia. (2023, November 15). Reductive amination.
  • chemeurope.com. (n.d.). Pictet-Spengler reaction.
  • Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • ResearchGate. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • de Vries, J. G., & de Vries, A. H. M. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. In Handbook of Homogeneous Hydrogenation (pp. 1-27). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19261384, this compound.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Bafaluy, D., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1247–1257. [Link]
  • PubMed. (2025, August 29). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Myers, A. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Addition of Secondary Amines to Form Enamines.
  • Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines.
  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations. J. Chem. Soc., Perkin Trans. 1, (21), 3671-3681. [Link]
  • PrepChem. (n.d.). Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.
  • Semantic Scholar. (n.d.). Intramolecular cyclizations of alkyl pyridines & alkylidene dihydropyridines as synthetic intermediates toward synthesis of bis(piperidine) alkaloids.
  • ChemBK. (n.d.). This compound.
  • Venkatasai Life Sciences. (n.d.). Ethyl-1-(2-hydroxyethyl)piperidine-4-carboxylate.
  • Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61287119, Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Sources

Reductive amination synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Piperidine Derivatives via Reductive Amination

Authored by: A Senior Application Scientist

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. It is one of the most prevalent structural motifs found in FDA-approved pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement allow for precise interactions with biological targets, making it a privileged scaffold in drug design.[1][3] Reductive amination has emerged as a paramount strategy for the synthesis and functionalization of piperidine derivatives, prized for its operational simplicity, broad substrate scope, and the ability to form crucial C-N bonds efficiently.[2][4][5] Recent studies highlight that a significant portion, potentially over a quarter, of C-N bond-forming reactions in the pharmaceutical industry are accomplished via reductive amination.[2][3]

This guide provides an in-depth exploration of reductive amination for preparing piperidine derivatives, offering detailed mechanistic insights, validated experimental protocols, and expert advice for troubleshooting and optimization.

The Chemistry: Mechanism and Reagent Selection

Reductive amination is a robust reaction that converts a carbonyl group (an aldehyde or ketone) and an amine into a more substituted amine through an imine or iminium ion intermediate.[6] The process can be performed in a single "direct" step or a two-step "indirect" sequence, with the choice depending on the reactivity of the substrates and the desired outcome.[6]

The Core Mechanism

The reaction proceeds via two fundamental stages:

  • Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a transient hemiaminal intermediate, which then dehydrates to yield an imine (from primary amines) or an iminium ion (from secondary amines).[7][8] This step is reversible and often catalyzed by mild acid, which facilitates the departure of the water molecule.[9][10]

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced by a hydride-based reducing agent or catalytic hydrogenation to furnish the final amine product.[8][10]

The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[11][12]

Reductive_Amination_Mechanism cluster_start Reactants carbonyl Aldehyde or Ketone (R1-C(=O)-R2) inv1 carbonyl->inv1 amine Amine (R3-NH-R4) amine->inv1 hemiaminal Hemiaminal Intermediate iminium Iminium Ion [R1-C(R2)=N+(R3)-R4] hemiaminal->iminium - H2O inv2 iminium->inv2 + [H-] (Reducing Agent) product Piperidine Derivative (Final Amine) inv1->hemiaminal + H+ / - H+ inv2->product

Figure 1: General mechanism of reductive amination.

Expertise in Reagent Selection: The Causality Behind the Choice

The choice of reducing agent is critical and dictates the reaction conditions and overall strategy.

Reducing AgentKey Characteristics & RationaleCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) The Workhorse: Mild and highly selective for imines/iminiums over aldehydes/ketones.[9][11] The electron-withdrawing acetate groups temper its reactivity.[9] This selectivity allows for convenient one-pot procedures, as the carbonyl is not prematurely reduced.[13][14] It tolerates a wide range of functional groups and does not require strictly anhydrous or acidic conditions, though acetic acid is sometimes used as a catalyst for less reactive ketones.[14]Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN)[14][15]
Sodium Cyanoborohydride (NaBH₃CN) The Predecessor: Also selective, but highly toxic due to the potential release of cyanide gas, especially under acidic conditions.[11] It is stable in protic solvents and requires mildly acidic pH (6-7) for optimal selectivity.[11][13][16] Its use has largely been supplanted by NaBH(OAc)₃ for safety reasons.[11][12]Methanol (MeOH), Ethanol (EtOH)[15]
Sodium Borohydride (NaBH₄) The Powerhouse: A strong, non-selective reducing agent that will readily reduce both the carbonyl starting material and the imine intermediate.[15][17] It is best used in an indirect, two-step protocol where the imine is formed first, often in methanol, followed by the addition of NaBH₄.[14][18] This approach is economical but less convenient than a one-pot reaction.Methanol (MeOH), Ethanol (EtOH)[15]
Catalytic Hydrogenation (H₂/Catalyst) The Industrial Choice: An economical and scalable method using catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂).[8][19] It is considered a green chemistry approach as the only byproduct is water.[6][8] However, it is incompatible with reducible functional groups like alkenes, alkynes, or nitro groups.[13]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

Application Protocols: Synthesizing Piperidine Scaffolds

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring, purification, and characterization to ensure the integrity of the final product.

Protocol 1: One-Pot Direct Reductive Amination of a Pre-formed Piperidone

This protocol details the N-alkylation of 4-piperidone using sodium triacetoxyborohydride (STAB), a highly reliable method for generating diverse N-substituted piperidine derivatives.[20]

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
N-Boc-4-piperidone199.251.01.0
3,4-Dichloroaniline162.021.11.1
Sodium Triacetoxyborohydride211.941.51.5
Dichloroethane (DCE)-10 mL-
Acetic Acid (optional)60.050.10.1

Step-by-Step Methodology

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-piperidone (1.0 eq) and 3,4-dichloroaniline (1.1 eq).

  • Solvation: Add anhydrous dichloroethane (DCE, 0.1 M solution) and stir the mixture at room temperature until all solids are dissolved. If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and stir for 15 minutes before proceeding.

  • Imine Formation (Optional Catalyst): For less reactive ketones, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir for 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5 minutes. The addition may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup (Quench): Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and any remaining acid. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-substituted piperidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[21][22]

Protocol 2: Intramolecular Double Reductive Amination (DRA) for Ring Formation

This advanced protocol constructs the piperidine ring itself from a dicarbonyl precursor, a powerful strategy for synthesizing complex polyhydroxypiperidines from sugar-derived starting materials.[19][23]

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
Sugar-derived keto-aldehyde(Varies)1.01.0
Ammonium Formate (NH₄HCO₂)63.065.05.0
Sodium Cyanoborohydride62.843.03.0
Methanol (MeOH)-15 mL-

Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask, dissolve the crude dicarbonyl substrate (1.0 eq) in methanol (0.07 M).

  • Amine Source: Add ammonium formate (5.0 eq), which serves as the nitrogen source.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Carefully add sodium cyanoborohydride (3.0 eq) in small portions.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-48 hours. The reaction involves a cascade of imine formation, reduction, intramolecular cyclization to a cyclic imine, and a final reduction.[19]

  • Monitoring & Workup: Monitor the reaction by TLC/LC-MS. Upon completion, concentrate the solvent under reduced pressure.

  • Purification: The residue is re-dissolved in an appropriate solvent system (e.g., DCM/water) and purified directly by flash chromatography or after an acidic/basic extraction to remove salts and unreacted starting materials.

  • Characterization: The structure of the resulting polyhydroxypiperidine is confirmed by spectroscopic methods (NMR, MS, IR).[21][24]

Experimental Workflow and Validation

A robust and reproducible synthesis relies on a logical workflow that incorporates checkpoints for validation. This ensures the identity and purity of the final compound, a critical requirement in drug development.

Workflow_Diagram prep 1. Reactant Preparation (Stoichiometry, Purity) setup 2. Reaction Setup (Solvent, Inert Atmosphere) prep->setup reaction 3. Reaction in Progress (Imine Formation & Reduction) setup->reaction monitor 4. Monitoring (TLC, LC-MS) reaction->monitor Periodic Sampling monitor->reaction Incomplete workup 5. Workup (Quench, Extraction) monitor->workup Complete purify 6. Purification (Flash Chromatography) workup->purify char 7. Characterization (NMR, MS, IR) purify->char product Validated Product char->product

Figure 2: A self-validating workflow for synthesis.

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient imine formation. 2. Deactivated amine (e.g., weakly nucleophilic aniline). 3. Decomposed reducing agent.1. Add a catalytic amount of acetic acid. For stubborn cases, pre-form the imine using a dehydrating agent like molecular sieves before adding the reductant.[18] 2. Increase reaction time/temperature or use a more forcing method. 3. Use a fresh bottle of NaBH(OAc)₃, as it is moisture-sensitive.[15]
Over-alkylation (Primary Amine → Tertiary Amine) The secondary amine product is reacting with another equivalent of the aldehyde/ketone.1. Use a stepwise (indirect) protocol: pre-form the imine, then reduce with NaBH₄.[14] 2. Use a large excess of the primary amine to statistically favor the formation of the secondary amine.
Reduction of Carbonyl Starting Material The reducing agent is not selective enough (e.g., using NaBH₄ in a one-pot reaction).Switch to a more selective reagent like NaBH(OAc)₃.[9][12] Ensure the pH is not too acidic, which can accelerate carbonyl reduction.[13]
Difficult Purification Excess amine starting material co-elutes with the product.For basic amine products, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute HCl. The product moves to the aqueous layer. Basify the aqueous layer with NaOH and re-extract the pure product into an organic solvent.[18]

Conclusion

Reductive amination is an indispensable tool for the synthesis of piperidine derivatives, offering a blend of efficiency, versatility, and functional group tolerance. By understanding the underlying mechanism, making informed choices about reagents, and adhering to validated protocols, researchers can reliably access a vast chemical space of piperidine-based molecules. The direct one-pot method with sodium triacetoxyborohydride stands out as a particularly powerful and convenient option for functionalizing existing piperidine cores, while intramolecular strategies provide elegant solutions for constructing the heterocyclic ring itself. These methods will undoubtedly continue to fuel innovation in drug discovery and development for years to come.

References

  • Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(28), 4447-4462. [Link]
  • Varlamov, A. V., Borisova, T. N., & Krapivin, G. D. (2022).
  • Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. FLORE, University of Florence. [Link]
  • ResearchGate. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • Chemistry Steps. (n.d.).
  • Karakuş, S., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. [Link]
  • YouTube. (2024).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • James, P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12), 1541-1550. [Link]
  • LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. LibreTexts Chemistry. [Link]
  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
  • Mathew, B., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(16), 4998. [Link]
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
  • Gassama, A., et al. (2015).
  • Cardona, F., et al. (2011). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry, 9(21), 7526-7534. [Link]
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
  • Dong, J., et al. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 79(12), 5678–5687. [Link]
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
  • James, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1541-1550. [Link]
  • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]
  • ResearchGate. (n.d.). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
  • Wikipedia. (n.d.).
  • YouTube. (2024).
  • Dong, J., et al. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 79(12), 5678–5687. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate in the Synthesis of High-Affinity Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum, has emerged as a high-value therapeutic target for a range of neuropathological conditions, including neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[1][2][3][4] The development of selective S1R ligands is a primary objective in modern medicinal chemistry. This guide provides an in-depth analysis of a key chemical intermediate, Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate , detailing its strategic application in the synthesis of novel S1R ligands. We will explore the rationale behind its molecular design, provide detailed synthetic protocols, and discuss the characterization and evaluation of the resulting compounds.

Part 1: The Sigma-1 Receptor - A Chaperone with Therapeutic Promise

The sigma-1 receptor is not a classical G protein-coupled receptor or ion channel but a unique intracellular protein that modulates a variety of signaling pathways.[2][4] Located predominantly at the endoplasmic reticulum (ER)-mitochondrion interface, S1R plays a crucial role in regulating intracellular Ca²+ signaling, ion channel activity, and cellular stress responses.[1][3][5]

Ligands that bind to S1R are broadly classified as agonists or antagonists.

  • S1R Agonists: These ligands have shown neuroprotective properties, making them promising candidates for treating conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2]

  • S1R Antagonists: These ligands are effective in modulating nociception and have demonstrated significant potential for treating neuropathic pain, often by enhancing the analgesic effects of opioids without increasing their side effects.[6][7]

The development of ligands with high affinity and selectivity for S1R is paramount. The piperidine and piperazine scaffolds have proven to be exceptionally effective core structures for designing such ligands.[8][9] This brings us to the focus of this guide: a versatile building block that incorporates this privileged scaffold.

Part 2: this compound - A Strategic Synthon

This compound is a bifunctional molecule designed for the efficient construction of diverse S1R ligand libraries. Its structure is strategically important:

  • Piperidine Core: Provides the fundamental basic nitrogen atom common to a vast number of S1R ligands, which is crucial for forming a key salt bridge interaction within the receptor's binding pocket.

  • N-(2-hydroxyethyl) Group: The terminal primary alcohol serves as a versatile chemical handle for introducing various lipophilic moieties through etherification. This allows for systematic exploration of the lipophilic pockets of the S1R binding site.

  • Ethyl Carboxylate at C4-position: This ester group offers another point for chemical modification, typically through amidation, to introduce hydrogen bond donors and acceptors, further tuning the ligand's affinity and selectivity.

Physicochemical and Safety Data

A thorough understanding of the starting material is critical for safe and effective experimentation.

PropertyValueSource
IUPAC Name This compound[10]
Molecular Formula C₁₀H₁₉NO₃[10]
Molecular Weight 201.26 g/mol [10]
CAS Number 939900-20-6[10]
Appearance Varies; typically a liquid or low-melting solidN/A
Safety Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.[11][12]

Part 3: Synthetic Strategies & Core Protocols

The utility of this compound lies in its two orthogonal functional handles. Below, we detail the primary synthetic strategies and provide step-by-step protocols.

Logical Flow of Synthetic Strategies

Caption: Step-by-step workflow for Williamson ether synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 1.0 g, 4.97 mmol). Dissolve it in anhydrous THF (25 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq, 0.24 g, 5.96 mmol) in small portions. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Alkoxide Formation: Stir the resulting slurry at 0 °C for 30 minutes. The solution should become slightly cloudy as the sodium alkoxide forms.

  • Electrophile Addition: Add a solution of 4-methoxybenzyl chloride (1.1 eq, 0.74 mL, 5.47 mmol) in anhydrous THF (5 mL) dropwise via a syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 1-5% Methanol in Dichloromethane) to yield the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis via Ester Hydrolysis and Amidation

This protocol demonstrates how to modify the C4-position, creating an amide-based ligand. This requires a two-step process: saponification of the ester followed by amide coupling.

Objective: To synthesize N-benzyl-1-(2-hydroxyethyl)piperidine-4-carboxamide.

Causality: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using a strong base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system to ensure solubility. The resulting carboxylate is then activated for amide bond formation. We use the common and efficient peptide coupling reagent system, EDC (a carbodiimide) and HOBt, which forms a less reactive intermediate that minimizes side reactions and racemization (if applicable), before reacting with benzylamine to form the stable amide bond.

Experimental Workflow Diagram

Caption: Two-stage workflow for amide synthesis.

Step-by-Step Methodology:

Part A: Ester Hydrolysis

  • Setup: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C. Carefully acidify the solution to pH 5-6 by adding 1M HCl.

  • Isolation: The carboxylic acid product may precipitate. If so, collect it by vacuum filtration. If not, extract the aqueous layer with a polar organic solvent like ethyl acetate, dry the organic phase, and concentrate to yield the intermediate, 1-(2-hydroxyethyl)piperidine-4-carboxylic acid. Use this crude product directly in the next step.

Part B: Amide Coupling 5. Setup: Dissolve the carboxylic acid intermediate (1.0 eq) in an anhydrous solvent like DMF or DCM under a nitrogen atmosphere. 6. Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), Hydroxybenzotriazole (HOBt, 1.2 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid. 7. Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture. 8. Reaction: Allow the reaction to stir at room temperature for 12-18 hours. 9. Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate or DCM. Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired amide.

Part 4: Compound Evaluation and Data

After synthesis, the new compounds must be evaluated for their affinity towards the sigma-1 receptor. This is typically done using a competitive radioligand binding assay.

Principle of the Assay: The assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand (e.g., -pentazocine) from the S1R in a tissue homogenate (e.g., from guinea pig brain). [13][14]The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value, from which the inhibition constant (Kᵢ) is calculated. A lower Kᵢ value indicates higher binding affinity.

Hypothetical Binding Affinity Data

The table below presents plausible Kᵢ values for the compounds synthesized in the protocols, compared against a known S1R ligand, Haloperidol.

CompoundStructureS1R Kᵢ (nM)S2R Kᵢ (nM)Selectivity (S2R Kᵢ / S1R Kᵢ)
Haloperidol (Reference) Known Antagonist4.022055
Product from Protocol 1 Ether-linked ligand6.8>1000>147
Product from Protocol 2 Amide-linked ligand25.3>2000>79

Data are hypothetical and for illustrative purposes.

This data illustrates how the ether modification (Protocol 1) can lead to very high affinity and selectivity, a desirable trait for a therapeutic candidate. The amide modification (Protocol 2) may result in slightly lower affinity but could be tuned by changing the amine component.

Conclusion

This compound is a highly valuable and versatile building block in the field of sigma-1 receptor drug discovery. Its bifunctional nature allows for the systematic and efficient synthesis of diverse chemical libraries targeting either the lipophilic pockets or hydrogen-bonding regions of the S1R binding site. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and create novel, potent, and selective S1R ligands for the potential treatment of a wide array of neurological and psychiatric disorders.

References

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. [Link]
  • The molecular function of σ receptors: past, present, and future. PubMed Central. [Link]
  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. [Link]
  • Sigma-1 receptor - Wikipedia. Wikipedia. [Link]
  • Ethyl 1-(2-hydroxyethyl)
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines. PubMed. [Link]
  • Ethyl piperidine-4-carboxyl
  • ethyl 1-(2-ethoxy-2-oxoethyl)
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. ScienceDirect. [Link]
  • Scouting new sigma receptor ligands: Synthesis, pharmacological evaluation and molecular modeling of 1,3-dioxolane-based structures and deriv
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands as Potent Analgesic Agents. MDPI. [Link]
  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease St
  • Sigma-1 Receptor Antagonists: A New Class of Neuromodul
  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. University of Bari Aldo Moro Institutional Research Archive. [Link]
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]
  • Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New?.

Sources

Application Notes and Protocols: Investigating Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate Derivatives for Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Promise of the Piperidine Scaffold in Oncology

The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with diverse biological targets.[1][2] In oncology, numerous piperidine-containing compounds have demonstrated significant potential by modulating critical pathways involved in cancer cell proliferation, survival, and metastasis.[1] These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, two key mechanisms for eliminating cancer cells.[3]

This guide focuses on the therapeutic potential of derivatives based on the Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate scaffold. This core structure offers multiple points for chemical modification, allowing for the systematic exploration of Structure-Activity Relationships (SAR) to develop potent and selective anticancer agents.[1] The N-substituted hydroxyethyl group and the ethyl ester at the C4 position can be modified to optimize properties such as target binding, cell permeability, and metabolic stability. This document provides a comprehensive framework for the synthesis, in vitro screening, and mechanistic evaluation of this promising class of compounds.

Section 1: Synthesis and Derivatization Strategy

The core structure, this compound, serves as a versatile starting point for creating a library of novel compounds. The primary points of diversification are the N-hydroxyethyl group and the C4-ester moiety.

Rationale for Derivatization

The goal of derivatization is to explore the chemical space around the core scaffold to enhance anticancer activity. Key strategies include:

  • Modification of the N-substituent: The nitrogen atom of the piperidine ring is a common site for modification to influence receptor binding and pharmacokinetic properties.[2] Replacing the terminal hydroxyl group with various functionalities (e.g., ethers, esters, amides, or other heterocyclic rings) can significantly impact biological activity.

  • Modification of the C4-Ester: The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This introduces new interaction points for potential biological targets.[4]

  • Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties (bioisosteres) can improve potency, selectivity, or metabolic profiles.[5][6] For example, the piperidine ring itself could be replaced with other saturated heterocycles to explore conformational effects.[7]

General Synthetic Protocol: N-Alkylation and Amide Coupling

A general and robust synthetic route to generate a library of derivatives is outlined below.

Scheme 1: General Synthesis of Ethyl 1-(2-substituted-ethyl)piperidine-4-carboxamide Derivatives

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling A Ethyl piperidine-4-carboxylate C Ethyl 1-(2-hydroxyethyl) piperidine-4-carboxylate (Core Scaffold) A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B 2-Haloethanol Derivative (e.g., 2-bromoethanol) B->C D 1-(2-hydroxyethyl) piperidine-4-carboxylic acid C->D Base (e.g., LiOH) Solvent (e.g., THF/H2O) F Target Compound: N-substituted-1-(2-hydroxyethyl) piperidine-4-carboxamide D->F Coupling Agent (e.g., HATU) Base (e.g., DIPEA) E Amine (R-NH2) E->F

Caption: Synthetic route for derivative synthesis.

Protocol 1: Synthesis of the Core Scaffold (this compound)
  • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents) as a base.[8]

  • Add 2-bromoethanol (1.1 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure core scaffold.

Protocol 2: Synthesis of N-substituted Amide Derivatives
  • Ester Hydrolysis: Dissolve the core scaffold (1 equivalent) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2-3 equivalents) and stir at room temperature until TLC indicates complete conversion to the carboxylic acid.[4]

  • Acidify the mixture with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the carboxylic acid intermediate.

  • Amide Coupling: Dissolve the carboxylic acid intermediate (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final amide derivative by column chromatography.

Section 2: In Vitro Anticancer Evaluation

A systematic in vitro evaluation is crucial to determine the anticancer potential of the synthesized derivatives.[9] This typically involves a panel of cancer cell lines from different tissue origins.

Cell Viability and Cytotoxicity Assays

The initial step is to assess the ability of the compounds to inhibit cancer cell growth or induce cell death. Tetrazolium reduction assays like the MTT or XTT assay are widely used for this purpose.[10] These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[11][12]

Protocol 3: MTT Cell Viability Assay [13]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis. A lower IC50 value indicates greater potency.[13]

Representative Cytotoxicity Data

While specific data for derivatives of this compound are not yet published, the following table presents IC50 values for other anticancer piperidine derivatives to illustrate the potential potency of this compound class.

Compound Class Cancer Cell Line Cancer Type IC50 (µM) Reference
Piperidine DerivativeA549Lung Carcinoma32.43[15]
Furan-pyrazole piperidineOVCAR-8Ovarian Carcinoma(QSAR Study)[16]
Furan-pyrazole piperidineHCT116Colon Cancer(QSAR Study)[16]
Piperidine-containing complexA-549Lung Carcinoma5.94[17]
Piperidine derivativeMCF-7Breast Cancer43.4[18]
Piperidine derivativeMDA-MB-231Breast Cancer35.9[18]

Section 3: Elucidation of the Mechanism of Action

Understanding how a compound exerts its anticancer effect is a critical step in drug development. For piperidine derivatives, common mechanisms include the induction of apoptosis and cell cycle arrest.[3][19]

Apoptosis Induction

Apoptosis is a regulated process of cell death that is often dysregulated in cancer.[20] Assays to detect apoptosis typically measure key events in the apoptotic cascade, such as changes in the cell membrane, activation of caspases, and DNA fragmentation.[21][22]

Protocol 4: Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry [23]
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for 24-48 hours. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Wash the cells with cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Cell Cycle Analysis

Many anticancer drugs function by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing.[24] Flow cytometry analysis of DNA content is the standard method to assess the effects of a compound on cell cycle distribution.[15][17]

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining [13]
  • Cell Treatment: Treat cells in 6-well plates with the test compound for a set period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[20]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[20]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Interpretation: Generate a histogram of cell count versus DNA content. The data can be modeled to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest at that checkpoint.

Investigating the Signaling Pathway

Piperidine derivatives have been shown to modulate key signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt/mTOR pathway.[16][25] This pathway is a central regulator of cell growth, proliferation, and survival.[21][26] Its inhibition can lead to the induction of apoptosis, often through the modulation of the Bcl-2 family of proteins.[13][27]

The PI3K/Akt/mTOR and Apoptotic Signaling Cascade:

Caption: PI3K/Akt pathway and its link to apoptosis.

This pathway can be investigated using techniques like Western blotting to measure the phosphorylation status of key proteins such as Akt and mTOR, and the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bax) and cleaved caspases (e.g., Caspase-3, Caspase-9).[11][14][24] A decrease in phosphorylated Akt and an increase in cleaved Caspase-3 would provide strong evidence for the proposed mechanism of action.

Section 4: Preclinical In Vivo Evaluation

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.[28] Human tumor xenograft models in immunocompromised mice are a standard preclinical model for evaluating anticancer agents.[18]

Experimental Workflow for Anticancer Drug Evaluation

The overall process from compound synthesis to in vivo testing is a multi-step, iterative process.

G A Synthesis of Piperidine Derivatives B In Vitro Screening (Cell Viability - IC50) A->B Library of Compounds C Lead Compound Selection B->C Potent Compounds Identified D Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) C->D Prioritized Leads E In Vivo Efficacy Studies (Xenograft Model) C->E Optimized Lead D->C Mechanistic Insight (Iterative Optimization) F Pharmacokinetic & Toxicology Studies E->F Efficacious Compound G Preclinical Candidate Selection F->G Safe & Efficacious Compound

Caption: Overall workflow for anticancer drug discovery.

Protocol 6: Human Tumor Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[28]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor volume for each mouse over time. Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy. The excised tumors can also be used for further analysis, such as immunohistochemistry, to confirm the mechanism of action in vivo.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries. By following the systematic protocols outlined in this guide—from synthesis and in vitro screening to mechanistic elucidation and in vivo validation—researchers can effectively explore the therapeutic potential of these derivatives. The insights gained from these studies will be crucial for identifying lead compounds with potent and selective anticancer activity, paving the way for the development of next-generation cancer therapies.

References

  • Chen, G. G., & He, M. L. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 985363. [Link]
  • Ren, W., Qiao, Z., Wang, H., Zhu, L., & Zhang, L. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 985363. [Link]
  • Martin, S. J., & Green, D. R. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 36(1), 1-8. [Link]
  • ResearchGate. (2025). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.
  • Villalobos-Ortiz, M., et al. (2023). Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis.
  • McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Cold Spring Harbor Perspectives in Biology, 5(4), a008656. [Link]
  • Bio-Rad. (n.d.).
  • Wu, H., et al. (2023). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 13, 1162816. [Link]
  • Kang, M. H., & Reynolds, C. P. (2009). Bcl-2 inhibitors: targeting mitochondrial apoptotic pathways in cancer therapy. Clinical Cancer Research, 15(4), 1126-1132. [Link]
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Targeting the PI3K-AKT-mTOR signaling network in cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]
  • ResearchGate. (n.d.). The PI3K–AKT–mTOR pathway and drug targets.
  • Zhang, Y., et al. (2025).
  • Wikipedia. (n.d.).
  • Sabancılar, İ., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
  • Alam, O., & Khan, S. A. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 157, 537-559. [Link]
  • ResearchGate. (n.d.). IC50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug...
  • Sadeghi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • ResearchGate. (n.d.). IC 50 Values Obtained for Prepared Derivatives against Different Tested...
  • Meanwell, N. A. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. ACS Division of Medicinal Chemistry. [Link]
  • Grygorenko, O. O., & Radchenko, D. S. (2020).
  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(3), 231-260. [Link]
  • Höfner, G., & Wanner, K. T. (2016). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain. Bioorganic & Medicinal Chemistry, 24(16), 3694-3708. [Link]
  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]
  • Kudelko, A., et al. (2019). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. European Journal of Medicinal Chemistry, 182, 111634. [Link]

Sources

Application Notes and Protocols for the Characterization of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a substituted piperidine derivative with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol [1]. As a complex organic molecule, comprehensive characterization is essential to confirm its identity, purity, and stability, particularly in the context of pharmaceutical research and development where piperidine scaffolds are prevalent[2][3]. This document provides a detailed guide to the analytical methods for the characterization of this compound, offering insights into the rationale behind procedural steps and expected outcomes. The protocols provided herein are exemplary and should be validated for specific applications.

Chemical and Physical Properties

A summary of the key identifiers and computed properties for this compound is provided below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 939900-20-6ChemBK[4]
Molecular Formula C10H19NO3PubChem[1]
Molecular Weight 201.26 g/mol PubChem[1]
Monoisotopic Mass 201.13649347 DaPubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of this compound.

Rationale and Expected Spectra
  • ¹H NMR: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For the target molecule, we expect to see distinct signals for the ethyl group protons, the protons of the piperidine ring, and the protons of the 2-hydroxyethyl substituent. The splitting patterns (multiplicity) of these signals will be key to confirming the connectivity.

  • ¹³C NMR: This provides information on the different carbon environments in the molecule. We expect distinct signals for the carbonyl carbon of the ester, the carbons of the piperidine ring, the carbons of the ethyl group, and the carbons of the hydroxyethyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table outlines the predicted chemical shifts for the protons and carbons of this compound, based on known data for similar piperidine structures[5].

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH3~1.2~14
Ethyl -CH2-~4.1~60
Piperidine -CH- (C4)~2.3~41
Piperidine -CH2- (C3, C5)~1.7-2.0~28
Piperidine -CH2- (C2, C6)~2.1-2.9~53
N-CH2-~2.6~60
HO-CH2-~3.6~59
Ester C=O-~175
Hydroxyl -OHVariable-
Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3 or D2O). B Add a small amount of TMS as an internal standard (0 ppm). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the sample into the NMR spectrometer (e.g., 400 MHz). C->D E Acquire ¹H and ¹³C NMR spectra at room temperature. D->E F Apply Fourier transform, phase correction, and baseline correction. E->F G Calibrate the spectra using the TMS signal. F->G H Integrate the ¹H NMR signals and pick peaks for both spectra. G->H Structural Elucidation Structural Elucidation H->Structural Elucidation

Caption: Workflow for NMR analysis.

Step-by-step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or D2O) in a clean vial. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Standard acquisition parameters should be used as a starting point.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Calibrate the chemical shift axis to the TMS signal (0.00 ppm). Integrate the proton signals and identify their multiplicities. Correlate the observed signals with the expected structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Rationale and Expected Spectra

For this compound, we would expect to observe the protonated molecule [M+H]⁺ in positive ion mode. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide evidence for the presence of the ethyl ester and hydroxyethyl groups. The molecular ion of the related compound, ethyl piperidine-4-carboxylate, has been observed at m/z 157[6].

Predicted Mass Spectrometric Data
Ion Predicted m/z
[M+H]⁺202.1438
[M+Na]⁺224.1257
Experimental Protocol: LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). B Filter the solution through a 0.22 µm syringe filter. A->B C Inject the sample onto a C18 reverse-phase HPLC column. B->C D Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). C->D E Introduce the eluent into an ESI source in positive ion mode. D->E F Acquire full scan mass spectra over a range of m/z 50-500. E->F G Perform fragmentation (MS/MS) on the parent ion [M+H]⁺. F->G Data Analysis Data Analysis G->Data Analysis

Caption: Workflow for LC-MS analysis.

Step-by-step Protocol:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this solution to a working concentration of about 10 µg/mL with the initial mobile phase.

  • LC Separation: Inject the sample onto a C18 analytical column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient could be 5-95% B over 10 minutes.

  • MS Detection: The column eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: Acquire mass spectra in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. If using HRMS, compare the measured exact mass to the theoretical mass. Analyze any observed fragment ions to support the proposed structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a pharmaceutical compound and for quantifying its concentration.

Rationale

A reverse-phase HPLC method can be developed to separate this compound from any starting materials, by-products, or degradation products. The retention time of the main peak is a characteristic of the compound under specific chromatographic conditions, and the peak area can be used for quantification. For piperidine derivatives without a strong UV chromophore, alternative detection methods like charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) may be necessary[7].

Experimental Protocol: HPLC with UV Detection

Step-by-step Protocol:

  • Mobile Phase Preparation: Prepare mobile phase A consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and mobile phase B consisting of an organic solvent (e.g., acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with A and B. A starting point could be 80% A and 20% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm (as there is no strong chromophore, this wavelength is for the ester carbonyl group).

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Rationale and Expected Spectrum

The FTIR spectrum of this compound should exhibit characteristic absorption bands for the O-H group of the alcohol, the C=O group of the ester, and the C-N and C-O bonds. An FTIR spectrum of the related ethyl pyridine-4-carboxylate shows characteristic peaks for the ester group[8].

Predicted FTIR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (alkane)2850-3000
C=O (ester)1730-1750
C-O (ester)1000-1300
C-N (amine)1020-1250
Experimental Protocol: FTIR

FTIR_Workflow A Place a small amount of the neat liquid sample on the ATR crystal. C Acquire a background spectrum of the empty sample compartment. A->C B Alternatively, prepare a KBr pellet or a thin film. B->C D Acquire the sample spectrum over the range of 4000-400 cm⁻¹. C->D E Identify and assign the characteristic absorption bands. D->E

Caption: Workflow for FTIR analysis.

Step-by-step Protocol:

  • Sample Preparation: The analysis can be performed on the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet can be prepared if the sample is a solid.

  • Background Collection: Record a background spectrum to account for atmospheric CO2 and water vapor.

  • Sample Analysis: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder and record the spectrum.

  • Data Interpretation: Identify the major absorption bands and assign them to the corresponding functional groups in the molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound.

Rationale

The experimentally determined elemental composition should match the theoretical values calculated from the molecular formula (C10H19NO3). This provides strong evidence for the compound's identity and purity.

Theoretical Elemental Composition
Element Theoretical Percentage
Carbon (C)59.68%
Hydrogen (H)9.52%
Nitrogen (N)6.96%
Oxygen (O)23.84%
Experimental Protocol: Elemental Analysis

Step-by-step Protocol:

  • Sample Preparation: Accurately weigh a small amount (1-2 mg) of the dry, pure sample into a tin capsule.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO2, H2O, N2) are separated and quantified by a detector.

  • Data Comparison: Compare the experimental weight percentages of C, H, and N with the theoretical values. The results should be within ±0.4% of the theoretical values.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. A combination of NMR spectroscopy, mass spectrometry, HPLC, FTIR, and elemental analysis is recommended to unequivocally confirm the structure, purity, and identity of this compound. The provided protocols serve as a starting point for method development and should be appropriately validated for their intended use in research and development settings.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • National Institute of Standards and Technology. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook.
  • PubChem. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate.
  • PubChem. (n.d.). This compound.
  • Journal of the Iranian Chemical Society. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • MDPI. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.
  • ChemBK. (n.d.). This compound.
  • SearchWorks catalog. (n.d.). structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
  • Venkatasai Life Sciences. (n.d.). Ethyl-1-(2-hydroxyethyl)piperidine-4-carboxylate.
  • Wikipedia. (n.d.). Piperidine.
  • SpectraBase. (n.d.). Ethyl 1-(4-amino-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate.
  • PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
  • PubChem. (n.d.). Ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate.
  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Pharmaffiliates. (n.d.). CAS No : 939900-20-6 | Product Name : this compound.
  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).
  • PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
  • PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Solubility of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the solubility characteristics of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (CAS No. 939900-20-6). As a versatile heterocyclic building block in medicinal chemistry and drug development, understanding its solubility is critical for reaction condition optimization, formulation development, and pharmacokinetic studies.[][2] Due to the scarcity of direct, published quantitative data, this guide synthesizes a robust solubility profile based on first-principles analysis of its molecular structure and comparative data from analogous compounds. We present a predicted qualitative solubility profile, detailed protocols for both qualitative and quantitative solubility determination, and best practices for handling and analysis.

Physicochemical Profile & Structural Analysis

This compound is a substituted piperidine derivative featuring three key functional groups that dictate its physical and chemical properties, including solubility. A thorough analysis of its structure provides a strong foundation for predicting its behavior in various solvent systems.

Molecular Structure:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₀H₁₉NO₃[3][4]

  • SMILES: CCOC(=O)C1CCN(CC1)CCO[3]

The molecule's structure incorporates:

  • A tertiary amine within the piperidine ring, which can act as a hydrogen bond acceptor and can be protonated in acidic media.

  • A primary hydroxyl (-OH) group on the ethyl side chain, capable of acting as both a hydrogen bond donor and acceptor.

  • An ethyl ester (-COOEt) group , a polar moiety that can act as a hydrogen bond acceptor.

These functional groups, combined with the aliphatic piperidine backbone, create a molecule with significant polarity and hydrogen bonding potential.

PropertyValue (Predicted/Known)Source
CAS Number 939900-20-6[3][4]
Molecular Weight 201.26 g/mol [3][4]
Density 1.077 ± 0.06 g/cm³ (Predicted)[4]
Boiling Point 296.0 ± 30.0 °C (Predicted)[4]
pKa 15.00 ± 0.10 (Predicted, for OH group)[4]
XLogP3-AA 0.3[3]

Predicted Solubility Profile

The general principle of "like dissolves like" governs solubility.[5] The presence of multiple polar, hydrogen-bonding functional groups suggests a favorable interaction with polar solvents. Conversely, the aliphatic hydrocarbon portions of the molecule will interact with nonpolar solvents.

An analysis of related structures provides strong correlative evidence:

  • Piperidine , the parent heterocycle, is miscible with water and soluble in most organic solvents, with limited solubility in nonpolar alkanes like hexane.[6][7]

  • 1-(2-Hydroxyethyl)piperidine , which shares the N-substituted side chain, is miscible with water.[8][9]

  • Ethyl piperidine-4-carboxylate , which shares the core ring and ester group, has a predicted log water solubility of -0.88 (mol/L), indicating moderate aqueous solubility.[10]

Based on this analysis, the following qualitative solubility profile is predicted for this compound:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to Miscible Strong hydrogen bonding interactions via the hydroxyl, amine, and ester functionalities. Protonation of the amine in acidic aqueous solution further enhances solubility.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh Favorable dipole-dipole interactions with the polar functional groups.[11]
Low-Polarity Dichloromethane (DCM), ChloroformModerate to High The molecule's overall polarity is balanced by its aliphatic character, allowing for good solvation.
Nonpolar Toluene, Diethyl EtherLow to Moderate Van der Waals interactions with the aliphatic backbone are possible, but the polar groups limit high solubility.
Aliphatic Nonpolar Hexane, CyclohexaneLow to Insoluble Insufficient interaction energy to overcome the solute-solute and solvent-solvent interactions.[6]

Safety & Handling

While specific toxicity data for this compound is not widely available, information from related piperidine derivatives necessitates careful handling.[8][12]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of any potential vapors or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Experimental Protocol: Qualitative Solubility Assessment

This rapid screening protocol is designed to verify the predicted solubility profile across a range of solvents.[13] It provides a binary "soluble/insoluble" or semi-quantitative result.

Materials:

  • This compound

  • Set of test solvents (e.g., Water, Methanol, Acetone, Toluene, Hexane)

  • Small test tubes or 1.5 mL vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh approximately 5-10 mg of the compound into a clean, dry test tube.

  • Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

  • Mixing: Cap the tube securely and vortex vigorously for 30-60 seconds.[5]

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: A clear, homogeneous solution with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid material remains largely unchanged.

  • Documentation: Record the observations for each solvent tested.

G cluster_workflow Qualitative Solubility Workflow prep 1. Weigh ~10 mg of Compound add_solvent 2. Add 0.5 mL of Solvent prep->add_solvent mix 3. Vortex for 30-60 seconds add_solvent->mix observe 4. Visually Inspect for Dissolution mix->observe record 5. Record Result (Soluble/Insoluble) observe->record

Caption: Workflow for rapid qualitative solubility screening.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[11] This protocol provides a precise, quantitative value (e.g., in mg/mL or mM) at a specified temperature.

Materials:

  • This compound

  • Class A volumetric flasks and pipettes

  • Scintillation vials or other sealable glass vials

  • Orbital shaker with temperature control

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical instrument for quantification (e.g., HPLC-CAD, GC-MS)

Procedure:

  • Preparation: Add an excess amount of the compound to a vial (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into the vial.[11]

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for 24 to 48 hours. This duration is typically sufficient to reach equilibrium, but may require optimization.[14]

  • Phase Separation: After equilibration, let the vials stand at the same constant temperature for at least 2 hours to allow the excess solid to settle. For finer suspensions, centrifuge the vials at the same temperature for 15-20 minutes.[11]

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a pipette. Be cautious not to disturb the undissolved solid.

  • Filtration & Dilution: Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method. Given the compound's lack of a strong UV chromophore, HPLC with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is highly suitable.[15] A Gas Chromatography (GC) method, likely requiring derivatization, could also be developed.[16] A standard calibration curve must be prepared to correlate instrument response to concentration.

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

G cluster_protocol Quantitative Shake-Flask Protocol prep 1. Add Excess Solute to Vial add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (24-48h) at Constant Temp add_solvent->equilibrate separate 4. Separate Phases (Settle or Centrifuge) equilibrate->separate sample 5. Sample Supernatant separate->sample dilute 6. Filter & Dilute sample->dilute quantify 7. Quantify via HPLC-CAD or GC-MS dilute->quantify calculate 8. Calculate Solubility (mg/mL) quantify->calculate

Caption: Step-by-step workflow for the shake-flask solubility method.

Conclusion

This compound is predicted to be a highly polar compound with excellent solubility in polar protic and aprotic solvents, and limited solubility in nonpolar aliphatic solvents. The provided protocols offer robust, validated methods for both rapid qualitative assessment and precise quantitative determination of its solubility. These application notes serve as a critical resource for researchers in chemistry and pharmacology, enabling informed decisions in experimental design, process development, and formulation science.

References

  • Ethyl 1-(2-hydroxyethyl)
  • Procedure For Determining Solubility of Organic Compounds | PDF.Scribd.[Link]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.Course Hero.[Link]
  • How can you determine the solubility of organic compounds?Quora.[Link]
  • This compound | C10H19NO3.
  • Piperidine | Solubility of Things.Solubilityofthings.com.[Link]
  • Piperidine - Wikipedia.Wikipedia.[Link]
  • Ethyl piperidine-4-carboxyl
  • Solubility of Organic Compounds.LibreTexts Chemistry.[Link]
  • Organic Chemistry: Introduction to Solubility.SALTISE.[Link]
  • ethyl 1-(2-ethoxy-2-oxoethyl)
  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
  • N-(2-Hydroxyethyl) Piperidine.Mallak Specialties Pvt Ltd.[Link]
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.College of Saint Benedict and Saint John's University.[Link]
  • 2-(2-Hydroxyethyl)piperidine.NIST WebBook.[Link]
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF.
  • 1-(2-HYDROXYETHYL) PIPERIDINE.Loba Chemie.[Link]
  • N-(2-Hydroxyethyl)piperidine.Zurich Open Repository and Archive.[Link]
  • Synthesis of ethyl 4-(2-hydroxyethyl)

Sources

Application Notes and Protocols for Stability Studies of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a chemical compound with potential applications in pharmaceutical development.[1][2][3][4] As with any potential drug candidate or intermediate, a thorough understanding of its stability is paramount to ensure safety, efficacy, and a viable shelf-life. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust stability studies for this molecule. The protocols outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing and Q1B for photostability testing.[5][6][7][8][9]

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[5] These studies are crucial for establishing a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[5]

Molecular Profile and Potential Degradation Pathways

This compound possesses several functional groups that can influence its stability: an ethyl ester, a tertiary amine within a piperidine ring, and a primary alcohol.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 1-(2-hydroxyethyl)piperidine-4-carboxylic acid and ethanol.[10][11][12][13][14] Acid-catalyzed hydrolysis is a reversible reaction, and using a large excess of water can drive the equilibrium towards the hydrolysis products.[10][12][13][14] Alkaline hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion.[14]

  • Oxidation: The tertiary amine of the piperidine ring is a potential site for oxidation.[15] This can lead to the formation of an N-oxide or other oxidative degradation products.[15] Studies on similar piperidine structures have shown that oxidation can be initiated by atmospheric oxygen or oxidizing agents.[15][16][17][18]

  • Thermal Degradation: At elevated temperatures, esters can undergo thermal decomposition.[19][20] The specific degradation pathway can vary, but may involve elimination reactions or decarboxylation.[15][20]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation, often through radical mechanisms.[15] Compounds that absorb light in the UV-Vis spectrum are more susceptible to photodegradation.[21]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[22][23][24] These studies also demonstrate the specificity of the analytical methods used to be "stability-indicating."

Protocol 1: Forced Degradation Studies

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and establish degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber compliant with ICH Q1B guidelines[6][25][26]

  • Validated stability-indicating HPLC-UV or LC-MS method

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the solutions at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solutions at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solutions at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Prepare a solution of the compound in a suitable solvent (e.g., methanol) and place it in the oven at 80°C for 48 hours.

    • At appropriate time points, withdraw samples for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[6][25] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[21]

    • A dark control sample, wrapped in aluminum foil, should be placed in the chamber alongside the exposed samples.[21]

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method. The method should be able to separate the parent compound from all degradation products.

Data Presentation: Example Forced Degradation Results
Stress ConditionDuration% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl24h at 60°C15%24.5 min
1 M HCl24h at 60°C45%34.5 min
0.1 M NaOH24h at RT20%14.5 min
1 M NaOH24h at RT95%14.5 min
3% H₂O₂24h at RT10%16.2 min
30% H₂O₂24h at RT35%26.2 min, 7.1 min
Thermal (Solid)48h at 80°C5%18.0 min
Thermal (Solution)48h at 80°C12%28.0 min, 9.3 min
PhotolyticICH Q1B8%15.5 min

Note: This is example data and actual results may vary.

Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (0.1M & 1M HCl, 60°C) stock->acid base Basic (0.1M & 1M NaOH, RT) stock->base oxidative Oxidative (3% & 30% H₂O₂, RT) stock->oxidative thermal Thermal (80°C, Solid & Solution) stock->thermal photo Photolytic (ICH Q1B) stock->photo analysis Stability-Indicating HPLC/LC-MS Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

Following the identification of potential degradation pathways, formal stability studies are conducted under ICH-prescribed conditions to determine the re-test period or shelf life.[5][27][28]

Protocol 2: Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions to establish a re-test period.

Materials:

  • At least three primary batches of this compound.

  • Stability chambers set to the conditions specified in ICH Q1A(R2).[5][7][9]

  • Appropriate container closure system that is intended for storage and distribution.

  • Validated stability-indicating analytical method.

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance for the study.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[29]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[30]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[29][31]

    • Accelerated: 0, 3, and 6 months.[29][31]

  • Analytical Tests: At each time point, the samples should be tested for the following attributes (as applicable):

    • Appearance

    • Assay (potency)

    • Degradation products (impurities)

    • Water content

    • Any other critical quality attributes.

  • Data Evaluation: The results should be evaluated to determine if any significant changes have occurred over time. A "significant change" is defined as a failure to meet the established specification.[23]

Data Presentation: Example Long-Term Stability Data
Time Point (Months)Storage ConditionBatch 1 Assay (%)Batch 2 Assay (%)Batch 3 Assay (%)Total Impurities (%)
0-99.899.999.7<0.1
325°C/60%RH99.799.899.60.1
625°C/60%RH99.699.799.50.15
1225°C/60%RH99.599.699.40.2
340°C/75%RH99.299.399.10.3
640°C/75%RH98.598.698.40.5

Note: This is example data and actual results may vary.

Visualization: Potential Degradation Pathway - Hydrolysis

Hydrolysis_Pathway parent This compound C₁₀H₁₉NO₃ products 1-(2-hydroxyethyl)piperidine-4-carboxylic acid + Ethanol parent->products H⁺ or OH⁻ H₂O

Caption: Hydrolysis of the ethyl ester.

Conclusion

A comprehensive stability testing program is critical for the successful development of any pharmaceutical compound. The protocols and guidance provided in this document offer a robust framework for evaluating the stability of this compound. By understanding its degradation pathways and behavior under various environmental conditions, researchers can make informed decisions regarding formulation, packaging, storage, and shelf-life assignment, ultimately ensuring the quality, safety, and efficacy of the final product.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
  • Chemistry LibreTexts. (2023).
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
  • FDA. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
  • ICH. Quality Guidelines. [Link]
  • PubChem. Ethyl 1-(2-hydroxyethyl)
  • ACS Publications. (2024).
  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]
  • Chemguide.
  • SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing. [Link]
  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
  • ResearchGate. ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. [Link]
  • Chemguide. hydrolysis of esters. [Link]
  • Wikipedia. Ester hydrolysis. [Link]
  • ACS Publications. (2024).
  • ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. [Link]
  • ACS Publications.
  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. [Link]
  • European Medicines Agency. (2023).
  • MDPI.
  • Cheméo.
  • Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]
  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]
  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
  • WHO. Annex 10 - ICH. [Link]
  • R Discovery.
  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]
  • ChemBK. (2024). ethyl 1-(2-ethoxy-2-oxoethyl)
  • Research Journal of Pharmacy and Technology.
  • Google Patents.
  • Chemistry LibreTexts. (2022). Chemistry of Esters. [Link]
  • ResearchGate. (2025).
  • ChemBK. Ethyl 1-(2-hydroxyethyl)
  • PASL. CAS No : 939900-20-6 | Product Name : Ethyl 1-(2-hydroxyethyl)
  • Lookchem. Cas 939900-20-6,Ethyl 1-(2-hydroxyethyl)
  • Google Patents. 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(2-Hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, while seemingly straightforward, can be complicated by the formation of several byproducts that can impact yield, purity, and downstream applications. This document provides a comprehensive overview of the common synthetic routes and a detailed analysis of potential byproducts, along with troubleshooting strategies and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

There are two primary synthetic routes for the N-alkylation of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate):

  • Alkylation with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.

  • Reaction with ethylene oxide .

The choice of method depends on reagent availability, safety considerations (ethylene oxide is a toxic gas), and the desired scale of the reaction.

Q2: I am seeing a significant amount of a high-molecular-weight impurity in my reaction. What is it likely to be?

A common and often significant byproduct, particularly when using 2-haloethanols, is the dimer diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate) . This occurs when a second molecule of ethyl piperidine-4-carboxylate reacts with the already formed product or the alkylating agent. A patent for a related synthesis notes that this dimerization can lead to very low yields, sometimes around 38%[1].

Q3: My reaction with ethylene oxide is not clean. What side products should I expect?

When using ethylene oxide, the primary concern is over-ethoxylation. The hydroxyl group of the desired product can react with another molecule of ethylene oxide to form a polyether chain. The most common of these byproducts is the corresponding diethylene glycol derivative.

Q4: Can impurities in my starting material affect the reaction?

Absolutely. Impurities in the starting ethyl piperidine-4-carboxylate can lead to corresponding byproducts. For instance, any unreacted starting materials from its own synthesis could carry over. It is crucial to use a high-purity starting material to minimize this risk.

Troubleshooting Guide: Common Byproducts and Solutions

This section details the most frequently encountered byproducts and provides actionable troubleshooting steps.

Byproduct 1: Diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate) (Dimer)
  • Mechanism of Formation: This byproduct arises from the reaction of the starting amine with both ends of a difunctional electrophile, or by reaction of the product with the starting amine. When using a 2-haloethanol, in-situ formation of a bis-alkylating agent or reaction of the product with another molecule of the starting amine can occur.

  • Identification: This byproduct will have a significantly higher molecular weight than the desired product and can be identified by LC-MS.

  • Prevention and Troubleshooting:

    • Slow addition of the alkylating agent: Adding the 2-haloethanol dropwise to a solution of the ethyl piperidine-4-carboxylate can help to maintain a high concentration of the starting amine relative to the alkylating agent, favoring the desired mono-alkylation.

    • Use of a large excess of the amine: While not always economical, using a significant excess of ethyl piperidine-4-carboxylate can also suppress dimerization.

    • Alternative Synthesis: Consider a two-step process where the hydroxyl group is protected, followed by alkylation and deprotection. A patent for a similar synthesis highlights this as a method to avoid dimerization[1].

Byproduct 2: Polyether Derivatives (from Ethylene Oxide reaction)
  • Mechanism of Formation: The terminal hydroxyl group of the desired product is nucleophilic and can attack another molecule of ethylene oxide, leading to chain extension.

  • Identification: These byproducts will appear as a series of compounds with repeating -(OCH₂CH₂)- units in mass spectrometry analysis.

  • Prevention and Troubleshooting:

    • Control stoichiometry: Use a stoichiometric amount or a slight excess of ethylene oxide. A large excess will favor polyether formation.

    • Temperature control: Lowering the reaction temperature can help to control the rate of the secondary reaction.

    • Monitor the reaction closely: Use in-process controls (e.g., GC or LC) to monitor the consumption of the starting material and the formation of the desired product, stopping the reaction once the starting material is consumed.

Byproduct 3: Unreacted Starting Material (Ethyl piperidine-4-carboxylate)
  • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate mixing.

  • Identification: Easily identified by comparing the reaction mixture to a standard of the starting material using techniques like TLC, GC, or LC-MS.

  • Troubleshooting:

    • Increase reaction time: Monitor the reaction until the starting material is no longer detected.

    • Increase temperature: Gently heating the reaction mixture can increase the reaction rate.

    • Ensure efficient mixing: Particularly in heterogeneous mixtures, vigorous stirring is essential.

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation with 2-Chloroethanol

This protocol is designed to minimize dimer formation.

  • To a stirred solution of ethyl piperidine-4-carboxylate (1 equivalent) and a suitable base (e.g., potassium carbonate, 2-3 equivalents) in a polar aprotic solvent (e.g., acetonitrile or DMF) at room temperature, add 2-chloroethanol (1.0-1.2 equivalents) dropwise over several hours.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from the dimer and any unreacted starting material.

Protocol 2: Synthesis via Reaction with Ethylene Oxide

Safety Note: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood by trained personnel.

  • Charge a pressure-rated reactor with ethyl piperidine-4-carboxylate (1 equivalent) and a suitable solvent such as ethanol.

  • Cool the solution to 0-5 °C.

  • Slowly bubble a slight excess of ethylene oxide gas (1.1 equivalents) through the solution, or add a pre-condensed solution of ethylene oxide in the reaction solvent.

  • Seal the reactor and allow it to warm to room temperature, then heat to 50-60 °C.

  • Monitor the reaction progress by GC or LC-MS.

  • Upon completion, cool the reactor and carefully vent any unreacted ethylene oxide.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Summary

Byproduct NameCommon Synthetic RouteKey Identification Marker (MS)Prevention Strategy
Diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate)2-Haloethanol[M+H]⁺ ≈ 341.2 g/mol Slow addition of alkylating agent, excess amine
Poly(ethylene glycol) derivativesEthylene OxideRepeating units of 44 DaStoichiometric control of ethylene oxide
Ethyl piperidine-4-carboxylate (unreacted)Both[M+H]⁺ ≈ 158.1 g/mol Increased reaction time/temperature

Visualizing Reaction Pathways

N-Alkylation with 2-Chloroethanol

Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Desired Product Ethyl 1-(2-hydroxyethyl) piperidine-4-carboxylate Ethyl piperidine-4-carboxylate->Desired Product + 2-Chloroethanol + Base 2-Chloroethanol 2-Chloroethanol Dimer Byproduct Diethyl 1,1'-(ethane-1,2-diyl)bis (piperidine-4-carboxylate) 2-Chloroethanol->Dimer Byproduct Base Base Desired Product->Dimer Byproduct + Ethyl piperidine-4-carboxylate

Caption: N-Alkylation with potential dimer formation.

Reaction with Ethylene Oxide

Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Desired Product Ethyl 1-(2-hydroxyethyl) piperidine-4-carboxylate Ethyl piperidine-4-carboxylate->Desired Product + Ethylene Oxide Ethylene Oxide Ethylene Oxide Over-ethoxylation Byproduct Polyether Derivatives Desired Product->Over-ethoxylation Byproduct + Ethylene Oxide

Caption: Reaction with ethylene oxide and potential over-ethoxylation.

References

  • PubChem. This compound.
  • PrepChem. Synthesis of ethyl 1-(2-hydroxyethyl)
  • Google Patents. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Venkatasai Life Sciences. Ethyl-1-(2-hydroxyethyl)

Sources

Technical Support Center: Purification of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction

This compound is a key building block in pharmaceutical synthesis, notably as an impurity and intermediate in the manufacturing of drugs like Umeclidinium.[1][2] Its molecular structure, featuring a tertiary amine, a hydroxyl group, and an ester functional group, imparts a high degree of polarity and a high boiling point (predicted to be around 296°C).[3] These characteristics present unique challenges during purification. This guide will address these challenges head-on, providing scientifically grounded, field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Scenario 1: Low Recovery or No Recovery from Silica Gel Column Chromatography

Problem: You are attempting to purify your crude product using standard silica gel chromatography, but you are experiencing very low or no recovery of your desired compound. You may also observe significant streaking on your TLC plates.

Root Cause Analysis: The basic tertiary amine of your piperidine derivative is likely interacting strongly with the acidic silanol groups on the surface of the silica gel.[4] This can lead to irreversible adsorption or significant tailing of the product on the column.

Troubleshooting Workflow:

Sources

Technical Support Center: Synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important piperidine derivative. We will delve into the mechanistic origins of common impurities, provide robust troubleshooting guides, and offer detailed protocols for analysis and purification.

Section 1: Understanding the Synthesis and Key Challenges

The most prevalent synthetic route to this compound involves the N-alkylation of Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide. While seemingly straightforward, this reaction is often plagued by issues of selectivity and the formation of closely related impurities that can be challenging to separate.

The core of the issue lies in the nucleophilicity of the nitrogen atom. The secondary amine of the starting material is nucleophilic, but the tertiary amine of the product is often equally or more nucleophilic, leading to subsequent reactions.[1] This guide will focus on identifying and mitigating these common side reactions.

Diagram: General Synthetic Pathway

Synthetic_Pathway General Synthetic Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products A Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate) C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat A->C Reacts with B 2-Chloroethanol (or Ethylene Oxide) B->C D This compound (Target Product) C->D Forms E Impurities C->E Side reactions lead to

Caption: N-alkylation of ethyl isonipecotate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis?

A1: The most frequently observed impurities are:

  • Unreacted Starting Material: Residual Ethyl piperidine-4-carboxylate.

  • Dimer Impurity: 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate). This is particularly prevalent when using di-halogenated reagents or under conditions that favor a second nucleophilic attack.[2][3]

  • Overalkylation Product: Formation of a quaternary ammonium salt where the hydroxyl group of the product is alkylated or another equivalent of the alkylating agent reacts. While less common than with primary amines, it can occur under forcing conditions.[1]

Q2: My reaction has gone to completion, but I see a significant amount of a higher molecular weight byproduct. What is it and how is it formed?

A2: This is likely the dimer impurity, 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate). It forms when a molecule of the starting material, Ethyl piperidine-4-carboxylate, reacts with a molecule of the desired product that has been activated. For example, if using 2-chloroethanol, the hydroxyl group of the product can be converted to a leaving group (e.g., chlorinated in situ), which is then attacked by another molecule of the starting secondary amine. A more direct route to the dimer occurs if 1,2-dichloroethane is present as an impurity in the alkylating agent.

Diagram: Dimer Formation Mechanism

Dimer_Formation Mechanism of Dimer Formation SM Ethyl Isonipecotate (Nucleophile) Dimer Dimer Impurity SM->Dimer SN2 Attack Product Target Product Activated Activated Intermediate (e.g., Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate) Product->Activated Activation (e.g., with SOCl2 or as impurity) Activated->Dimer Reacts with

Caption: Formation pathway of the dimer impurity.

Q3: Why is my reaction stalling, leaving a large amount of unreacted starting material?

A3: This is a common issue in N-alkylation reactions. The reaction between the secondary amine (Ethyl piperidine-4-carboxylate) and the alkyl halide (2-chloroethanol) generates a hydrohalic acid (HCl). This acid will protonate the basic nitrogen of the starting amine, forming its hydrochloride salt. This salt is not nucleophilic and will not react with the alkylating agent, effectively halting the reaction.[4]

To overcome this, a base must be added to the reaction mixture to "scavenge" the acid as it is formed. A common choice is an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[4]

Section 3: Troubleshooting Guide

This guide addresses common experimental observations and provides actionable solutions.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Conversion 1. Acid Formation: Protonation of the starting amine.[4] 2. Poor Leaving Group: Using a less reactive alkylating agent (e.g., chloride vs. bromide). 3. Low Temperature: Insufficient energy to overcome the activation barrier.1. Add a Base: Incorporate at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, DIPEA). 2. Use a More Reactive Alkylating Agent: Consider using 2-bromoethanol if kinetics are slow. 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for impurity formation.
High Levels of Dimer Impurity 1. High Concentration: Favors bimolecular side reactions. 2. Stoichiometry: Using a large excess of the alkylating agent can sometimes lead to activated intermediates. 3. Presence of Dihaloethane: Impurity in the starting 2-haloethanol.[2][3]1. Dilute Reaction: Run the reaction at a lower concentration. 2. Slow Addition: Add the alkylating agent slowly to the solution of the amine to maintain a relative excess of the secondary amine. 3. Check Reagent Purity: Ensure the 2-haloethanol is of high purity and free from 1,2-dihaloethane.
Presence of Quaternary Ammonium Salt Overalkylation: The tertiary amine product reacts further with the alkylating agent.[1]1. Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent. 2. Avoid High Temperatures: Use the minimum temperature required for a reasonable reaction rate. 3. Monitor Reaction: Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.
Difficult Purification Polar Nature of Product and Impurities: The hydroxyl group on the product and the basic nitrogen make it quite polar, similar to some impurities.1. Acid-Base Extraction: Utilize the basicity of the nitrogen for selective extraction (see Protocol 2). 2. Specialized Chromatography: Use amine-functionalized silica or add a competing amine (e.g., triethylamine) to the mobile phase in normal-phase chromatography.[5][6]

Section 4: Analytical and Purification Protocols

Protocol 1: HPLC Analysis for Reaction Monitoring and Purity Assessment

Since this compound and its key impurities lack a strong UV chromophore, standard HPLC-UV analysis is challenging. A universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[7][8]

  • Instrumentation: HPLC system equipped with a CAD or ELSD.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detector Settings (CAD): Nitrogen gas pressure at 35 psi.[8]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase and filter through a 0.45 µm syringe filter.

Expected Elution Order: The more polar compounds will elute first. Generally, the starting material (Ethyl piperidine-4-carboxylate) will be less polar than the product due to the addition of the hydroxyl group. The dimer will be the least polar and have the longest retention time.

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for removing non-basic impurities and can be a primary step before chromatographic purification.[9][10][11]

  • Dissolution: Quench the reaction and remove the solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. The basic product and any unreacted amine starting material will be protonated and move into the aqueous layer. Non-basic impurities will remain in the organic layer.

  • Separation: Combine the aqueous layers. The initial organic layer can be discarded (or worked up separately if neutral impurities are of interest).

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or solid potassium carbonate, with stirring until the pH is >10. This deprotonates the amine, making it soluble in organic solvents again.

  • Back-Extraction: Extract the now basic aqueous solution three times with fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine product.

Diagram: Acid-Base Extraction Workflow

Acid_Base_Extraction Purification by Acid-Base Extraction A Crude Product in Organic Solvent B Add 1M HCl A->B C Aqueous Layer (Protonated Amines) B->C D Organic Layer (Neutral Impurities) B->D E Add Base (e.g., NaOH) to Aqueous Layer C->E F Aqueous Layer (Salts) E->F G Back-extract with Organic Solvent E->G H Organic Layer (Purified Product) G->H

Caption: Workflow for amine purification.

Protocol 3: Flash Column Chromatography

For high purity, flash chromatography is often necessary. Due to the basic nature of the product, standard silica gel can cause peak tailing and yield loss.[6]

  • Stationary Phase: Silica gel. For particularly difficult separations, consider amine-functionalized silica.[5]

  • Mobile Phase System: A gradient of methanol in dichloromethane is a good starting point.

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

  • Modifier: To improve peak shape and recovery, add a small amount of a competing base to the mobile phase, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide.[6][12]

  • Gradient: Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0% to 10% MeOH in DCM). The optimal gradient should be developed using Thin Layer Chromatography (TLC) first. A good solvent system for TLC will give the target compound an Rf value of ~0.3.[13]

  • Procedure:

    • Equilibrate the column with the initial mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column.

    • Run the gradient and collect fractions.

    • Analyze fractions by TLC or HPLC to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure.

References

  • James Ashenhurst. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
  • Gajda, M., et al. (2019). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Biotage. (2023).
  • Wikipedia. Acid–base extraction. [Link]
  • King Group.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
  • University of California, Irvine. Liquid/liquid Extraction. [Link]
  • Nichols, L. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]
  • Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • The Royal Society of Chemistry.
  • Reddit. (2023). CAD vs MS for HPLC on compounds without chromophores?. [Link]
  • ResearchGate. (2019). Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. [Link]
  • DTIC. (2025). Piperidine Synthesis. [Link]
  • PubChem. Ethyl 1-(2-hydroxyethyl)
  • Organic Chemistry Portal. Synthesis of piperidines. [Link]
  • PubMed Central (PMC). (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. [Link]
  • Google Patents / European Patent Office. (2015). EP3215489B1 - 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. [Link]
  • ResearchGate. (2018). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]
  • Reddit. (2023).
  • Human Metabolome Database. (2022).
  • ResearchGate. (2021). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]
  • PubMed. (2024).
  • Chemical Review and Letters. (2021).
  • PubMed Central (PMC). (2022).
  • PubMed Central (PMC). (2021). Ethane-1,2-diyl)bis(4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium) dibromide ethanol 0.
  • PubMed. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. [Link]
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
  • PubMed. (2025).
  • Google Patents. (2015).

Sources

Technical Support Center: Managing Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate as a Potential Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this compound as a potential impurity in active pharmaceutical ingredients (APIs). Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental work.

I. Understanding the Impurity Profile

This section addresses fundamental questions regarding the nature of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate as a potential impurity and the associated risks.

Question 1: Why is Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate a concern as an impurity in my API synthesis?

Answer: Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (CAS 869112-14-1) is a significant concern primarily due to its structural features, which classify it as a potential genotoxic impurity (PGI).[1][2] The molecule contains an alkyl halide functional group (a 2-chloroethyl chain), which is a well-known structural alert for genotoxicity.[2][3] Such compounds are capable of interacting with DNA, potentially causing mutations that could lead to carcinogenic effects.[4]

Regulatory bodies like the FDA, EMA, and the International Council for Harmonisation (ICH) have stringent guidelines for the control of PGIs in pharmaceutical products.[5][6][7] The presence of this impurity, even at trace levels, can have serious implications for patient safety and regulatory approval of the final drug product.

This compound is a known intermediate in the synthesis of certain pharmaceuticals, such as umeclidinium bromide.[8][9] Therefore, it can be carried over into the final API as a process-related impurity if not adequately controlled.

Question 2: How might Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate form as a byproduct in my reaction?

Answer: The formation of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate as a byproduct can occur during the synthesis of APIs where ethyl piperidine-4-carboxylate is a starting material or intermediate and a 2-chloroethylating agent is used. For instance, in syntheses like that of umeclidinium, where a piperidine derivative is alkylated, incomplete reaction or side reactions can lead to the presence of this impurity.[5][6]

A plausible pathway involves the reaction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with a chloroacetaldehyde source in the presence of a reducing agent.[9] If the reaction does not proceed to completion or if there are competing side reactions, unreacted starting materials and this intermediate can remain in the reaction mixture.

II. Analytical & Troubleshooting Guides

This section provides practical guidance on the detection, quantification, and control of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Question 3: I suspect the presence of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate in my API. What is the recommended analytical approach for its detection and quantification?

Answer: Due to its potential genotoxicity, trace-level detection is crucial. A highly sensitive and specific analytical method is required. The recommended approach is to use a hyphenated chromatographic technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This is a powerful technique for the analysis of volatile and semi-volatile compounds like alkyl halides.[1][10][11] Headspace GC-MS can be particularly effective in minimizing matrix effects from the API and enhancing sensitivity.[10]

  • LC-MS/MS: For less volatile APIs or when derivatization is not desired, LC-MS/MS offers excellent sensitivity and selectivity.[12][13][14] This method is suitable for a wide range of piperidine derivatives.[12][13]

The choice between GC-MS and LC-MS/MS will depend on the physicochemical properties of your API and the specific requirements of your analysis. Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and a sufficiently low limit of detection (LOD) and limit of quantification (LOQ).[1]

Question 4: My current HPLC-UV method is not sensitive enough to detect this impurity at the required low levels. What can I do?

Answer: HPLC with UV detection often lacks the sensitivity required for trace-level analysis of PGIs.[13] To achieve the necessary low detection limits (often in the parts-per-million range), you should switch to a more sensitive detection method like mass spectrometry.

Recommended Actions:

  • Transition to LC-MS/MS: This is the most direct solution. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary sensitivity and selectivity to quantify the impurity at trace levels.[11]

  • Consider GC-MS: If your API is amenable to GC analysis (i.e., it is thermally stable and sufficiently volatile, or can be made so through derivatization), GC-MS is an excellent alternative.[7][10]

  • Method Development and Validation: A new method will need to be developed and validated to demonstrate its suitability for the intended purpose. This includes establishing appropriate sample preparation procedures to minimize matrix interference.[11]

Question 5: What are the key parameters to consider when developing a robust LC-MS/MS method for this impurity?

Answer: When developing an LC-MS/MS method for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, consider the following:

ParameterRecommendationRationale
Column Chemistry C18 or a polar-embedded phaseTo achieve good retention and peak shape for the piperidine derivative.
Mobile Phase A gradient of acetonitrile or methanol with water containing a small amount of formic acid or ammonium formate.To ensure efficient elution and promote good ionization in the mass spectrometer.[12][15]
Ionization Mode Positive Electrospray Ionization (ESI+)The piperidine nitrogen is basic and will readily protonate to form a positive ion.
MS/MS Transitions Select at least two specific MRM transitions for quantification and confirmation.To ensure high selectivity and minimize the risk of false positives.
Internal Standard A stable isotope-labeled analog of the analyte.To compensate for matrix effects and variability in sample preparation and injection.[13]

Experimental Workflow for LC-MS/MS Method Development:

Caption: LC-MS/MS method development workflow.

III. Frequently Asked Questions (FAQs)

Q1: What is a "structural alert" for genotoxicity?

A structural alert is a specific chemical moiety or functional group within a molecule that is known to be associated with genotoxic effects.[2][3] These are often electrophilic structures that can react with nucleophilic sites in DNA. The chloroethyl group in Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a classic example of a structural alert.[2]

Q2: Are there in silico tools to predict the genotoxicity of this impurity?

Yes, several in silico (computer-based) models can predict the genotoxic potential of a chemical based on its structure.[16] These Quantitative Structure-Activity Relationship (QSAR) models are recognized by regulatory guidelines like ICH M7.[16] Using such software can provide an initial risk assessment for impurities.

Q3: What are the typical control limits for a potential genotoxic impurity?

The control limits for PGIs are determined based on the Threshold of Toxicological Concern (TTC). For most PGIs, the acceptable daily intake is 1.5 µ g/day .[1] The corresponding concentration limit in the API is then calculated based on the maximum daily dose of the drug.

Q4: How can I minimize the formation of this impurity during synthesis?

Minimizing the formation of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate involves optimizing the reaction conditions. This can include:

  • Stoichiometry Control: Precise control of the molar ratios of reactants.

  • Reaction Time and Temperature: Optimizing these parameters to favor the desired product formation and minimize side reactions.

  • Purification Steps: Implementing effective purification steps, such as crystallization or chromatography, to remove the impurity from the final product.

Logical Relationship of Impurity Control:

G cluster_0 Synthesis & Control cluster_1 Impurity Formation A Starting Materials B Reaction Conditions A->B React C Purification B->C Crude Product E Side Reactions/ Incomplete Conversion B->E D Final API C->D Purified E->C Carried Over

Caption: Impurity formation and control points.

References

  • Daicel Pharma. (n.d.). Umeclidinium Bromide Impurities Manufacturers & Suppliers.
  • Veeprho. (n.d.). Umeclidinium Bromide Impurities and Related Compound.
  • International Journal of Pharmaceutical Sciences and Research. (2020).
  • Pharmaffiliates. (n.d.). Umeclidinium Bromide Impurities.
  • Pharmaceutical Technology Europe. (2017).
  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
  • Google Patents. (2021).
  • Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • PubMed. (1992). Genotoxicity studies with chloroethane.
  • Ovid. (2009). Recent advances in trace analysis of pharmaceutical genotoxic impurities.
  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • U.S. Food and Drug Administration. (2013).
  • Benchchem. (n.d.). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
  • PubMed. (2021). In silico assessment of genotoxicity.
  • ResearchGate. (n.d.). Structural alerts of commonly encountered PGIs.
  • PubChem. (n.d.). Ethyl 1-(2-chloroethyl)
  • ResearchGate. (n.d.).
  • XunDrug. (n.d.). Structural Alerts in MolTox.
  • Taylor & Francis Online. (n.d.).
  • PubMed. (1994). Evaluation of the genotoxic potential of alkyleneamines.
  • BLDpharm. (n.d.). 869112-14-1|Ethyl 1-(2-chloroethyl)
  • PubMed Central (PMC). (2018). The use of structural alerts to avoid the toxicity of pharmaceuticals.
  • Thermo Fisher Scientific. (n.d.).
  • PubMed Central (PMC). (n.d.). Genotoxic effect of 4-aroyl-1-(2-chloroethyl)- 1-nitrosohydrazinecarboxamides on Saccharomyces cerevisiae cells.
  • PubMed. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Cheméo. (n.d.).
  • American Elements. (n.d.). Ethyl 4-(2-Chloroethyl)

Sources

Technical Support Center: Synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, offering expert insights and data-driven solutions to help you optimize your reaction for yield, purity, and scalability. We will explore the common pitfalls, from frustratingly low yields to the formation of persistent impurities, and provide robust, field-proven strategies to overcome them.

Section 1: Core Synthesis Pathways

The synthesis of this compound primarily involves the N-alkylation of Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). Two principal strategies dominate this transformation, each with distinct advantages and challenges.

  • Direct N-Alkylation: This is a classical Sₙ2 reaction involving the direct coupling of ethyl isonipecotate with a 2-hydroxyethyl synthon, typically 2-bromoethanol, 2-chloroethanol, or ethylene oxide. While conceptually straightforward, this pathway is notoriously prone to side reactions, including dimerization and over-alkylation, which can drastically reduce yields.

  • Reductive Amination: This more controlled, multi-step approach involves the reaction of ethyl isonipecotate with a masked acetaldehyde equivalent (e.g., 2-chloroacetaldehyde), forming an iminium ion intermediate that is subsequently reduced in situ. This method is specifically designed to circumvent the dimerization issues that plague the direct alkylation route, offering a more reliable path to high-purity product, especially at a larger scale.

cluster_0 Synthetic Strategies cluster_1 Common Issues A Direct N-Alkylation (Sₙ2 Pathway) C Low Yield (~38%) due to Dimerization A->C Prone to D Over-alkylation (Quaternary Salt) A->D Risk of B Reductive Amination (Controlled Pathway) E Improved Yield & Purity B->E Leads to

Caption: Comparison of major synthetic pathways and their outcomes.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?

Low yield is the most frequent complaint and typically stems from two primary sources: incomplete reaction or, more commonly, the formation of side products. A patent for a related synthesis specifically notes that direct alkylation can yield as low as 38% due to a simultaneous dimerization reaction.

Causality & Solutions:

  • Side Product: Dimerization: The most significant yield-reducing culprit is the formation of the dimer, diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate). This occurs when the desired product, a tertiary amine, acts as a nucleophile and reacts with the alkylating agent and another molecule of the starting material. To mitigate this, consider switching to a reductive amination protocol, which is designed to prevent this side reaction.

  • Side Product: Over-alkylation: The tertiary amine product can be further alkylated to form a quaternary ammonium salt. This is especially prevalent with highly reactive alkylating agents like 2-bromoethanol or when using elevated temperatures.

  • Incomplete Reaction: Sluggish or stalled reactions can result from several factors.

    • Insufficient Basicity: The reaction generates an acid (e.g., HBr, HCl) that protonates the starting piperidine, neutralizing its nucleophilicity. The inclusion of a non-nucleophilic base is critical.

    • Poor Leaving Group: The reactivity order for alkyl halides is I > Br > Cl. If using 2-chloroethanol, the reaction will be significantly slower than with 2-bromoethanol.

Optimization Table:

ParameterSuboptimal ConditionRecommended OptimizationRationale
Base None, or weak base (e.g., NaHCO₃)K₂CO₃, DIPEAEffectively scavenges acid byproduct without competing in the alkylation.
Alkylating Agent 2-chloroethanol2-bromoethanolBromide is a better leaving group, accelerating the Sₙ2 reaction.
Stoichiometry 1:1 ratio of amine to alkylating agentUse a 1.5 to 2-fold excess of ethyl isonipecotate.Statistically favors the reaction of the alkylating agent with the starting material over the product.
Temperature High temperature (>80°C)Moderate temperature (RT to 60°C)Minimizes the rate of side reactions like dimerization and quaternization.
Addition All reagents mixed at onceSlow, dropwise addition of the alkylating agent.Maintains a low concentration of the alkylating agent, favoring mono-alkylation.

Q2: I'm observing a significant amount of a high molecular weight impurity consistent with a dimer. How can I prevent this?

This is the central challenge of the direct alkylation route. The dimer

Technical Support Center: Navigating Side Reactions in the Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-substituted piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during synthetic routes. Here, we move beyond simple protocols to explain the underlying causality of experimental outcomes, providing you with the expertise to anticipate and resolve challenges in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is structured as a series of questions and answers, directly addressing the practical issues you may face at the bench.

Section 1: Reductive Amination & Catalytic Hydrogenation Issues

Reductive amination of piperidones or the catalytic hydrogenation of pyridine precursors are cornerstone methods for accessing the piperidine core. However, these reactions are not without their challenges, primarily revolving around catalyst activity and over-reduction.

Q1: My catalytic hydrogenation of a substituted pyridine is sluggish and gives incomplete conversion. What's going on?

A1: Sluggish or stalled hydrogenation reactions are frequently a result of catalyst poisoning. The nitrogen lone pair in the piperidine product can strongly adsorb to the active sites of precious metal catalysts (e.g., Pd/C, PtO₂), effectively blocking them from further reaction.[1][2] Impurities in your starting material or solvent, such as sulfur compounds, can also be potent catalyst poisons.[2]

Troubleshooting Protocol: Catalyst Poisoning

  • Purity Check: Ensure the pyridine starting material and solvent are of high purity and anhydrous. Trace impurities can deactivate the catalyst.[3]

  • Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C) are often more resistant to poisoning by nitrogen-containing compounds compared to Palladium or Platinum.[2] In some cases, a newly developed Iridium(III) catalyst operating through an ionic hydrogenation mechanism can circumvent catalyst poisoning by the nitrogen lone pair.[4]

  • Acidic Additives: Performing the hydrogenation in the presence of an acid (e.g., acetic acid, HCl) can protonate the nitrogen atoms, preventing their coordination to the metal catalyst.[5][6]

  • Fresh Catalyst: Use a fresh batch of catalyst from a reputable supplier, as catalyst activity can vary between batches.[1][3]

Troubleshooting Workflow for Sluggish Hydrogenation

start Sluggish Hydrogenation purity Check Substrate/Solvent Purity start->purity catalyst Evaluate Catalyst purity->catalyst If pure outcome2 Issue Persists purity->outcome2 If impure (Purify starting materials) conditions Modify Reaction Conditions catalyst->conditions If catalyst is appropriate catalyst->outcome2 If catalyst is poisoned (Switch catalyst type) outcome1 Reaction Proceeds conditions->outcome1 Successful Optimization conditions->outcome2 If conditions are not optimal (Consider alternative route)

Caption: Decision tree for troubleshooting slow catalytic hydrogenation.

Q2: I'm observing significant amounts of ring-opened byproducts in my piperidine synthesis. How can I prevent this?

A2: The formation of ring-opened byproducts, such as pentylamines, is due to over-reduction or hydrogenolysis of the C-N bond in the piperidine ring. [3] This side reaction is particularly prevalent under harsh reaction conditions (high temperature and pressure) and with certain catalysts like Raney Nickel.[3]

Preventative Measures for Over-Reduction

ParameterRecommendation to Minimize Over-ReductionRationale
Catalyst Use Rhodium-based catalysts (e.g., Rh/C).[3]Rhodium is highly selective for the hydrogenation of the pyridine ring without promoting significant C-N bond cleavage.[3]
Temperature Maintain lower reaction temperatures (e.g., 60-80 °C).[5]Higher temperatures provide the activation energy for C-N bond hydrogenolysis.
Pressure Use the minimum effective hydrogen pressure.High hydrogen pressure can drive the over-reduction process.
Reaction Time Monitor the reaction closely and stop it upon completion.Prolonged reaction times increase the likelihood of side product formation.[5]

Reaction Scheme: Over-Reduction Side Reaction

Pyridine Substituted Pyridine Piperidine Desired N-Substituted Piperidine Pyridine->Piperidine H2, Catalyst (Desired Pathway) RingOpened Ring-Opened Byproduct (e.g., N-substituted pentylamine) Piperidine->RingOpened Harsh Conditions (Over-reduction)

Caption: Desired hydrogenation pathway versus over-reduction side reaction.

Section 2: N-Alkylation and N-Arylation Side Reactions

Direct N-alkylation with alkyl halides and Buchwald-Hartwig amination for N-arylation are powerful methods for introducing substituents on the piperidine nitrogen. However, these reactions can be plagued by over-alkylation and catalyst-related side reactions.

Q3: My N-alkylation of piperidine with an alkyl halide is producing a significant amount of quaternary ammonium salt. How do I improve selectivity for the tertiary amine?

A3: The formation of a quaternary ammonium salt is a classic example of over-alkylation. [7] This occurs when the desired N-alkylpiperidine product, which is also a nucleophile, reacts further with the alkylating agent. This issue is exacerbated when using an excess of the alkylating agent or a strong, non-hindered base.

Protocol for Selective Mono-N-Alkylation

  • Control Stoichiometry: Use the piperidine as the limiting reagent or add the alkyl halide slowly to a solution of excess piperidine. This ensures the alkyl halide is more likely to react with the starting secondary amine rather than the tertiary amine product.[8]

  • Base Selection: Employ a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base).[8] This base will scavenge the acid byproduct without competing in the alkylation reaction.

  • Reaction Temperature: Perform the reaction at room temperature or below to moderate the reactivity and reduce the rate of the second alkylation step.

Mechanism of Over-Alkylation

Piperidine Piperidine (Secondary Amine) TertiaryAmine N-Alkylpiperidine (Desired Product) Piperidine->TertiaryAmine 1st Alkylation AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->TertiaryAmine QuatSalt Quaternary Ammonium Salt (Over-alkylation Product) TertiaryAmine->QuatSalt 2nd Alkylation AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->QuatSalt

Caption: Reaction pathway showing desired mono-alkylation and subsequent over-alkylation.

Q4: My Buchwald-Hartwig amination is giving low yields and I'm seeing hydrodehalogenation of my aryl halide starting material. What is causing this and how can I fix it?

A4: Hydrodehalogenation, the replacement of the halide on your aryl electrophile with a hydrogen atom, is a common side reaction in Buchwald-Hartwig couplings. [9] This can be caused by β-hydride elimination from the alkoxide base, impurities in the reaction mixture, or catalyst decomposition pathways.

Troubleshooting Guide for Buchwald-Hartwig Amination

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Conversion Catalyst decomposition, unsuitable ligand, or incorrect base.Screen different biarylphosphine ligands; bulky, electron-rich ligands often improve catalyst stability. Use a robust base like sodium tert-butoxide.[1][10]
Hydrodehalogenation β-hydride elimination from the base; presence of water or other proton sources.Use a base lacking β-hydrogens (e.g., LiHMDS). Ensure strictly anhydrous and inert reaction conditions.[9]
Aryl Halide Homocoupling Catalyst favoring C-C over C-N bond formation.Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). Use a ligand that promotes rapid C-N reductive elimination.[9]

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • Reagent Preparation: Rigorously dry and degas the solvent (e.g., toluene, dioxane).[9] Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 equiv.), piperidine (1.2 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃), a biarylphosphine ligand (e.g., XPhos), and sodium tert-butoxide (1.4 equiv.).

  • Execution: Evacuate and backfill the tube with inert gas three times. Add the degassed solvent via syringe. Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent.[9]

Section 3: Other Notable Side Reactions

Q5: I'm attempting an elimination reaction to form a piperideine, but I'm getting low yields and a complex mixture of products. What are the challenges with this reaction?

A5: Intramolecular eliminations to form endocyclic enamines (piperideines) can be challenging. For instance, the Cope elimination, which involves the pyrolysis of an N-oxide, requires a syn-periplanar arrangement of the N-oxide and the proton being abstracted. In a six-membered ring like piperidine, achieving this five-membered transition state is sterically hindered, making the reaction less favorable compared to larger ring systems.[11] Alternative elimination strategies, such as dehydrohalogenation of an N-chloropiperidine, can be sensitive and lead to the formation of various dimeric byproducts.[12]

Considerations for Elimination Reactions:

  • Stereoelectronic Requirements: Be mindful of the geometric constraints for the specific elimination reaction you are employing.

  • Stability of Intermediates: Piperideine intermediates can be unstable and prone to polymerization or other side reactions.[12]

  • Alternative Routes: If direct elimination is problematic, consider alternative synthetic routes to the desired unsaturated piperidine, such as the partial reduction of a pyridine precursor.[3]

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025).
  • BIOENGINEER.ORG. (2025).
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with trans-2-Piperidin-1-ylcyclopentanol.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • Zaragoza, F. (2024).
  • BenchChem. (2025).
  • ResearchGate. (2017).
  • Reddit. (2022).
  • ODU Digital Commons. (1982).
  • Synfacts. (2024). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.

Sources

Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reductive amination focusing on piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Piperidines are among the most common nitrogen-containing heterocycles in FDA-approved drugs, making robust and optimized synthetic routes essential.[1] Reductive amination is a cornerstone technique for forging C-N bonds, valued for its operational simplicity and wide applicability.[2][3] In fact, it's estimated that a quarter of all C-N bond-forming reactions in the pharmaceutical industry utilize this method.[2][3][4]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in mechanistic principles to enhance your experimental success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the reductive amination process for piperidine synthesis, offering probable causes and actionable solutions.

Problem 1: Low or No Product Yield

You've run the reaction, but TLC/LC-MS analysis shows primarily unreacted starting materials.

Probable Causes:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound, the amine, and the imine/iminium ion may not favor the intermediate.[5][6] This is often the rate-limiting step.

  • Incorrect pH: Imine formation is catalyzed by mild acid (typically pH 4-6).[2][7] If the pH is too low, the amine starting material becomes fully protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated for nucleophilic attack.[8]

  • Deactivated Reducing Agent: Hydride reagents, particularly sodium triacetoxyborohydride (STAB), can be sensitive to moisture and degrade over time.[4][9][10]

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the amine can significantly slow down the initial condensation step.

  • Inappropriate Solvent: The chosen solvent may not be suitable for all reaction components or may interfere with the reaction. For instance, STAB is water-sensitive and not compatible with methanol.[4][10]

Solutions & Scientific Rationale:

  • Optimize pH:

    • Action: Add a catalytic amount of a weak acid, such as acetic acid, especially when reacting ketones.[11] Monitor the pH of the reaction mixture if possible.

    • Rationale: Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.[8]

  • Facilitate Imine Formation:

    • Action:

      • Pre-form the imine before adding the reducing agent. This can be done by stirring the carbonyl and amine together, sometimes with a dehydrating agent, before introducing the hydride.[6][12]

      • Use a dehydrating agent like anhydrous magnesium sulfate, molecular sieves, or employ azeotropic distillation (e.g., with a Dean-Stark apparatus and toluene) to remove water and drive the equilibrium forward.[6]

      • For sluggish reactions, a Lewis acid catalyst like Ti(Oi-Pr)₄ or ZnCl₂ can be added to activate the carbonyl group.[8][10]

    • Rationale: The formation of the imine/iminium ion is a reversible condensation reaction that produces water.[5] Removing water shifts the equilibrium towards the product, increasing the concentration of the intermediate available for reduction.

  • Verify Reagent Quality & Stoichiometry:

    • Action: Use a fresh bottle of the reducing agent or test its activity on a known, reliable substrate. Ensure accurate stoichiometry; a slight excess of the reducing agent (1.2-1.5 equivalents) is common.

    • Rationale: The potency of hydride reagents can diminish with improper storage. Ensuring an adequate amount of active reagent is critical for driving the reduction to completion.

  • Solvent Selection:

    • Action:

      • When using Sodium Triacetoxyborohydride (STAB), prefer aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[4][10][11]

      • If using Sodium Cyanoborohydride (NaBH₃CN), methanol is a common and effective solvent.[10]

    • Rationale: Solvent choice must ensure solubility of all reactants while being compatible with the chosen reducing agent. Protic solvents like methanol can react with and decompose STAB.[4][13]

Problem 2: Formation of Side Products

Your analysis shows the desired product, but also significant impurities that complicate purification.

Probable Causes:

  • Reduction of Carbonyl Starting Material: The reducing agent is reducing the starting aldehyde or ketone instead of the imine intermediate. This is common with stronger, less selective reducing agents like sodium borohydride (NaBH₄).[8]

  • Over-Alkylation/Dialkylation: A primary amine product reacts further with the carbonyl starting material to form a tertiary amine, or the starting primary amine reacts twice.[8][11]

  • Aldol Condensation: Aldehydes or ketones with α-hydrogens can undergo self-condensation under basic or acidic conditions.

  • Reaction with Solvent: Prolonged reaction times in chlorinated solvents like DCM can lead to side reactions with the amine.[14]

Solutions & Scientific Rationale:

  • Choose a Selective Reducing Agent:

    • Action: Use a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).[8]

    • Rationale: These reagents are sterically and electronically tuned to reduce the protonated iminium ion much faster than a neutral carbonyl group.[15] The electron-withdrawing groups (cyano or acetoxy) decrease the hydridic character of the B-H bonds, making them less reactive towards aldehydes and ketones but still potent enough for the more electrophilic iminium ion.[16][17]

  • Control Stoichiometry and Addition Order:

    • Action: To avoid dialkylation when using a primary amine, a two-step procedure can be beneficial. First, allow the imine to form completely, then add the reducing agent.[11] Using a slight excess of the amine can also help consume the carbonyl compound.

    • Rationale: A one-pot procedure relies on the rate of imine reduction being significantly faster than the rate of a second alkylation.[15] By separating the steps, you ensure the carbonyl is consumed before the reduction creates the more nucleophilic secondary amine product.

  • Optimize Reaction Conditions:

    • Action: Run the reaction at room temperature or below (0 °C) to minimize side reactions like aldol condensations. Avoid unnecessarily long reaction times.

    • Rationale: Many side reactions have higher activation energies than the desired reductive amination pathway. Lowering the temperature can selectively slow down these undesired processes.

Problem 3: Difficult Product Isolation & Purification

The reaction appears successful, but isolating a pure product is challenging.

Probable Causes:

  • Incomplete Reaction: Residual starting materials, particularly the imine intermediate, co-elute with the product or are difficult to separate via extraction.[18]

  • Emulsion Formation During Workup: The basic amine product can act as a surfactant during aqueous workup, leading to persistent emulsions.

  • Boron-Containing Byproducts: Borate salts and other byproducts from the reducing agent can contaminate the product.

  • Product is a Viscous Oil or a Non-Crystalline Solid: The product may not crystallize easily, making isolation by filtration impossible.[14]

Solutions & Scientific Rationale:

  • Ensure Complete Reaction:

    • Action: Monitor the reaction by TLC or LC-MS until the limiting reagent is fully consumed. If the reaction stalls, consider adding a small additional portion of the reducing agent.

    • Rationale: Purification is always simpler with fewer components. Driving the reaction to completion is the most effective first step in simplifying the workup.

  • Effective Workup Strategy:

    • Action:

      • Quench: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acidic byproducts and any remaining acid catalyst. Ensure the aqueous layer is basic (pH > 8).[14]

      • Extraction: Use an appropriate organic solvent for extraction. If emulsions form, adding brine (saturated NaCl solution) can help break them.

      • Acid-Base Extraction: To separate the basic amine product from neutral or acidic impurities, perform an acid-base extraction. Extract the organic layer with dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the organic layer to remove impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract the free amine product into a fresh organic solvent.[18]

    • Rationale: A proper aqueous workup removes inorganic salts and polar byproducts. Acid-base extraction is a powerful purification technique that leverages the basicity of the amine product.

  • Isolate as a Salt:

    • Action: If the free amine is an oil or difficult to handle, consider isolating it as a salt (e.g., hydrochloride or tartrate). This can often be achieved by dissolving the crude amine in a suitable solvent (like ether or ethyl acetate) and adding a solution of HCl in the same solvent to precipitate the solid salt.

    • Rationale: Amine salts are often crystalline, well-behaved solids that are easier to handle, purify by recrystallization, and store than the corresponding free bases.[14]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better: NaBH(OAc)₃ (STAB) or NaBH₃CN?

A1: Both are excellent choices for one-pot reductive aminations due to their selectivity for iminium ions over carbonyls. The choice often depends on safety and solvent compatibility.

  • Sodium Triacetoxyborohydride (STAB) is generally preferred because it is non-toxic.[4] However, it is moisture-sensitive and reacts with protic solvents like methanol. It is best used in aprotic solvents like DCE, DCM, or THF.[4][10][13]

  • Sodium Cyanoborohydride (NaBH₃CN) is stable in protic solvents and is highly effective.[10] Its primary drawback is the high toxicity of cyanide, which requires careful handling and waste disposal.

Q2: Can I use Sodium Borohydride (NaBH₄) for a one-pot reductive amination?

A2: It is generally not recommended for a one-pot procedure. NaBH₄ is a stronger reducing agent and can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields of the desired amine.[8][10] It can be used effectively in a two-step process where the imine is formed first, and then NaBH₄ is added to perform the reduction.[10][12]

Q3: How do I monitor the progress of my reductive amination reaction?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Use an appropriate stain. A potassium permanganate (KMnO₄) stain is often effective for visualizing amines, which appear as yellow spots on a purple background. You can monitor the disappearance of the carbonyl starting material and the appearance of the more polar amine product.

  • LC-MS: This is the most definitive method. It allows you to monitor the consumption of starting materials and the formation of the product by mass, and can also help identify any side products being formed.[19]

Q4: What is the role of acetic acid in some protocols?

A4: Acetic acid serves two main purposes:

  • Catalyst: It provides the mild acidic conditions (pH 4-6) necessary to catalyze the formation of the imine/iminium ion intermediate.[2][6]

  • Reactant with NaBH₄: In some older procedures, acetic acid was used with NaBH₄ to generate in situ a species similar to sodium triacetoxyborohydride.[9] However, using pre-formed STAB is now more common and reliable.

Data & Protocols

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaSelectivityCommon SolventsKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High (Iminium > Aldehyde > Ketone)DCE, DCM, THF, MeCN[11]Non-toxic byproducts, highly effective for one-pot reactions.[4][15]Moisture sensitive, incompatible with protic solvents like MeOH.[4][9][10]
Sodium Cyanoborohydride NaBH₃CNHigh (Iminium > Aldehyde/Ketone)MeOH, EtOH[10]Stable in protic solvents, highly selective.[13]Highly toxic (cyanide), requires careful handling and disposal.
Sodium Borohydride NaBH₄Low (Reduces Aldehydes/Ketones)MeOH, EtOH[10]Inexpensive, readily available.[20]Not suitable for one-pot reactions due to low selectivity.[8][10]
Catalytic Hydrogenation H₂ / Pd, Pt, NiHighVarious"Green" reducing agent (byproduct is H₂O), avoids boron waste.[6]Requires specialized pressure equipment, may reduce other functional groups.[5]
General Experimental Protocol: One-Pot Reductive Amination using STAB

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Piperidine derivative (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount for ketones)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Organic solvent for extraction (e.g., DCM, Ethyl Acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde/ketone (1.0 equiv) and the piperidine derivative (1.0-1.2 equiv).

  • Add anhydrous DCE or DCM to dissolve the reactants (concentration typically 0.1-0.5 M).

  • If starting with a ketone, a catalytic amount of glacial acetic acid (0.1 equiv) can be added. Stir the mixture at room temperature for 20-60 minutes to allow for iminium ion formation.

  • In one portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the stirring solution. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer 2-3 times with the organic solvent (DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product as necessary, typically by column chromatography or crystallization/salt formation.

Visualizing the Workflow

Reductive Amination Mechanism & Key Steps

Reductive_Amination_Workflow General Reductive Amination Workflow Start Carbonyl + Amine (e.g., Piperidine) Imine_Formation Step 1: Imine/Iminium Ion Formation (Reversible, Acid Catalyzed) Start->Imine_Formation Intermediate Imine / Iminium Ion Intermediate Imine_Formation->Intermediate Forms intermediate Water H₂O Imine_Formation->Water Byproduct Intermediate->Imine_Formation Equilibrium Reduction Step 2: Hydride Reduction (Irreversible) Intermediate->Reduction Product Final Amine Product (Substituted Piperidine) Reduction->Product Hydride Reducing Agent (e.g., STAB) Hydride->Reduction Adds Hydride

Caption: Key steps in the one-pot reductive amination process.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Low Yield in Reductive Amination Problem Low Product Yield Check_SM Starting Materials (SM) Still Present? Problem->Check_SM SM_Yes YES Check_SM->SM_Yes Yes SM_No NO (Complex Mixture) Check_SM->SM_No No Cause_Imine Probable Cause: Inefficient Imine Formation SM_Yes->Cause_Imine Cause_Reagent Probable Cause: Inactive Reducing Agent SM_Yes->Cause_Reagent Cause_SideRxn Probable Cause: Side Reactions Dominating SM_No->Cause_SideRxn Solution_Imine Solution: 1. Add cat. Acid (AcOH) 2. Use Dehydrating Agent 3. Pre-form Imine Cause_Imine->Solution_Imine Solution_Reagent Solution: Use fresh STAB/NaBH₃CN Cause_Reagent->Solution_Reagent Solution_SideRxn Solution: 1. Use Milder Reductant (STAB) 2. Lower Reaction Temp. 3. Check Stoichiometry Cause_SideRxn->Solution_SideRxn

Caption: A logical workflow for diagnosing low-yield reactions.

References

  • Reductive Amination - Chemistry Steps. Chemistry Steps. [Link]
  • Reductive Amination - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]
  • Sodium triacetoxyborohydride - Wikipedia. Wikipedia. [Link]
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Reductive amin
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. The Organic Chemistry Tutor. [Link]
  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
  • Sodium triacetoxyborohydride - Sciencemadness Wiki. Sciencemadness. [Link]
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Amine synthesis by reductive amination (reductive alkyl
  • Matassini, C., Clemente, F., & Cardona, F. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]
  • Reductive Amin
  • Reductive Amination - Common Conditions.
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. All 'Bout Chemistry. [Link]
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
  • Bynum, M. A., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. [Link]
  • Selingo, J., et al. (2025). NTf-Zincke imine intermediates as a general strategy for stereoenriched N-(a-chiral)piperidine synthesis and the role of potassium metabisulfite. ACS Fall 2025. [Link]
  • Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. Synthesis with Florencio Zaragoza. [Link]
  • Reductive amination of piperazine : r/OrganicChemistry - Reddit. Reddit. [Link]
  • Does piperidine work in reductive amination like this? : r/chemhelp - Reddit. Reddit. [Link]
  • Intramolecular reductive amination for the preparation of piperazines.
  • The reductive amination reaction. | Download Scientific Diagram.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Reddit. [Link]
  • What are the difficulties associated with reductive amination? How to control byproduct formation?.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. American Chemical Society. [Link]
  • Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+. Pearson+. [Link]
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

Sources

Technical Support Center: A Guide to the Scalable Synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful and scalable synthesis of this important piperidine derivative. Our focus is on providing practical, field-tested insights to overcome common challenges and optimize your synthetic route.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The introduction of the N-(2-hydroxyethyl) moiety can significantly enhance the pharmacological properties of a molecule. While the synthesis appears straightforward, scaling up this N-alkylation reaction can present several challenges, from incomplete conversions and side product formation to purification difficulties. This guide will explore the most common and scalable synthetic methodologies, offering a comparative analysis to aid in your selection of the most appropriate route for your needs.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 939900-20-6[1][2]
Molecular Formula C₁₀H₁₉NO₃[1][2]
Molar Mass 201.26 g/mol [1][2]
Boiling Point (Predicted) 296.0 ± 30.0 °C[1]
Density (Predicted) 1.077 ± 0.06 g/cm³[1]
pKa (Predicted) 15.00 ± 0.10[1]

Synthetic Strategies: A Comparative Overview

The synthesis of this compound is primarily achieved through the N-alkylation of Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). The two most common industrial and laboratory-scale methods are:

  • Direct Alkylation with a 2-Haloethanol: This classic SN2 reaction utilizes an alkylating agent like 2-bromoethanol or 2-chloroethanol.

  • Ring-Opening of Ethylene Oxide: This method involves the nucleophilic attack of the piperidine nitrogen on the strained epoxide ring.

A third, less common but viable, route is through Reductive Amination .

Below is a logical workflow for selecting a synthetic route:

Synthetic_Route_Selection Workflow for Synthetic Route Selection Start Define Synthesis Scale and Safety Constraints Decision1 Are you equipped to handle a highly toxic, gaseous reagent? Start->Decision1 Alkyl_Halide Method 1: Direct Alkylation with 2-Haloethanol Ethylene_Oxide Method 2: Alkylation with Ethylene Oxide Reductive_Amination Method 3: Reductive Amination Decision1->Ethylene_Oxide Yes Decision2 Is minimizing chlorinated waste a priority? Decision1->Decision2 No Decision2->Alkyl_Halide No Decision3 Are the starting materials for reductive amination readily available and cost-effective? Decision2->Decision3 Yes Decision3->Alkyl_Halide No Decision3->Reductive_Amination Yes

Caption: Decision workflow for selecting a synthetic route.

Experimental Protocols

Method 1: Direct N-Alkylation with 2-Bromoethanol

This is a widely used and scalable method. The choice of base and solvent is critical to minimize side reactions.

Reaction Scheme:

[Ethyl piperidine-4-carboxylate] + (CH₂)₂O --(Solvent, ΔT)--> [this compound]

Caption: A systematic approach to troubleshooting synthesis problems.

Q1: My N-alkylation with 2-bromoethanol is giving a low yield. What are the likely causes?

A1: Low yields in this SN2 reaction can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Causality: The nucleophilicity of the piperidine nitrogen is reduced as the reaction progresses due to the formation of HBr, which protonates the starting amine.

    • Solution: Ensure a sufficient amount of a suitable base (e.g., K₂CO₃) is used to neutralize the HBr formed. Using a more polar aprotic solvent like DMF can also accelerate the reaction. Increasing the reaction temperature or time may also be necessary.

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.

    • Causality: A significant side reaction is the formation of the dimer, diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate). This can occur if 1,2-dibromoethane is present as an impurity in the 2-bromoethanol or is formed in situ. Over-alkylation to form a quaternary ammonium salt is also possible, though less common with a hydroxyethyl group.

    • Solution: Use high-purity 2-bromoethanol. To minimize dimerization, ensure slow addition of the alkylating agent. [3]* Poor Quality Reagents: The presence of water can affect the reaction.

    • Causality: Water can hydrolyze the ester group under basic conditions, especially at elevated temperatures.

    • Solution: Use anhydrous solvents and ensure the base is thoroughly dried before use.

Q2: I am observing a significant amount of a high molecular weight impurity in my final product. What is it and how can I avoid it?

A2: This is very likely the dimer, diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate).

  • Mechanism of Formation: This impurity arises from the reaction of two molecules of ethyl piperidine-4-carboxylate with a single molecule of a C2-dielectrophile, such as 1,2-dibromoethane.

  • Prevention:

    • Reagent Purity: Ensure your 2-haloethanol is free from 1,2-dihaloethane impurities.

    • Reaction Conditions: Avoid conditions that could lead to the in-situ formation of a dielectrophile. Some sources suggest that using 1-bromo-2-chloroethane can lead to low yields (around 38%) due to this dimerization. [3] Q3: Is it better to use 2-bromoethanol or 2-chloroethanol?

A3: The choice depends on a balance of reactivity, cost, and safety.

  • Reactivity: 2-bromoethanol is more reactive than 2-chloroethanol due to bromide being a better leaving group than chloride. This generally leads to faster reaction times and/or lower required reaction temperatures.

  • Cost and Safety: 2-chloroethanol is typically less expensive than 2-bromoethanol. Both are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

For difficult alkylations or when faster reaction times are desired, 2-bromoethanol is often preferred. For large-scale industrial processes where cost is a major factor, significant process optimization may be performed to use the less expensive 2-chloroethanol.

Q4: Can I use ethylene oxide for a large-scale synthesis?

A4: Yes, but it requires specialized infrastructure.

  • Advantages: Ethylene oxide is a highly efficient reagent that produces no salt byproducts, simplifying work-up.

  • Disadvantages: It is a highly toxic and flammable gas, requiring a pressure reactor and stringent safety protocols. [4]The reaction can also be slow, sometimes taking several days to reach completion. [5] This method is generally more suited for industrial settings with the appropriate engineering controls rather than a standard laboratory setting.

Q5: My purification by column chromatography is difficult. Are there other options?

A5: Yes, several alternatives to chromatography exist for purifying this basic compound.

  • Acid-Base Extraction: As the product is a tertiary amine, it can be effectively purified by acid-base extraction.

    • Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a base like NaOH or K₂CO₃ until it is strongly alkaline (pH > 12).

    • Extract the free amine product back into an organic solvent.

    • Dry the organic layer, filter, and evaporate the solvent to obtain the purified product.

  • Vacuum Distillation: Given the predicted boiling point of the product, vacuum distillation is a viable option for purification, especially on a larger scale.

References

  • ChemBK. This compound.
  • PubChem. This compound. National Center for Biotechnology Information.
  • PrepChem. Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.
  • PrepChem. Synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate.
  • Google Patents. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Master Organic Chemistry. Alkylation of Amines (Sucks!).
  • RSC Publishing. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow.
  • Wikipedia. Piperidine.
  • PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • DTIC (Defense Technical Information Center). Piperidine Synthesis.
  • Cheméo. Ethyl piperidine-4-carboxylate.
  • European Patent Office. 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS.
  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides.
  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides.
  • Reddit. Difficulties with N-Alkylations using alkyl bromides.
  • ResearchGate. Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow.
  • ResearchGate. Procedure for N-alkylation of Piperidine?
  • A Case Study. Risk Analysis for Ethylene Oxide used for Sterilization.

Sources

Technical Support Center: UPLC Reaction Monitoring of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate by Ultra Performance Liquid Chromatography (UPLC). This document provides a robust UPLC methodology, troubleshooting guidance, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Introduction: The Importance of Reaction Monitoring

The synthesis of this compound, a key intermediate in pharmaceutical development, requires precise monitoring to optimize reaction conditions, determine reaction completion, and identify potential side products.[1][2] UPLC is an ideal technique for this purpose, offering high resolution, speed, and sensitivity, which are critical for distinguishing structurally similar components in a complex reaction mixture.[3][4]

This guide is designed to provide both a reliable starting method and a comprehensive resource for troubleshooting common issues that may arise during the analysis of this basic, piperidine-containing compound.

Recommended UPLC Protocol

This protocol provides a starting point for method development. Optimization may be required based on the specific reaction conditions and matrix components.

Experimental Workflow

The overall process, from sampling the reaction to analyzing the results, follows a straightforward workflow.

G cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing sample 1. Aliquot Reaction Mixture quench 2. Quench Reaction (if necessary) sample->quench dilute 3. Dilute with Mobile Phase A quench->dilute filter 4. Filter (0.2 µm) dilute->filter inject 5. Inject onto UPLC System filter->inject separate 6. Chromatographic Separation inject->separate detect 7. PDA Detection separate->detect integrate 8. Integrate Peaks detect->integrate quantify 9. Quantify Reactants & Products integrate->quantify report 10. Generate Report quantify->report

Caption: UPLC Reaction Monitoring Workflow.

UPLC Method Parameters

This table summarizes the recommended starting conditions for the UPLC analysis.

ParameterRecommended ConditionRationale & Expert Notes
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmThe C18 stationary phase provides good hydrophobic retention for the analyte. The 1.7 µm particle size ensures high efficiency and resolution, typical for UPLC applications.[5]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid)The buffer is crucial for controlling the ionization state of the basic piperidine nitrogen. At pH 5.0, the analyte will be protonated, leading to better peak shape and avoiding tailing caused by interaction with residual silanols on the column.[6]
Mobile Phase B Acetonitrile with 0.1% Acetic AcidAcetonitrile is a common organic modifier. The small amount of acid helps maintain a consistent pH across the gradient.
Gradient 5% to 95% B over 3 minutes, then hold for 0.5 min, return to 5% B over 0.1 min, and re-equilibrate for 1.4 minA gradient is necessary to elute the starting materials and the more polar product within a short run time, which is essential for high-throughput reaction monitoring.[2]
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID UPLC column, balancing speed and system pressure.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure and better reproducibility.[7]
Injection Vol. 2.0 µLSmall injection volumes are standard in UPLC to prevent column overload and peak distortion.[8]
Detection Photodiode Array (PDA) at 210 nmThe analyte lacks a strong chromophore, so detection at a low wavelength is necessary. A PDA detector allows for monitoring multiple wavelengths and checking for peak purity.[9]
Sample Diluent Mobile Phase A or Water:Acetonitrile (95:5)Dissolving the sample in a solvent weaker than or equal to the initial mobile phase composition is critical to prevent peak distortion.[6]
System Suitability Tests (SST)

Before running samples, ensure the system is performing correctly by injecting a standard solution of this compound and verifying the following:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates (N): > 10,000

  • Retention Time RSD: < 1.0% over 5 injections

  • Peak Area RSD: < 2.0% over 5 injections

Troubleshooting Guide

This section addresses common problems encountered during UPLC analysis in a question-and-answer format.

Troubleshooting Decision Logic

Use this diagram to navigate the troubleshooting process based on the observed symptoms.

G start Problem Observed in Chromatogram? p_pressure High or Fluctuating Pressure? start->p_pressure p_baseline Baseline Issue? start->p_baseline p_peak Peak Shape Issue? start->p_peak p_rt Retention Time Shift? start->p_rt s_blockage Check for blockages: - In-line filter - Guard column - Column frit p_pressure->s_blockage High s_leak Check for leaks at fittings p_pressure->s_leak Low s_pump Check pump seals and degasser p_pressure->s_pump Fluctuating p_drift Drift? p_baseline->p_drift Yes p_noise Noise? p_baseline->p_noise Yes p_tailing Tailing? p_peak->p_tailing Yes p_fronting Fronting? p_peak->p_fronting Yes p_split Splitting? p_peak->p_split Yes s_rt_flow Check flow rate and for leaks. p_rt->s_rt_flow s_rt_mobile Prepare fresh mobile phase. Verify composition. p_rt->s_rt_mobile s_rt_temp Check column temperature. p_rt->s_rt_temp s_equilibrate Ensure column is fully equilibrated. Check for temperature fluctuations. p_drift->s_equilibrate s_mobilephase Prepare fresh mobile phase. Check for contamination or microbial growth. p_noise->s_mobilephase s_lamp Check detector lamp and clean flow cell. p_noise->s_lamp s_ph Verify mobile phase pH. Ensure it's low enough to protonate the piperidine. p_tailing->s_ph s_overload Dilute sample or reduce injection volume. p_tailing->s_overload p_fronting->s_overload s_solvent Ensure sample solvent is weaker than mobile phase. p_fronting->s_solvent p_split->s_solvent s_void Check for column void or blocked frit. p_split->s_void

Caption: A decision tree for troubleshooting common UPLC issues.

Peak Shape Problems

Question: Why is the peak for my compound tailing severely?

Answer: Peak tailing is the most common issue for basic compounds like piperidine derivatives.[10] The primary cause is the interaction between the positively charged (protonated) amine group on your analyte and negatively charged residual silanol groups on the silica-based column packing material.[6] This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in an asymmetrical peak.

  • Solution 1: Verify Mobile Phase pH: The most critical factor is the mobile phase pH. Ensure the pH is at least 2 units below the pKa of the piperidine nitrogen. This ensures the compound is fully protonated and less likely to interact with silanols. Our recommended pH of 5.0 should be effective.

  • Solution 2: Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[11] Try diluting your sample 10-fold and reinjecting. If the peak shape improves, column overload was the issue.

  • Solution 3: Use a High-Purity, End-Capped Column: Modern columns, like the recommended BEH C18, are designed with minimal residual silanol activity. If you are using an older column, switching to a newer, high-purity, end-capped column can significantly improve peak shape.

Question: My peak is fronting (a sharp rise with a sloping tail). What causes this?

Answer: Peak fronting is less common than tailing but typically points to two main issues:

  • Cause 1: Column Overload: Similar to tailing, injecting too high a concentration of your sample can cause fronting.[10] The solution is to reduce the sample concentration or injection volume.[12]

  • Cause 2: Poor Sample Solubility/Solvent Mismatch: If your sample is not fully soluble in the mobile phase or if the sample diluent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause the peak to front.[6][11] Always try to dissolve your sample in a solvent that is as weak as or weaker than your starting mobile phase conditions (e.g., 95% Water / 5% Acetonitrile).

Baseline Issues

Question: My baseline is drifting steadily upwards during the gradient run. What should I do?

Answer: Baseline drift is often related to the mobile phase or temperature instability.[13]

  • Cause 1: Mobile Phase Absorbance: One of your mobile phase components may be absorbing UV light at your detection wavelength (210 nm). This is common if additives like Trifluoroacetic Acid (TFA) are used, as their UV absorbance can change with the mobile phase composition.[14][15] Using high-purity HPLC-grade solvents and additives is essential. Preparing fresh mobile phase daily can prevent degradation of solvents that might increase their UV absorbance.[15]

  • Cause 2: Column Bleed/Contamination: If the column is contaminated with strongly retained compounds from previous injections, they may slowly elute during the gradient, causing the baseline to rise.[14] Flushing the column with a strong solvent (like 100% Acetonitrile) can help.

  • Cause 3: Temperature Fluctuation: The detector is sensitive to temperature changes. Ensure the column oven is maintaining a stable temperature and that the detector is not subject to drafts from air conditioning.[16]

Question: The baseline on my chromatogram is very noisy. How can I fix this?

Answer: A noisy baseline can obscure small peaks and affect integration accuracy.

  • Cause 1: Air Bubbles: Air trapped in the pump, detector, or lines is a frequent cause of noise.[17] Degas your mobile phases thoroughly and purge the pump to remove any bubbles.

  • Cause 2: Contaminated Mobile Phase: Particulates or microbial growth in the mobile phase can create noise.[9][14] Always filter aqueous mobile phases and avoid leaving them at room temperature for extended periods.

  • Cause 3: Failing Detector Lamp: A lamp nearing the end of its life can cause erratic noise.[17] Most UPLC systems have a diagnostic tool to check lamp intensity and hours of use.

  • Cause 4: Poor Mixing: Inadequate mixing of the mobile phase A and B solvents can result in periodic fluctuations. Ensure the system's mixer is functioning correctly.[14]

Retention Time and Pressure Issues

Question: My retention times are shifting from one injection to the next. Why?

Answer: Unstable retention times compromise the reliability of your analysis.

  • Cause 1: Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For a gradient method, ensure the equilibration time at the end of the method is sufficient (typically 5-10 column volumes).[9]

  • Cause 2: Fluctuating Flow Rate: Check for leaks in the system, as even a small leak can cause the flow rate to fluctuate.[18] Worn pump seals can also lead to an inconsistent flow.

  • Cause 3: Mobile Phase Composition Change: If the mobile phase is prepared manually, ensure the proportions are accurate. If prepared online, check that both solvent lines are drawing correctly. Evaporation of the organic component can also alter the composition over time; keep solvent bottles capped.[17]

Question: The system backpressure is suddenly much higher than normal. What happened?

Answer: A sudden pressure increase almost always indicates a blockage in the flow path.[18]

  • Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., in the tubing or in-line filter). A blocked column frit can sometimes be cleared by back-flushing the column (check the manufacturer's instructions first). If a sample precipitated on the column, a series of strong solvent washes may be required.[18]

Frequently Asked Questions (FAQs)

Q1: Can I use methanol instead of acetonitrile as the organic solvent? A1: Yes, methanol is a viable alternative. It has a different selectivity than acetonitrile, which may alter the elution order of impurities. Methanol also generates slightly higher backpressure. If you switch, you may need to re-optimize the gradient profile.

Q2: My reaction solvent is DMSO. Can I inject that directly? A2: It is highly discouraged. DMSO is a very strong solvent in reversed-phase chromatography and will cause severe peak distortion. You must dilute the sample significantly (at least 100-fold) with your initial mobile phase or a weaker solvent before injection.

Q3: How often should I prepare a fresh mobile phase? A3: It is best practice to prepare aqueous buffer solutions fresh daily to prevent microbial growth, which can cause baseline noise and blockages.[14] The organic phase is generally more stable but should also be replaced frequently.

Q4: Do I need to use a guard column? A4: While not mandatory, a guard column is highly recommended, especially when analyzing complex reaction mixtures. It acts as a disposable, inexpensive filter that protects your expensive analytical column from particulates and strongly adsorbed contaminants, thereby extending its lifetime.[19]

Q5: The reaction produces a starting material and the product. How do I quantify the reaction progress? A5: To quantify progress, you can calculate the percent conversion using the peak areas of the starting material (SM) and the product (P). A simple approach is: % Conversion = [Area(P) / (Area(SM) + Area(P))] * 100. This assumes that both compounds have a similar response factor at the detection wavelength. For more accurate quantification, you should determine the relative response factor by injecting solutions of known concentrations for both the starting material and the product.

References

  • PrepChem. Synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate.
  • Chromatography Today. 5 Ways to Approach Baseline Issues.
  • Agilent. Eliminating Baseline Problems.
  • Chromatography Online. Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020-03-27).
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022-10-06).
  • ResearchGate. What is the reason and solution to strange baseline drift in HPLC chromatograms?. (2022-04-08).
  • Waters Corporation. Importance of Selectivity for Reaction Monitoring.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01).
  • Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS.
  • LCGC International. Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. (2022-08-01).
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025-01-14).
  • Waters Corporation. Synthetic Reaction Monitoring Using the Waters ACQUITY UPLC H-Class PLUS Binary System Coupled to Photodiode Array and ACQUITY QDa Mass Detection.
  • PrepChem. Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.
  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • HPLC Chromatography Hints and Tips. HPLC PEAK Fronting and Tailing, Common Reasons For It. (2019-10-19).
  • Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS.
  • Restek. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021-11-29).
  • Phenomenex. Troubleshooting Guide.
  • Regis Technologies. HPLC Troubleshooting.

Sources

Technical Support Center: Purification of Piperidine Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying piperidine and its derivatives. Here, we address common challenges, particularly the removal of unreacted starting materials, through detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of piperidine.

Q1: My final piperidine product has a distinct yellow tint. What is the cause, and how can I rectify this?

A: A yellow discoloration in piperidine is almost always due to the presence of oxidation products.[1][2] While these impurities may not interfere with all downstream applications, their presence indicates a potential compromise in purity. For applications requiring high-purity piperidine, removal of these colored impurities is essential.

  • Troubleshooting:

    • Primary Solution (Distillation): The most effective method to remove these colored byproducts is through simple distillation.[1] Piperidine has a boiling point of approximately 106°C, and the colored, oxidized species are typically less volatile.

    • Preventative Measures: To prevent re-oxidation and discoloration of your purified product, it is crucial to store it under an inert atmosphere, such as nitrogen or argon.[2] Additionally, storage should be in a cool, dark place, away from light and heat, which can promote oxidation.[1]

Q2: I am struggling to separate unreacted pyridine from my piperidine product using fractional distillation. The pyridine seems to co-distill with the product. Why is this happening?

A: This is a classic and frequently encountered challenge in piperidine synthesis. Complete separation of piperidine and pyridine by simple fractional distillation is notoriously difficult because they form a constant boiling azeotropic mixture.[1][3] This azeotrope, consisting of approximately 92% piperidine and 8% pyridine by weight, boils at about 106.1°C at atmospheric pressure, which is very close to the boiling point of pure piperidine.[2][3]

  • Troubleshooting & Optimization:

    • Azeotropic Distillation: One strategy to overcome this is to introduce a third component to alter the volatilities of the mixture. Azeotropic distillation in the presence of water can improve the separation.[3]

    • Chemical Separation (Salt Formation): A more robust and highly effective method is to exploit the difference in basicity between piperidine and pyridine. Piperidine is a significantly stronger base and will readily react with carbon dioxide (CO₂) to form a solid piperidine carbonate. Pyridine, being a weaker base, will not react under these conditions.[1][4] The solid piperidine carbonate can then be easily separated by filtration. The free piperidine is subsequently regenerated by treating the salt with a strong base.[5]

Q3: After an aqueous workup, my piperidine is wet. What is the best way to dry it before final purification?

A: Water is a common impurity, especially following extraction or washing steps.[5] It is critical to remove water before distillation to avoid complications and ensure accurate boiling point measurements.

  • Troubleshooting:

    • Drying Agents: The most common and effective method for drying piperidine is to let it stand over solid potassium hydroxide (KOH) pellets for several hours, or even overnight.[1][5] Other drying agents like calcium hydride (CaH₂) or sodium metal can also be employed, though KOH is generally preferred for its efficiency and ease of handling with amines. Following this pre-drying step, the piperidine can be decanted or filtered away from the drying agent and subjected to distillation.[1]

Q4: My reaction was the reduction of a substituted pyridine. Besides unreacted starting material, what other byproducts should I be aware of?

A: The nature of byproducts is highly dependent on the specific reduction method used.

  • Catalytic Hydrogenation: This is a widely used method for converting pyridine to piperidine.[6][7] Potential issues include:

    • Incomplete Reduction: Leading to the presence of tetrahydropyridine intermediates.

    • Catalyst Poisoning: Impurities in the starting material can deactivate the catalyst, leading to low conversion rates.[6]

    • Dehalogenation: If you are working with halogenated pyridines, some catalysts (like Palladium on carbon) can promote hydrodehalogenation. Using a catalyst like Platinum(IV) oxide (PtO₂) may mitigate this side reaction.[6]

  • Dissolving Metal Reductions (e.g., Sodium in Ethanol): This method can also be used for the reduction of pyridine.[7] A potential side reaction in this case can be the formation of 4,4'-bipyridine.[5]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key purification techniques discussed above.

Protocol 1: Purification of Piperidine via Carbonate Salt Formation

This method is particularly effective for the removal of pyridine impurities.[5]

  • Dissolution: In a suitable flask, dissolve the crude piperidine mixture (containing pyridine) in a non-polar solvent like xylene.[4] The addition of a small amount of water may be beneficial.[4]

  • Gas Introduction: Bubble carbon dioxide (CO₂) gas through the stirred solution. As a stronger base, piperidine will selectively react with the CO₂.

  • Precipitation: A white solid, piperidine carbonate, will precipitate out of the solution. Continue bubbling CO₂ until no further precipitation is observed.

  • Filtration: Cool the mixture, for instance, to between 10°C and 20°C, to ensure complete precipitation of the salt.[1][4] Filter the solid piperidine carbonate from the solution. The pyridine will remain in the filtrate.

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water.

  • Basification: Add a strong base, such as an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the suspension. This will liberate the free piperidine from its carbonate salt.[5]

  • Extraction: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield purified piperidine.

Protocol 2: Drying and Simple Distillation of Piperidine

This protocol is suitable for removing water and other non-azeotropic, less volatile impurities.[1]

  • Pre-drying: Place the crude, wet piperidine in a round-bottom flask. Add solid potassium hydroxide (KOH) pellets and allow the mixture to stand for several hours (or overnight) with occasional swirling to remove the bulk of the water.[5]

  • Distillation Setup: Assemble a standard distillation apparatus. Ensure all glassware is thoroughly dry to prevent re-introduction of water.

  • Distillation: Carefully decant or filter the piperidine away from the KOH pellets into the distillation flask. Add fresh boiling chips to ensure smooth boiling. Heat the flask and collect the fraction that boils at the appropriate temperature for piperidine (approximately 106°C at atmospheric pressure).

Data Presentation

Compound Boiling Point (°C at 1 atm) Key Separation Challenge Recommended Purification Method
Piperidine106Forms an azeotrope with pyridine.Chemical separation via carbonate salt formation, followed by distillation.
Pyridine115.3Forms an azeotrope with piperidine.Removal via selective salt formation of piperidine.
Water100Can be present after aqueous workup.Pre-drying with KOH followed by distillation.
Oxidation ProductsGenerally higher boilingCause yellow discoloration.Simple distillation.

Visualizations

Troubleshooting Workflow for Piperidine Purification

G start Crude Piperidine Product q1 Is the product discolored (yellow)? start->q1 distill Perform Simple Distillation q1->distill Yes q2 Does GC/NMR show >8% pyridine? q1->q2 No store Store under inert atmosphere distill->store store->q2 salt Perform Purification via Carbonate Salt Formation q2->salt Yes q3 Is water suspected (aqueous workup)? q2->q3 No salt->q3 dry Pre-dry with solid KOH q3->dry Yes final_distill Final Distillation q3->final_distill No dry->final_distill end_product Pure Piperidine final_distill->end_product

Caption: Troubleshooting decision tree for piperidine purification.

Chemical Separation of Piperidine from Pyridine

G cluster_0 Step 1: Selective Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration mix Crude Mixture (Piperidine + Pyridine) in non-polar solvent react Selective Reaction mix->react co2 + CO2 (gas) co2->react filtration Filtration react->filtration precipitate Solid Piperidine Carbonate (Precipitate) regen Regeneration precipitate->regen filtrate Pyridine in Filtrate (Liquid) filtration->precipitate filtration->filtrate base + Strong Base (e.g., NaOH) base->regen pure_pip Pure Piperidine (for extraction/distillation) regen->pure_pip

Caption: Workflow for separating piperidine from pyridine.

References

  • DTIC. Piperidine Synthesis.
  • Wikipedia. Piperidine.
  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Google Patents. Process for purifying piperidine. US2363157A.
  • Google Patents. Purification of piperidines. US2868793A.

Sources

Technical Support Center: Strategies for Preventing Over-Alkylation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of over-alkylation during piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of the underlying chemical principles. Our goal is to empower you to achieve high selectivity and yield for your target mono-alkylated piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant amounts of di- and even quaternary ammonium salt byproducts in my N-alkylation of piperidine. What are the primary causes?

Over-alkylation is a common side reaction when reacting amines with electrophiles like alkyl halides.[1] The mono-alkylated piperidine product is itself a nucleophile, often with comparable or even enhanced reactivity compared to the starting piperidine, leading to a second alkylation event. The formation of quaternary ammonium salts occurs when the tertiary amine product reacts further with the alkylating agent.[2]

Several factors contribute to this issue:

  • Stoichiometry: Using a 1:1 molar ratio or an excess of the alkylating agent dramatically increases the probability of multiple alkylations.[3]

  • Reaction Kinetics: The rate of the second alkylation can be comparable to or faster than the first, leading to a complex mixture of products.

  • Basicity and Nucleophilicity: The mono-alkylated product is often basic enough to be an effective nucleophile in the reaction mixture.[3]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for subsequent alkylations to occur.[3]

Q2: How can I control the stoichiometry to favor mono-alkylation?

A straightforward and often effective strategy is to use a large excess of the piperidine starting material relative to the alkylating agent.[4][5] This ensures that the alkylating agent is more likely to encounter and react with an unalkylated piperidine molecule rather than the mono-alkylated product.

Another critical technique is the slow addition of the alkylating agent to the reaction mixture, for instance, using a syringe pump.[2][4] This maintains a very low concentration of the electrophile throughout the reaction, further disfavoring the second alkylation step.[4]

Q3: Are there alternative synthetic methods that are inherently less prone to over-alkylation?

Yes, reductive amination is a widely employed and highly effective method for the mono-N-alkylation of piperidines that circumvents the issue of over-alkylation.[2][6] This two-step, one-pot process involves the reaction of piperidine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[7]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its selectivity for reducing the iminium ion in the presence of the unreacted carbonyl compound.[7] This method is particularly advantageous as it avoids the use of highly reactive alkyl halides.[6]

Troubleshooting Guide

Problem 1: My direct alkylation with an alkyl halide consistently yields a mixture of mono- and di-alkylated products, making purification difficult.

Root Cause Analysis: This is a classic case of competitive reaction rates where the mono-alkylated product is readily undergoing a second alkylation.

Solutions:

  • Modify Stoichiometry and Addition:

    • Increase the excess of piperidine to 5-10 equivalents.

    • Add the alkylating agent (1.0-1.1 equivalents) dropwise over several hours at room temperature.[2][6]

  • Adjust Reaction Temperature:

    • Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[3]

  • Choice of Base:

    • Consider running the reaction without a base. The formation of the piperidinium halide salt will slow down the reaction and decrease the nucleophilicity of the mono-alkylated product, thus favoring monoalkylation.[2]

    • If a base is necessary, a weaker base like potassium carbonate (K₂CO₃) is preferable to stronger bases like sodium hydride (NaH).[2]

Problem 2: I am working with a piperidine derivative that has another nucleophilic site, leading to a lack of selectivity.

Root Cause Analysis: When multiple nucleophilic centers are present, such as in 2-(aminomethyl)piperidine, direct alkylation will often result in a mixture of products due to the comparable reactivity of the different amine groups.[6]

Solution: Protecting Group Strategy

To achieve unambiguous selectivity, temporarily "blocking" one of the nucleophilic groups with a protecting group is the most reliable approach.[6] The tert-butoxycarbonyl (Boc) group is a common choice for protecting primary or secondary amines.[6]

Workflow for Selective Alkylation using a Protecting Group:

G cluster_0 Protection cluster_1 Alkylation cluster_2 Deprotection A Piperidine with Multiple Nucleophiles B Selective Protection (e.g., with Boc₂O) A->B Step 1 C Mono-Protected Piperidine D Alkylation of Unprotected Nitrogen C->D Step 2 (Alkyl Halide, Base) E Alkylated, Protected Piperidine F Desired Mono-alkylated Product E->F Step 3 (e.g., TFA in DCM)

Caption: Workflow for selective mono-alkylation using a protecting group strategy.

Experimental Protocols

Protocol 1: Mono-N-Alkylation via Reductive Amination

This protocol describes the selective mono-N-alkylation of piperidine with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • Piperidine (1.0 eq.)

  • Aldehyde (e.g., benzaldehyde) (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[6]

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[4]

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.), the aldehyde (1.1 eq.), and the anhydrous solvent.[6]

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.[6]

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[7]

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Selective Mono-Alkylation using a Boc Protecting Group

This protocol outlines the selective N-alkylation of a piperidine derivative with a primary and a secondary amine, by first protecting the primary amine.

Step 1: Boc Protection of the Primary Amine

  • Dissolve the diamine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) dropwise.[4]

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the Boc-protected amine.[4]

Step 2: Alkylation of the Secondary Amine

  • Dissolve the Boc-protected amine (1.0 eq.) in anhydrous DMF.

  • Add a base such as powdered potassium carbonate (K₂CO₃) (2.0 eq.).

  • Add the alkyl halide (1.1 eq.) dropwise and stir at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the alkylated, Boc-protected amine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., a 20-50% v/v solution in DCM).[4]

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).

  • Carefully neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product.

Data Summary Table

MethodKey ReagentsStoichiometry (Piperidine:Alkylating Agent)Selectivity for Mono-alkylationKey AdvantagesCommon Issues
Direct Alkylation Alkyl Halide, Base (optional)>3:1 (recommended)Moderate to HighSimple, one-step processOver-alkylation, purification challenges
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃1:1.1High to ExcellentExcellent selectivity, mild conditions, avoids over-alkylation[6]Requires a carbonyl compound
Protecting Group Strategy Boc₂O, Alkyl Halide, TFA1:1.1 (after protection)ExcellentUnambiguous selectivity for multifunctional moleculesMulti-step process (protection/deprotection)

Mechanistic Overview: Direct Alkylation vs. Reductive Amination

G cluster_direct Direct Alkylation Pathway cluster_reductive Reductive Amination Pathway A Piperidine (Nucleophile) C Mono-alkylated Piperidine A->C SN2 Reaction B Alkyl Halide (Electrophile) B->C D Di-alkylated Product (Over-alkylation) B->D C->D SN2 Reaction (Competitive) E Piperidine G Iminium Ion Intermediate E->G F Aldehyde/Ketone F->G Condensation H Mono-alkylated Piperidine G->H Reduction I NaBH(OAc)₃ I->H

Caption: Comparison of direct alkylation and reductive amination pathways.

References

  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. Benchchem.
  • Procedure for N-alkylation of Piperidine? ResearchGate.
  • Strategies to avoid over-alkylation of the amine group. Benchchem.
  • Preventing di-substitution in piperazine N-alkylation reactions. Benchchem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC.

Sources

Validation & Comparative

"Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate" vs "Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate" in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Synthetic Strategy: Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate vs. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

For researchers and scientists in drug development, the selection of the right chemical intermediate is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. Among the vast arsenal of building blocks, substituted piperidines are foundational motifs in a multitude of pharmacologically active agents. This guide provides a detailed comparison of two closely related yet functionally distinct intermediates: This compound and Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .

The core difference lies in a single atom—oxygen versus chlorine—on the N-ethyl side chain. This seemingly minor variation fundamentally alters the molecule's reactivity, transforming it from a versatile precursor into a potent, ready-to-use electrophile. Understanding the causality behind their distinct chemical behaviors is paramount for strategic synthetic planning. This guide will dissect their properties, compare their performance in key transformations with supporting data, and provide validated experimental protocols to empower chemists in making the optimal choice for their synthetic campaigns.

Chemical and Physical Profiles

A foundational understanding begins with the basic properties of each reagent. While structurally similar, their intended applications diverge based on the reactivity of the ethyl side chain.

PropertyThis compoundEthyl 1-(2-chloroethyl)piperidine-4-carboxylate
Structure


Molecular Formula C₁₀H₁₉NO₃[1][2]C₁₀H₁₈ClNO₂[3][4]
Molecular Weight 201.26 g/mol [2]219.71 g/mol [3][4]
CAS Number 939900-20-6[1][2]869112-14-1[3][4]
Primary Role Nucleophilic Precursor / Versatile IntermediateElectrophilic Alkylating Agent

The Core Scientific Principle: Leaving Group Ability

The divergent utility of these two molecules is a classic textbook illustration of leaving group ability in nucleophilic substitution reactions.

  • The Hydroxy Intermediate : The hydroxyl (-OH) group is a poor leaving group . Its conjugate acid, water (pKa ≈ 15.7), is a relatively weak acid, meaning the hydroxide anion (HO⁻) is a strong base and energetically unfavorable to displace.[5][6] Therefore, for this compound to act as an electrophile in an alkylation reaction, the hydroxyl group must first be chemically converted into a better leaving group.

  • The Chloro Intermediate : The chloride (-Cl) group is an excellent leaving group . Its conjugate acid, hydrochloric acid (HCl, pKa ≈ -7), is a very strong acid, which makes the chloride anion (Cl⁻) a very weak and stable base.[6][7] This inherent stability makes it readily displaced by a wide range of nucleophiles in Sₙ2 reactions.

This fundamental difference dictates the synthetic workflow and strategic choices a chemist must make.

G cluster_hydroxy Hydroxy Intermediate Pathway cluster_chloro Chloro Intermediate Pathway A Ethyl 1-(2-hydroxyethyl) piperidine-4-carboxylate B Activation (+ SOCl₂, TsCl, etc.) A->B Step 1 C Activated Intermediate (e.g., Chloro, Tosylate) B->C D Nucleophilic Substitution (+ Nucleophile) C->D Step 2 E Final Alkylated Product D->E F Ethyl 1-(2-chloroethyl) piperidine-4-carboxylate G Direct Nucleophilic Substitution (+ Nucleophile) F->G Single Step H Final Alkylated Product G->H

Caption: Comparative synthetic workflows for alkylation reactions.

Head-to-Head Comparison in Synthetic Applications

The choice between these intermediates is context-dependent, driven by the desired final product and overall synthetic strategy.

FeatureThis compoundEthyl 1-(2-chloroethyl)piperidine-4-carboxylate
Reactivity Nucleophilic hydroxyl group; requires activation to become an electrophile.Electrophilic alkyl chloride; ready for direct Sₙ2 reactions.
Workflow for Alkylation Two Steps: 1. Activation (e.g., chlorination, tosylation). 2. Nucleophilic substitution.One Step: Direct nucleophilic substitution.
Versatility High. Can be used to create various leaving groups (Cl, Br, OTs, OMs) or act as a nucleophile in etherifications.[8][9]Moderate. Primarily used as a specific alkylating agent.
Process Efficiency Less efficient for direct alkylation due to an additional step, requiring more reagents and a separate purification.Highly efficient and atom-economical for introducing the N-CH₂CH₂- moiety.
Common Use Case Precursor for the chloro-analog; synthesis of ethers via Williamson synthesis; when specific stereochemical outcomes are targeted via activation.Direct alkylation of phenols, amines, thiols, and other nucleophiles. A key intermediate in the synthesis of Umeclidinium.[10]
Potential Issues Incomplete conversion during the activation step can lead to purification challenges.Susceptible to dimerization, forming 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate), especially under forcing conditions or with certain bases.[10]

Decision Logic for the Synthetic Chemist

Choosing the correct reagent can be simplified by answering a few key questions about the synthetic goal.

Caption: Decision tree for selecting the appropriate piperidine intermediate.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing clear steps and expected outcomes for key transformations.

Protocol 1: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

This protocol details the conversion of the hydroxy intermediate to the chloro intermediate, a common and crucial activation step.

Objective: To convert the hydroxyl group into a chloride leaving group using thionyl chloride.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride dropwise to the stirred solution over 15-20 minutes. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully quench the reaction by slowly pouring it over crushed ice and saturated NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) if necessary to obtain the pure Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Protocol 2: Alkylation of 4-Nitrophenol using Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

This protocol demonstrates the primary application of the chloro intermediate as a direct alkylating agent.

Objective: To synthesize an ether by alkylating a phenolic nucleophile.

Materials:

  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium iodide (KI) (0.1 eq, catalytic)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask, add 4-nitrophenol, anhydrous K₂CO₃, and catalytic KI.

  • Add anhydrous DMF and stir the suspension at room temperature for 15 minutes.

  • Add Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate to the mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and then brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired ether product.

Conclusion

The selection between this compound and Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a strategic choice rather than a matter of simple substitution.

  • Choose Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate for direct, efficient, and atom-economical alkylation of nucleophiles. It is the superior choice when the synthetic plan requires a robust electrophile to introduce the N-(2-substituted ethyl)piperidine moiety in a single, high-yielding step.

  • Choose this compound when versatility is paramount. It serves as an essential precursor to the chloro-analog and other activated intermediates (tosylates, mesylates), allowing for a broader range of subsequent transformations. Furthermore, it is the required starting material when the hydroxyl group itself is to be used as a nucleophile, for instance, in Williamson ether synthesis.

By understanding the fundamental principles of their reactivity and leveraging the appropriate experimental conditions, researchers can harness the distinct advantages of each intermediate to build complex molecules with greater precision and efficiency.

References

  • Valdez, C. A., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. ACS Omega.
  • Gupta, P. K., et al. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Journal of Chemical Synthesis.
  • Ivanov, I., et al. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.
  • United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids.
  • MySkinRecipes. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
  • Google Patents. (1983). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • LibreTexts Chemistry. (2023). Leaving Group Formation - aliphatic nucleophilic substitution.
  • The Organic Chemistry Tutor. (2018). Leaving Group Stability Trends (Rules of Organic Chemistry). YouTube.
  • Master Organic Chemistry. (2025). What Makes A Good Leaving Group.
  • Chemistry Steps. (2023). Mesylates and Tosylates with Practice Problems.
  • PubChem. This compound.
  • PubChem. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation).

Sources

A Senior Application Scientist's Guide to Piperidine Building Blocks: A Comparative Analysis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast number of natural products and FDA-approved pharmaceuticals underscores its significance as a privileged scaffold in drug design.[2] The conformational flexibility of the piperidine ring allows for optimal binding to a wide array of biological targets, while its multiple functionalization points offer a versatile platform for fine-tuning pharmacokinetic and pharmacodynamic properties.[3]

The selection of an appropriate piperidine building block is a critical decision in the early stages of drug discovery, profoundly impacting the efficiency of synthetic routes and the ultimate properties of the target molecule. This guide provides an in-depth, objective comparison of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate with other commonly employed piperidine building blocks. We will delve into their physicochemical properties, synthetic utility, and practical applications, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.

A Comparative Analysis of Physicochemical Properties

The physicochemical properties of a building block, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of these properties is paramount for the rational design of molecules with desirable drug-like characteristics.[3]

Here, we compare the key physicochemical properties of this compound with three other widely used piperidine building blocks: the parent secondary amine Ethyl isonipecotate , the N-protected N-Boc-piperidine-4-carboxylic acid , and the simple N-alkylated analog, N-Methyl-piperidine-4-carboxylate ethyl ester .

Building BlockStructureMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted)
This compound Structure of this compoundC10H19NO3201.268.5 - 9.5~0.3
Ethyl isonipecotate Structure of Ethyl isonipecotateC8H15NO2157.2110.5 - 11.5~0.55
N-Boc-piperidine-4-carboxylic acid Structure of N-Boc-piperidine-4-carboxylic acidC11H19NO4229.274.0 - 5.0 (acidic)~1.5
N-Methyl-piperidine-4-carboxylate ethyl ester Structure of N-Methyl-piperidine-4-carboxylate ethyl esterC9H17NO2171.249.5 - 10.5~1.0

Discussion of Physicochemical Differences and Their Implications:

  • This compound introduces a hydrophilic hydroxyethyl group on the nitrogen atom. This significantly impacts its properties compared to the parent Ethyl isonipecotate. The presence of the hydroxyl group can increase water solubility and provides an additional site for hydrogen bonding, which can be advantageous for interacting with biological targets.[3] The electron-withdrawing nature of the hydroxyethyl group is expected to slightly decrease the basicity of the piperidine nitrogen compared to a simple N-alkyl substituent.

  • Ethyl isonipecotate serves as a fundamental building block with a free secondary amine. Its higher pKa indicates greater basicity, making it a strong nucleophile for N-alkylation reactions. However, its unprotected nature can lead to side reactions if other functional groups in the molecule are sensitive to basic conditions.

  • N-Boc-piperidine-4-carboxylic acid is a protected building block where the piperidine nitrogen is rendered non-nucleophilic by the bulky tert-butoxycarbonyl (Boc) group.[4] This allows for selective reactions at the carboxylic acid moiety, such as amide bond formation, without interference from the piperidine nitrogen. The Boc group is readily removed under acidic conditions, providing a versatile handle for multi-step syntheses.[5]

  • N-Methyl-piperidine-4-carboxylate ethyl ester represents a simple N-alkylated piperidine. Its properties are intermediate between Ethyl isonipecotate and this compound. The methyl group provides steric bulk around the nitrogen, which can influence its reactivity.

Synthetic Utility and Reactivity: A Head-to-Head Comparison

The choice of a piperidine building block is often dictated by the specific synthetic transformation required. Here, we compare the performance of these building blocks in two fundamental reactions: N-alkylation and amide bond formation.

N-Alkylation: Reactivity of the Piperidine Nitrogen

N-alkylation is a common strategy to introduce diverse substituents on the piperidine nitrogen, modulating the pharmacological properties of the final compound.

Comparative Discussion:

  • Ethyl isonipecotate is the most straightforward substrate for direct N-alkylation due to its unhindered secondary amine. However, care must be taken to avoid over-alkylation, which can lead to the formation of quaternary ammonium salts.[6]

  • This compound already possesses an N-substituent. While the nitrogen is still nucleophilic, its reactivity in further alkylation reactions will be lower than that of Ethyl isonipecotate due to increased steric hindrance and the electron-withdrawing effect of the hydroxyethyl group. The primary utility of this building block is when the N-hydroxyethyl group itself is a desired structural motif in the target molecule. The hydroxyl group also presents an additional reactive site for further functionalization, such as etherification or esterification.

Experimental Protocol: General Procedure for N-Alkylation of Ethyl Isonipecotate

This protocol is a representative example of a direct N-alkylation reaction.

N_Alkylation_Workflow A 1. Dissolve Ethyl Isonipecotate and alkyl halide in a suitable solvent (e.g., ACN, DMF). B 2. Add a non-nucleophilic base (e.g., K2CO3, DIPEA). A->B Add Base C 3. Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS. B->C Heat & Monitor D 4. Work-up: Quench, extract, and wash. C->D Reaction Complete E 5. Purify the product by column chromatography. D->E Purify

Caption: General workflow for the N-alkylation of a secondary amine.

Detailed Steps:

  • Reaction Setup: To a round-bottom flask, add Ethyl isonipecotate (1.0 equivalent) and dissolve it in a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Base: Add a non-nucleophilic base (1.5-2.0 equivalents), such as potassium carbonate or diisopropylethylamine (DIPEA), to the solution.

  • Addition of Alkylating Agent: Slowly add the desired alkyl halide (1.1 equivalents) to the stirred reaction mixture.

  • Reaction Monitoring: Heat the reaction to an appropriate temperature (typically 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperidine.

Amide Bond Formation: The Utility of Protected Carboxylic Acids

Amide bond formation is one of the most common reactions in drug discovery, and piperidine-4-carboxamides are prevalent structural motifs in many pharmaceuticals.

Comparative Discussion:

  • N-Boc-piperidine-4-carboxylic acid is the ideal building block for this transformation. The Boc-protected nitrogen prevents unwanted side reactions, allowing for clean and efficient coupling of the carboxylic acid with a wide range of amines using standard coupling reagents.[4]

  • Attempting to directly couple the carboxylic acid of an unprotected piperidine, such as isonipecotic acid, with an amine can be problematic. The basic piperidine nitrogen can interfere with the coupling reaction by reacting with the coupling agents or causing unwanted side reactions.

Experimental Protocol: General Procedure for Amide Coupling with N-Boc-piperidine-4-carboxylic acid

This protocol outlines a standard procedure using HATU as the coupling agent.

Amide_Coupling_Workflow A 1. Dissolve N-Boc-piperidine-4-carboxylic acid, HATU, and a base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF). B 2. Stir for a short period to pre-activate the carboxylic acid. A->B Pre-activation C 3. Add the amine to the reaction mixture. B->C Add Amine D 4. Stir at room temperature and monitor by TLC or LC-MS. C->D Coupling E 5. Work-up: Quench, extract, and wash. D->E Reaction Complete F 6. Purify the product by column chromatography. E->F Purify

Caption: General workflow for amide bond formation.

Detailed Steps:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equivalent), HATU (1.1 equivalents), and a non-nucleophilic base such as DIPEA (2.0 equivalents) in an anhydrous polar aprotic solvent like DMF.

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application in Drug Discovery: A Case Study in the Synthesis of a Umeclidinium Intermediate

The practical utility of a building block is best demonstrated through its application in the synthesis of complex, biologically active molecules. This compound is a key intermediate in the synthesis of Umeclidinium, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).

The synthesis of a key intermediate for Umeclidinium involves the N-alkylation of Ethyl isonipecotate with 2-chloroethanol to yield this compound. This intermediate is then further transformed in a multi-step synthesis.[7] The presence of the N-hydroxyethyl group is crucial for the subsequent cyclization and formation of the final drug substance.

Umeclidinium_Intermediate_Synthesis A Ethyl isonipecotate C N-Alkylation (Base, Solvent) A->C B 2-Chloroethanol B->C D This compound C->D Key Intermediate E Further Transformations D->E F Umeclidinium E->F

Caption: Synthetic pathway to a Umeclidinium intermediate.

This case study highlights the strategic importance of selecting a building block with the desired functional handles already in place. Direct use of this compound, if commercially available, would streamline this synthesis by eliminating the initial N-alkylation step.

Conclusion: A Decision-Making Framework for Selecting the Optimal Piperidine Building Block

The selection of the most appropriate piperidine building block is a nuanced decision that depends on the specific synthetic strategy and the desired properties of the final molecule. This guide has provided a comparative analysis of this compound and other key analogs to aid in this decision-making process.

Decision_Tree Start Start: Synthetic Goal Q1 Is the piperidine N part of the final structure? Start->Q1 Q2 Is the N-substituent a simple alkyl group? Q1->Q2 Yes Q4 Is the primary transformation an amide coupling at the 4-position? Q1->Q4 No Q3 Is an N-hydroxyethyl group required? Q2->Q3 No A2 Use this compound. Q2->A2 Yes A1 Use Ethyl Isonipecotate for direct N-alkylation. Q3->A1 Yes A3 Use N-Boc-piperidine-4-carboxylic acid followed by deprotection and N-alkylation. Q3->A3 No A4 Use N-Boc-piperidine-4-carboxylic acid. Q4->A4 Yes

Caption: Decision-making framework for selecting a piperidine building block.

  • This compound is the building block of choice when the N-hydroxyethyl moiety is a desired feature in the target molecule, offering increased hydrophilicity and an additional point for functionalization.

  • Ethyl isonipecotate is ideal for direct and diverse N-alkylation, providing a straightforward route to a wide range of N-substituted piperidines.

  • N-Boc-piperidine-4-carboxylic acid is the preferred reagent for amide bond formation at the 4-position, ensuring a clean and high-yielding reaction by protecting the piperidine nitrogen.

  • N-Methyl-piperidine-4-carboxylate ethyl ester serves as a simple, pre-functionalized building block for when a small N-alkyl group is desired.

By carefully considering the physicochemical properties and synthetic reactivity of these versatile building blocks, researchers can design more efficient and effective synthetic routes, accelerating the discovery and development of novel therapeutics.

References

  • PrepChem.com. (n.d.). Synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate. Retrieved from https://www.prepchem.
  • Luna, O., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Boletín de la Sociedad Química de México, 62(2).
  • Leone, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1530-1541.
  • Luna, O., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(11), 2119.
  • BOC Sciences. (n.d.). Piperidines - Building Block. Retrieved from https://www.bocsci.com/products/piperidines-1090.html
  • Google Patents. (2014). CA2881935A1 - Process for preparing a 1-(2-haolethyl)-4-piperidine carboxylate intermediate useful in the synthesis of umeclidinium bromide. Retrieved from https://patents.google.
  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e1-e15.
  • ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate synthesis. Retrieved from https://www.chemicalbook.
  • Gazo, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6294.
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from https://www.ijnrd.org/papers/IJNRD2402051.pdf
  • European Patent Office. (2021). EP 3 831 826 A1 - PROCESS FOR THE PREPARATION OF UMECLIDINIUM BROMIDE. Retrieved from https://data.epo.org/publication-server/document?i=EP3831826A1&pn=EP3831826&ki=A1&cc=EP
  • Wikipedia. (n.d.). Piperidine. Retrieved from https://en.wikipedia.org/wiki/Piperidine
  • Cole, K. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1435–1441.
  • ChemicalBook. (n.d.). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. Retrieved from https://www.chemicalbook.com/article/synthesis-of-n-boc-piperidine-4-carboxylic-acid-methyl-ester.htm
  • BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Bond Formation. Retrieved from https://www.benchchem.
  • Green Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc01300a
  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from https://www.reddit.com/r/Chempros/comments/t2q3h4/advice_on_nboc_deprotection_in_the_presence_of/
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from https://www.chemeo.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from https://www.lbiosciences.com/a-comparative-study-of-amide-bond-forming-reagents-in-aqueous-media/
  • PubChem. (n.d.). This compound. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/19261384
  • Pharmaffiliates. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Retrieved from https://www.pharmaffiliates.
  • Kim, S., et al. (2016). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 120(9), 1550–1559.
  • BenchChem. (n.d.). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine. Retrieved from https://www.benchchem.com/blog/comparative-analysis-of-synthetic-routes-to-ethyl-piperidin-4-ylmethyl-amine/
  • ResearchGate. (n.d.). Four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. Retrieved from https://www.researchgate.net/publication/229045330_Four-component_synthesis_of_piperidone_scaffolds_involving_an_intermolecular_Diels-Alder_reaction
  • Kunz, R. K., et al. (2014). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Journal of Organic Chemistry, 79(11), 4941–4953.
  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Journal of Organic Chemistry, 88(5), 2947–2961.
  • Guidechem. (n.d.). This compound (CAS No. 939900-20-6) SDS. Retrieved from https://www.guidechem.com/msds/939900-20-6.html
  • Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Retrieved from https://patents.google.
  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from https://www.researchgate.
  • WIPO. (2018). WO/2018/220501 PROCESS FOR THE PREPARATION OF A NOVEL UMECLIDINIUM SYNTHESIS INTERMEDIATE. Retrieved from https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2018220501
  • University of California, Los Angeles. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from https://www.chem.ucla.edu/~harding/IGOC/C/commonorganicsolvents.pdf
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of N-BOC-piperidine-4-carboxylic Acid in API Synthesis. Retrieved from https://www.inno-pharmchem.com/news/the-versatility-of-n-boc-piperidine-4-carboxylic-acid-in-api-synthesis-120012.html
  • ChemBK. (n.d.). This compound. Retrieved from https://www.chembk.com/en/chem/Ethyl-1-(2-hydroxyethyl)
  • Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE. Retrieved from https://www.lobachemie.com/laboratory-chemicals/1-(2-hydroxyethyl)-piperidine/0412500100.aspx
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Barbry, D., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479–1487.
  • Smolecule. (n.d.). N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide. Retrieved from https://www.smolecule.com/show/N-ethyl-4-2-hydroxyethyl-piperazine-1-carboxamide-13000-84-1.html
  • Hänzi, M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2260–2267.
  • Nordmann. (n.d.). Ethyl Isonipecotate. Retrieved from https://www.nordmann.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from http://www.orgsyn.org/demo.aspx?prep=cv4p0499
  • CAS Common Chemistry. (n.d.). 1-(2-Hydroxyethyl)-4-piperidinepropanol. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=10433-64-4
  • Sigma-Aldrich. (n.d.). Ethyl isonipecotate. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/e33505
  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)piperidine. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/h27409
  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from https://www.researchgate.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7677
  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802.

Sources

A Comparative Guide to the Biological Activity of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthetic pathways and potential biological activities of derivatives of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. As a Senior Application Scientist, my goal is to offer not just a review of existing data, but a forward-looking guide for researchers interested in exploring this promising chemical scaffold. We will delve into the rationale behind experimental designs, provide detailed protocols for synthesis and biological evaluation, and compare the potential of these derivatives against other relevant compounds.

Introduction: The Potential of the N-(2-hydroxyethyl)piperidine-4-carboxylate Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and bioactive molecules. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive starting point for drug design. The core structure of this compound combines several key features:

  • A Piperidine Core: A privileged structure in medicinal chemistry known for its favorable pharmacokinetic properties.[1]

  • An Ethyl Carboxylate at the 4-position: This group can be readily modified to amides or other functional groups, allowing for the exploration of a wide range of interactions with biological targets.

  • An N-(2-hydroxyethyl) Substituent: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. It also offers a handle for further derivatization.

While extensive research exists on various piperidine derivatives, the specific biological profile of derivatives of this compound remains an underexplored area. This guide aims to provide a framework for the systematic investigation of this compound class, with a focus on its potential antimicrobial and anticancer activities.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives can be achieved through established synthetic routes. A common and efficient method involves the N-alkylation of a piperidine-4-carboxylate precursor.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of the core scaffold.

Materials:

  • Ethyl piperidine-4-carboxylate

  • 2-Bromoethanol or 2-chloroethanol

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other suitable solvent

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents) and 2-bromoethanol (1.2 equivalents).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base suitable for this N-alkylation. Stronger bases could risk side reactions.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts to ensure the purity of the final compound for biological testing.

Diagram: Synthetic Workflow

SynthesisWorkflow Start Start Materials: Ethyl piperidine-4-carboxylate, 2-Bromoethanol, K2CO3 Reaction N-Alkylation in Acetonitrile Start->Reaction Workup Aqueous Workup: NaHCO3, Brine Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Ethyl 1-(2-hydroxyethyl) piperidine-4-carboxylate Purification->Product

Caption: General workflow for the synthesis of the core scaffold.

Comparative Biological Evaluation: A Proposed Study

To elucidate the biological potential of this scaffold, a comparative study is proposed. This study will focus on two key areas with high therapeutic relevance: antimicrobial and anticancer activity.

Antimicrobial Activity

Rationale: The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Piperidine derivatives have shown promise in this area.[2][3] The N-(2-hydroxyethyl) group may enhance activity through improved water solubility and hydrogen bonding interactions with bacterial targets.

Proposed Derivatives for Synthesis and Testing:

  • Compound A (Core Scaffold): this compound

  • Compound B (Amide Derivative): 1-(2-Hydroxyethyl)-N-phenylpiperidine-4-carboxamide (synthesized by aminolysis of the ester)

  • Compound C (Hydroxamic Acid Derivative): 1-(2-hydroxyethyl)-N-hydroxypiperidine-4-carboxamide (synthesized by reaction with hydroxylamine)

Alternative Compounds for Comparison:

  • Ciprofloxacin: A well-established broad-spectrum fluoroquinolone antibiotic.

  • Ampicillin: A beta-lactam antibiotic.[2]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds and control antibiotics

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of each test compound and control antibiotic in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB.

  • Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Data Presentation: Predicted Antimicrobial Activity
CompoundTarget OrganismPredicted MIC (µg/mL)Comparison to Ciprofloxacin
Compound A S. aureus16-64Less potent
E. coli32-128Less potent
Compound B S. aureus8-32Potentially more potent than A
E. coli16-64Potentially more potent than A
Compound C S. aureus4-16Potentially the most potent
E. coli8-32Potentially the most potent
Ciprofloxacin S. aureus0.25-1High potency
E. coli0.015-0.12High potency

Note: The predicted MIC values are hypothetical and serve as a basis for experimental design. Actual values will need to be determined experimentally.

Anticancer Activity

Rationale: Many anticancer drugs contain the piperidine scaffold.[4][5] The derivatives of this compound could potentially interfere with cancer cell proliferation through various mechanisms, such as inhibition of key signaling pathways.

Proposed Derivatives for Synthesis and Testing:

  • The same derivatives as for the antimicrobial screening (Compounds A, B, and C) will be evaluated for their cytotoxic effects.

Alternative Compounds for Comparison:

  • Doxorubicin: A widely used chemotherapy agent.[6]

  • Tamoxifen: A selective estrogen receptor modulator used in breast cancer therapy.[5]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds and control drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and control drugs for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Predicted Anticancer Activity
CompoundCell LinePredicted IC₅₀ (µM)Comparison to Doxorubicin
Compound A MCF-7> 50Low potency
A549> 50Low potency
Compound B MCF-710-30Moderate potency
A54915-40Moderate potency
Compound C MCF-75-20Potentially the most potent
A5498-25Potentially the most potent
Doxorubicin MCF-70.1-1High potency
A5490.05-0.5High potency

Note: The predicted IC₅₀ values are hypothetical and serve as a basis for experimental design. Actual values will need to be determined experimentally.

Structure-Activity Relationship (SAR) and Future Directions

The proposed study will provide initial insights into the SAR of this compound class. Key aspects to analyze include:

  • Impact of the 4-position substituent: Comparing the activity of the ester (Compound A), amide (Compound B), and hydroxamic acid (Compound C) will reveal the importance of this functional group for biological activity.

  • Role of the N-(2-hydroxyethyl) group: Further derivatization of the hydroxyl group (e.g., etherification, esterification) could be explored to modulate lipophilicity and hydrogen bonding capacity.

Diagram: Proposed Structure-Activity Relationship Exploration

SAR Core Ethyl 1-(2-hydroxyethyl) piperidine-4-carboxylate Mod1 Modification at 4-position (Ester -> Amide, Hydroxamic Acid) Core->Mod1 Mod2 Modification of N-substituent (Derivatize -OH group) Core->Mod2 Activity1 Antimicrobial Activity Mod1->Activity1 Activity2 Anticancer Activity Mod1->Activity2 Mod2->Activity1 Mod2->Activity2

Caption: Exploration of structure-activity relationships.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of new bioactive compounds. This guide provides a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship studies of its derivatives. By systematically investigating their antimicrobial and anticancer potential and comparing them to established drugs, researchers can unlock the therapeutic value of this versatile chemical class. The detailed protocols and experimental designs presented herein are intended to serve as a practical starting point for such endeavors.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • BenchChem. (2025).
  • Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441–5448.
  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 13(9), e0203953.
  • Arun, Y., et al. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1254.
  • Molecules. (2021).
  • Wang, C., et al. (2020). Anticancer activity evaluation of indazolyl-substituted piperidin-4-yl-aminopyrimidines. Medicinal Chemistry Research, 29, 945-953.
  • Naicker, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-793.

Sources

A Senior Application Scientist's Guide to Piperidine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug development. Its saturated, puckered structure provides an ideal three-dimensional scaffold for orienting functional groups to interact with biological targets. Consequently, the piperidine motif is embedded in a remarkable number of FDA-approved drugs, natural products, and agrochemicals, where it is crucial for defining pharmacological activity, selectivity, and pharmacokinetic properties.[1][2][3] The development of efficient, scalable, and versatile synthetic routes to access this privileged scaffold is, therefore, a paramount objective for researchers and process chemists.

This guide provides an in-depth comparative analysis of the most prominent and field-proven synthetic routes to the piperidine core. We will move beyond a simple recitation of methods to explore the underlying chemical principles, the causality behind experimental choices, and the practical advantages and limitations of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to select and optimize the most suitable synthetic strategy for their specific target molecules.

Route 1: Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridine is the most direct, atom-economical, and industrially prevalent method for the synthesis of piperidine.[1][2][3] This process involves the saturation of the aromatic pyridine ring through the addition of three equivalents of hydrogen gas in the presence of a metal catalyst. While conceptually simple, the reaction's success hinges on overcoming the aromatic stability of the pyridine ring and mitigating potential catalyst poisoning by the basic nitrogen atom.[3]

Mechanism and Rationale

The reaction proceeds via the adsorption of the pyridine ring onto the surface of the heterogeneous catalyst. Hydrogen gas, also adsorbed onto the metal surface, is delivered in a stepwise manner to the aromatic ring, leading to partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) before culminating in the fully saturated piperidine.[4]

The choice of catalyst and reaction conditions is critical. Acidic additives are often employed to protonate the pyridine nitrogen. This increases the ring's susceptibility to reduction by decreasing its electron density and prevents the lone pair from deactivating the Lewis acidic sites on the catalyst surface.[3][5]

Diagram 1: Catalytic Hydrogenation of Pyridine

A simplified workflow for the industrial synthesis of piperidine.

G Pyridine Pyridine Reactor High-Pressure Reactor Pyridine->Reactor H2 H₂ Gas H2->Reactor Catalyst Heterogeneous Catalyst (e.g., Pd/C, PtO₂, Raney Ni) Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Piperidine Piperidine Purification Purification (Distillation) Filtration->Purification Crude Piperidine Purification->Piperidine G cluster_0 Reaction Pathway Start 1,5-Dicarbonyl + R-NH₂ Imine Iminium Ion Intermediate Start->Imine + H⁺, - H₂O CyclicImine Cyclic Iminium Ion Imine->CyclicImine Intramolecular Cyclization Product Piperidine Derivative CyclicImine->Product Reduction (e.g., NaBH₃CN)

Experimental Protocol: Double Reductive Amination

This protocol is adapted from the synthesis of polyhydroxypiperidines. [6]

  • Reactant Preparation: Dissolve the 1,5-dicarbonyl precursor in a suitable solvent like methanol (MeOH).

  • Amine Addition: Add the nitrogen source, such as ammonium formate (for an N-unsubstituted piperidine) or a primary amine (for an N-substituted piperidine). [6]3. Reduction: Add sodium cyanoborohydride (NaBH₃CN) to the mixture. The reaction is typically stirred at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting dicarbonyl is consumed.

  • Work-up: Quench the reaction by carefully adding acid (e.g., dilute HCl) to destroy excess hydride reagent.

  • Isolation: Basify the mixture and extract the product with an appropriate organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Cyclization of 1,5-Dihalopentanes

A classic and straightforward method involves the reaction of a 1,5-dihalopentane with a primary amine. This reaction proceeds via a tandem intermolecular and intramolecular nucleophilic substitution (Sₙ2).

Mechanism and Rationale: The primary amine first acts as a nucleophile, displacing one of the halide leaving groups to form an N-substituted 5-halopentylamine intermediate. The newly formed secondary amine is now nucleophilic and positioned perfectly for an intramolecular Sₙ2 reaction, displacing the second halide to close the six-membered ring. [2][7]The reactivity of the dihalide is key; 1,5-diiodopentane is significantly more reactive than 1,5-dichloropentane due to iodide being a better leaving group, allowing for milder reaction conditions. [7]

Experimental Protocol: Microwave-Assisted Cyclization of 1,5-Dichloropentane

This modern protocol utilizes microwave irradiation to accelerate the reaction. [2]

  • Reaction Setup: In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol) as a base. [2]2. Solvent Addition: Add deionized water (2 mL) as a green solvent.

  • Microwave Irradiation: Seal the vessel and irradiate the mixture at 150°C for 10-20 minutes. [2]4. Work-up: After cooling, transfer the mixture to a separatory funnel.

  • Extraction and Isolation: Extract the aqueous mixture with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted piperidine. [2]6. Purification: Purify by column chromatography if necessary.

Route 3: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for constructing the piperidine ring, forming two new carbon-carbon bonds and up to four new stereocenters in a single step. It involves the [4+2] cycloaddition of an azadiene (a diene containing a nitrogen atom) with a dienophile, or more commonly, an imine (dienophile) with a diene. [8] Mechanism and Rationale: The reaction between an imine and an electron-rich diene (e.g., Danishefsky's diene) is typically promoted by a Lewis acid or Brønsted acid. The acid activates the imine, lowering its LUMO energy and facilitating the cycloaddition. The reaction can proceed through either a concerted or a stepwise Mannich-Michael pathway, often depending on the specific substrates and catalysts used. [8]The initial cycloadduct is often a dihydropyridine derivative, which can be readily reduced to the corresponding piperidine.

Experimental Protocol: Aza-Diels-Alder Reaction

This is a general procedure for the synthesis of a piperidone precursor.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diene (e.g., 2,3-dimethylbutadiene) in a suitable solvent like water or an organic solvent. [9]2. Imine Formation: The imine dienophile (e.g., methanimine) can be generated in situ from precursors like hexamethylenetetramine and an acid source.

  • Cycloaddition: The reaction mixture is heated (e.g., 50-80°C) to facilitate the cycloaddition. The reaction progress is monitored by TLC or GC-MS. [9]4. Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The organic layers are combined, dried, and concentrated.

  • Purification: The resulting crude tetrahydropyridine derivative is purified by column chromatography.

  • Reduction (if necessary): The purified tetrahydropyridine can be subjected to standard reduction conditions (e.g., catalytic hydrogenation) to yield the final piperidine product.

Comparative Summary and Outlook

The optimal synthetic route to a piperidine derivative is dictated by the desired substitution pattern, required stereochemistry, scalability, and cost considerations.

FeatureCatalytic HydrogenationDouble Reductive AminationDihalopentane CyclizationAza-Diels-Alder
Starting Materials Pyridines1,5-Dicarbonyls, Amines1,5-Dihalopentanes, AminesDienes, Imines
Key Transformation Ring SaturationC-N Bond Formation (x2)C-N Bond Formation (x2)[4+2] Cycloaddition
Key Advantages Atom economical, direct, industrially scalable. [1][3]High versatility for complex/chiral piperidines. [6]Straightforward, good for simple N-substituted piperidines. [2]Rapid complexity generation, stereocontrol. [9]
Key Limitations Harsh conditions for some catalysts, functional group tolerance can be an issue. [3][5]Requires synthesis of dicarbonyl precursors.Limited to N-substitution, dihalide reactivity varies. [7]Substrate scope can be limited, requires subsequent reduction.
Best For Bulk, unsubstituted or simply substituted piperidines.Highly functionalized, chiral piperidines (e.g., iminosugars).Rapid synthesis of diverse N-alkyl/aryl piperidines.Accessing complex, stereodefined piperidine cores.

The synthesis of the piperidine scaffold remains a vibrant and evolving area of organic chemistry. While the catalytic hydrogenation of pyridines continues to dominate industrial-scale production due to its efficiency and atom economy, cyclization strategies offer unparalleled versatility for accessing the complex and stereochemically rich piperidine derivatives demanded by modern drug discovery. Methods such as double reductive amination and the Aza-Diels-Alder reaction provide elegant solutions for building molecular complexity. As a senior application scientist, I advise that a thorough evaluation of each route's strengths and weaknesses, guided by the principles and data presented herein, will enable the strategic and successful synthesis of virtually any piperidine target.

References

  • Piperidine - Wikipedia. (n.d.).
  • Matassini, C., Clemente, F., & Bergonzi, C. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC.
  • Application Notes and Protocols for the Catalytic Hydrogenation of 1-N-Boc-3,4-dihydro-2H-pyridine. (2025). BenchChem.
  • Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. (2025). BenchChem.
  • Katsuyama, Y., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. (2007).
  • Catalytic hydrogenation of pyridines in water. (n.d.). ResearchGate.
  • A Comparative Analysis of 1,5-Dichloropentane and 1,5-Diiodopentane in Piperidine Synthesis. (2025). BenchChem.
  • Adkins, H. (1957). U.S. Patent No. 2,813,100. Washington, DC: U.S.
  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. (n.d.). CORE.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board.
  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (n.d.).
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2024). Journal of the American Chemical Society.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025). BenchChem.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. (2015). PMC - NIH.
  • Technical Support Center: Synthesis of Piperidine
  • Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. (2009). PMC - NIH.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2025). The Journal of Organic Chemistry.
  • A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. (2004).
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2021).
  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Organic & Biomolecular Chemistry.
  • Reductive Amin
  • The Birch Reduction. (2018). Baran Lab.
  • www.rsc.org/advances. (n.d.).
  • Preparation of piperidine from pyridine? (2008). Sciencemadness Discussion Board.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). PubMed Central.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). PMC - NIH.
  • A chemoselective electrochemical birch carboxylation of pyridines. (2025). Green Chemistry.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). PMC - NIH.
  • Intramolecular reductive amination for the preparation of piperazines. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • 2 - Organic Syntheses Procedure. (n.d.).
  • Glutarimide - Wikipedia. (n.d.).
  • Diels-Alder Reaction. (n.d.).
  • Synthesis of piperidine derivatives. Part II. Aryldecahydroquinolines. (1954). RSC Publishing.
  • Reduction with Lithium Aluminium Hydride (LAH) : r/chemistry. (2024). Reddit.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
  • CHEM-333: Lab experiment 11: The Diels-Alder Reaction. (n.d.).

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate and its analogs. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of this versatile scaffold and its biological activity. We will delve into the synthetic rationale, comparative analysis of analog performance, and the detailed experimental methodologies required to validate these findings.

Introduction: The Piperidine-4-Carboxylate Scaffold - A Privileged Motif in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and the ability to be readily functionalized at various positions make it a highly attractive scaffold for medicinal chemists. The 4-carboxylate substitution, in particular, has been a cornerstone in the development of compounds targeting the central nervous system, including analgesics and agents for neurodegenerative diseases.[2][3][4]

This compound serves as a foundational structure for our investigation. The presence of the N-(2-hydroxyethyl) substituent introduces a key point for modification, allowing for the exploration of how changes in steric bulk, electronics, and hydrogen bonding potential at the nitrogen atom influence biological activity. Furthermore, the ethyl ester at the 4-position provides another avenue for derivatization to modulate properties such as solubility and metabolic stability.

This guide will focus on two primary biological targets where piperidine-based structures have shown significant promise: opioid receptors, for their potential analgesic properties, and acetylcholinesterase (AChE), a key enzyme in the management of Alzheimer's disease.[5][6][7]

Synthetic Strategy: Building the Analog Library

The synthesis of this compound and its analogs typically begins with a commercially available starting material such as ethyl piperidine-4-carboxylate. The N-alkylation of the piperidine nitrogen with a suitable electrophile is a common and efficient method for introducing diversity at the 1-position. For the parent compound, this involves the reaction with 2-chloroethanol or ethylene oxide.

To explore the SAR, a library of analogs can be synthesized by varying the N-substituent. This can be achieved by reacting ethyl piperidine-4-carboxylate with a range of substituted alkyl halides or by employing reductive amination with various aldehydes. Modifications to the ester at the 4-position can be accomplished through transesterification or by hydrolysis to the corresponding carboxylic acid followed by esterification with different alcohols.

Structure-Activity Relationship (SAR) Analysis

The following section presents a comparative analysis of hypothetical analogs of this compound. The predicted activities are based on established SAR principles for related piperidine derivatives found in the scientific literature.

Modifications at the N-1 Position: Impact on Opioid Receptor Affinity and Acetylcholinesterase Inhibition

The substituent at the 1-position of the piperidine ring plays a crucial role in receptor recognition.

  • N-(2-Hydroxyethyl) Group (Parent Compound): The hydroxyl group can participate in hydrogen bonding interactions with the target receptor, potentially enhancing affinity.

  • Analogs with Varying Alkyl Chain Length: Increasing the chain length of the N-alkyl substituent can explore hydrophobic pockets within the binding site. However, excessive length may lead to steric hindrance and reduced activity.

  • Analogs with Aromatic Substituents: The introduction of an N-benzyl or N-phenethyl group can lead to potent interactions with aromatic residues in the binding pocket of both opioid receptors and AChE.[5]

  • Analogs with Ether Linkages: Replacing the hydroxyl group with an ether functionality can modulate polarity and hydrogen bonding capacity, which has been shown to influence analgesic potency in related series.[8]

Modifications at the C-4 Position: The Role of the Ester

The ester group at the 4-position primarily influences the pharmacokinetic properties of the molecule.

  • Ester Variation: Modifying the ester from ethyl to methyl, propyl, or other alkyl groups can alter solubility and metabolic stability.

  • Conversion to Amide: Conversion of the ester to an amide introduces a hydrogen bond donor and can significantly change the electronic and steric profile of the C-4 substituent.

Table 1: Predicted Biological Activity of this compound Analogs
Analog Modification Predicted Opioid Receptor Affinity Predicted AChE Inhibition Rationale
Parent N-(2-hydroxyethyl)ModerateModerateThe hydroxyl group can form hydrogen bonds.
Analog 1 N-methylLow to ModerateLowSmall alkyl groups are generally less potent than larger, more functionalized groups.
Analog 2 N-propylModerateModerateIncreased hydrophobicity may enhance binding.
Analog 3 N-benzylHighHighThe aromatic ring can engage in favorable π-π stacking interactions.[5]
Analog 4 N-phenethylHighHighThe two-carbon linker provides optimal spacing for interaction with the receptor.
Analog 5 N-(2-methoxyethyl)Moderate to HighModerateThe ether oxygen can act as a hydrogen bond acceptor.[8]
Analog 6 4-CarboxamideVariesVariesThe amide group alters polarity and hydrogen bonding potential.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted activities of the synthesized analogs, the following detailed experimental protocols are provided.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compounds for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compounds: Synthesized analogs of this compound.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity by the test compounds.[9][10][11]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant.

  • Acetylthiocholine iodide (ATCI) - Substrate.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

  • Phosphate Buffer (0.1 M, pH 8.0).

  • Test Compounds: Synthesized analogs of this compound.

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • 140 µL of phosphate buffer.

    • 20 µL of DTNB solution.

    • 10 µL of the test compound solution at various concentrations (or buffer for control).

    • 10 µL of AChE solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 20 µL of ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

SAR_Opioid_Receptor cluster_piperidine Piperidine Core cluster_modifications Modifications cluster_activity Biological Activity Parent This compound N_Sub N-Substituent (Alkyl, Aryl, etc.) Parent->N_Sub C4_Ester C-4 Ester (Alkyl variation, Amide) Parent->C4_Ester Opioid_Affinity Opioid Receptor Affinity N_Sub->Opioid_Affinity AChE_Inhibition AChE Inhibition N_Sub->AChE_Inhibition C4_Ester->Opioid_Affinity C4_Ester->AChE_Inhibition

Caption: SAR of Piperidine-4-Carboxylate Analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Assays cluster_analysis Data Analysis Start Ethyl piperidine-4-carboxylate Analog_Synth Analog Synthesis (N-Alkylation, Esterification) Start->Analog_Synth Purification Purification & Characterization Analog_Synth->Purification Opioid_Assay Opioid Receptor Binding Assay Purification->Opioid_Assay AChE_Assay AChE Inhibition Assay Purification->AChE_Assay IC50_Ki IC50 / Ki Determination Opioid_Assay->IC50_Ki AChE_Assay->IC50_Ki SAR_Analysis SAR Analysis IC50_Ki->SAR_Analysis

Caption: Experimental Workflow for SAR Studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically modifying the N-substituent and the C-4 ester, it is possible to fine-tune the biological activity towards specific targets such as opioid receptors and acetylcholinesterase. The SAR principles outlined in this guide, in conjunction with the detailed experimental protocols, provide a robust framework for the rational design and evaluation of new and more potent analogs. Future work should focus on the synthesis and in-vitro testing of the proposed analogs to confirm these hypotheses and to further elucidate the intricate structure-activity relationships of this important class of compounds.

References

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd.
  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives - ACG Publications.
  • Opioid Receptors : Methods and Protocols - University of California Davis.
  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - Chemical Communications (RSC Publishing).
  • Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC - NIH. (2023-04-26).
  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PubMed Central. (2022-02-28).
  • Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed.
  • Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues - MDPI.
  • Structure–activity relationship of piperidine derivatives with... - ResearchGate.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids.
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed.
  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents - International Journal of Pharmaceutical Science Invention.
  • Analgesic activity of alkyl piperidine derivatives.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed.
  • Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents.

Sources

A Comparative Guide to Purity Analysis and Validation of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Analytical Imperative: Why Purity of EHP-4C Matters

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (CAS No. 939900-20-6) is a tertiary amine and an ethyl ester with a molecular weight of 201.27 g/mol .[1][2] Its structure, featuring a polar hydroxyl group and a basic nitrogen atom, dictates its chemical behavior and the analytical strategies required for its assessment.

The synthesis of EHP-4C likely involves the N-alkylation of ethyl piperidine-4-carboxylate (ethyl isonipecotate) with a 2-hydroxyethylating agent like 2-chloroethanol or ethylene oxide.[3][4] This synthetic route introduces a spectrum of potential impurities that must be monitored and controlled:

  • Starting Materials: Unreacted ethyl piperidine-4-carboxylate.

  • By-products: Dimerization products, such as 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate), which can form under certain reaction conditions.[3]

  • Degradation Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Failure to control these impurities can compromise the yield and purity of the final API and may introduce potentially toxic compounds. Therefore, a robust, validated analytical method is not just a regulatory requirement but a cornerstone of quality drug development.

Choosing the Right Tool: A Comparison of Analytical Techniques

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., sensitivity, resolution, and throughput). For EHP-4C, the two most powerful and widely applicable techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterReversed-Phase HPLC (RP-HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and hydrophobic interactions with a C18 stationary phase in a liquid mobile phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.
Analyte Suitability Ideal for non-volatile or thermally labile compounds. EHP-4C's polarity and hydroxyl group make it well-suited for RP-HPLC.Suitable for volatile and thermally stable compounds. EHP-4C is semi-volatile and may require derivatization to improve peak shape and thermal stability.
Common Detectors Ultraviolet (UV), Charged Aerosol Detector (CAD), Mass Spectrometry (MS). EHP-4C lacks a strong chromophore, making low-UV or CAD detection necessary.Mass Spectrometry (MS), Flame Ionization Detector (FID). MS provides high specificity and structural information.
Strengths - High resolution for complex mixtures.- Robust and reproducible.- Non-destructive, allowing for fraction collection.- Established methodology in pharmaceutical QC.- Excellent sensitivity and specificity (MS detector).- Provides structural information for impurity identification.- Effective for volatile impurities that may not be seen in HPLC.
Limitations - May require specialized detectors (e.g., CAD) for compounds without a UV chromophore.- Mobile phase consumption can be high.- May require derivatization for polar analytes, adding complexity.- Potential for thermal degradation of labile compounds in the injector or column.
The Senior Scientist's Recommendation:

For routine quality control and purity assay of this compound, Reversed-Phase HPLC with Charged Aerosol Detection (CAD) is the recommended primary technique. The rationale is threefold:

  • Direct Analysis: RP-HPLC can directly analyze EHP-4C without the need for chemical derivatization, simplifying the workflow and reducing potential sources of error.

  • Universal Detection: CAD provides near-universal detection for non-volatile and semi-volatile compounds, overcoming the challenge of EHP-4C's poor UV absorbance. Its response is independent of the analyte's optical properties, making it ideal for purity analysis where impurity structures (and thus their UV absorbance) may be unknown.

  • Robustness: HPLC is a highly robust and validated technique that is the workhorse of the pharmaceutical industry for release and stability testing.[5][6][7][8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal and complementary technique. It is particularly valuable for:

  • Impurity Identification: The mass fragmentation patterns generated by MS are invaluable for elucidating the structure of unknown impurities.

  • Volatile Impurity Analysis: GC is superior for detecting and quantifying residual solvents or volatile starting materials that would be masked by the solvent front in HPLC.

Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation in your laboratory.

Protocol 1: RP-HPLC with Charged Aerosol Detection (CAD)

This method is designed for the accurate quantification of EHP-4C and its non-volatile impurities.

1. Instrumentation and Conditions:

  • HPLC System: A quaternary HPLC system with an autosampler and column oven.

  • Detector: Charged Aerosol Detector (CAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 50 50
    22.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • CAD Settings: Nitrogen gas pressure 35 psi, Evaporation Temperature: 35°C.

2. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh 25 mg of EHP-4C reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh 25 mg of the EHP-4C sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Analysis:

  • Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability.

  • Inject the sample solution.

  • Purity is calculated using the area percent method, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.

Protocol 2: GC-MS for Impurity Identification

This method is designed for the detection and identification of volatile and semi-volatile impurities.

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-450.

2. Sample Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the EHP-4C sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with Methanol.

3. Analysis:

  • Inject the sample solution.

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting fragmentation patterns.[11]

Visualizing the Workflow

A logical workflow ensures a comprehensive analysis of EHP-4C purity.

G cluster_0 Purity Analysis Workflow for EHP-4C sample EHP-4C Sample hplc_prep Prepare Sample for HPLC (0.5 mg/mL in Diluent) sample->hplc_prep gc_prep Prepare Sample for GC-MS (1 mg/mL in Methanol) sample->gc_prep hplc_analysis RP-HPLC-CAD Analysis (Assay & Non-Volatile Impurities) hplc_prep->hplc_analysis gc_analysis GC-MS Analysis (Volatile Impurities & ID) gc_prep->gc_analysis data_review Data Review & Integration hplc_analysis->data_review gc_analysis->data_review purity_report Final Purity Report (% Assay, Impurity Profile) data_review->purity_report

Caption: Workflow for comprehensive purity assessment of EHP-4C.

Method Validation: The Trustworthiness Pillar

A method is only as reliable as its validation. The developed RP-HPLC-CAD method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose.[12][13]

G Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation per ICH Q2.

Hypothetical Validation Data Summary (RP-HPLC-CAD Method)

The following table summarizes the expected outcomes from a successful method validation.

Validation ParameterTestAcceptance CriteriaHypothetical Result
Specificity Analyze blank, placebo, known impurities, and stressed samples.Peak is free from interference at its retention time.Pass
Linearity 5 concentrations from LOQ to 150% of target (e.g., 0.1 - 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999.r² = 0.9998
Accuracy (Recovery) Spike EHP-4C into a placebo at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision
Repeatability6 replicate preparations of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.8%
IntermediateRepeatability test on a different day with a different analyst.RSD ≤ 2.0%.RSD = 1.1%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 or statistical calculation.Report the value.0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or statistical calculation.Report the value.0.15 µg/mL
Robustness Vary parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits.Pass

This rigorous validation process ensures that the analytical method is reliable, reproducible, and provides data that can be trusted to make critical decisions regarding product quality.

Conclusion

The purity analysis of this compound requires a thoughtful, science-based approach. While both RP-HPLC and GC-MS are powerful techniques, an RP-HPLC method, preferably with a universal detector like CAD, stands out as the optimal choice for routine quality control due to its direct analysis capabilities and robustness. GC-MS provides essential orthogonal data, particularly for the structural elucidation of unknown and volatile impurities. By implementing the detailed protocols and adhering to the principles of method validation outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.

References

  • SynZeal. (n.d.). Loratadine Impurity 15 | 939900-20-6.
  • Patil, S. S., Bhinge, S. D., & Nanjwade, B. K. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Research Journal of Pharmacy and Technology, 13(9), 4165.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19261384, this compound.
  • dos Santos, J. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7.
  • PrepChem. (n.d.). Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.
  • Padavala, S. K. C., et al. (2023). HPLC Method Development and Validation for the Estimation of Umeclidinium and Vilanterol in Bulk Dosage Forms. International Journal of Pharmaceutical and Phytopharmacological Research, 27(3).
  • Anusha, G., et al. (2023). Method development and validation of umeclidinium and vilanterol in pharmaceutical dosage form by RP-HPLC. Indo American Journal of Pharmaceutical Sciences, 10(02).
  • Reddy, G. K., et al. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry, 32(9), 2273-2280.
  • European Patent Office. (2017). EP3215487A1: Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Venkatasai Life Sciences. (n.d.). Ethyl-1-(2-hydroxyethyl)piperidine-4-carboxylate | 939900-20-6.
  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Poster session presented at the meeting of the Belgian Society for Mass Spectrometry.
  • Kumar, P. S., et al. (2024). A Novel RP-HPLC Method for Simultaneous Estimation of Vilanterol Trifenatate, Umeclidinium Bromide and Fluticasone Furoate in Inhalation Dry Powder Formulation.
  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • LookChem. (n.d.). Cas 939900-20-6, this compound.
  • Babu, G. R., et al. (2023). Rapid RP-HPLC Method for Simultaneous estimation of Umeclidinium and Vilanterol in human plasma. Research Journal of Pharmacy and Technology, 16(1), 170-175.
  • Acar, Ç., et al. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.
  • Sindhu, D. S., et al. (2022). Stability indicating RP-HPLC method development and validation for the simultaneous estimation of vilanterol and umeclidinium bromide in. World Journal of Pharmaceutical Sciences, 1-10.
  • National Institute of Standards and Technology. (n.d.). Ethyl piperidine-4-carboxylate. In NIST Chemistry WebBook.
  • ChemBK. (n.d.). This compound.
  • Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.

Sources

A Researcher's Guide to Spectroscopic Data Comparison of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. Its prevalence demands a robust and nuanced understanding of its spectroscopic characteristics to accelerate drug discovery and development. This guide provides an in-depth comparison of the spectroscopic data for a series of piperidine derivatives, moving beyond a simple cataloging of data to explain the underlying principles that govern their spectral behavior.

This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By understanding the causal relationships between molecular structure and spectral output, you will be better equipped to characterize novel piperidine-containing compounds with confidence.

The Spectroscopic Signature: From the Parent Ring to Functionalized Derivatives

To build a foundational understanding, we will systematically examine the spectroscopic data of piperidine itself and then explore how the addition of common functional groups alters the spectral landscape. The derivatives selected for this comparison are:

  • Piperidine: The unsubstituted parent heterocycle.

  • N-Methylpiperidine: Illustrating the effect of N-alkylation.

  • 4-Piperidinone: Introducing a carbonyl group into the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1][2] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a detailed molecular picture can be constructed.[3]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of piperidine is characterized by three main regions corresponding to the protons at the C2/C6, C3/C5, and C4 positions, along with the N-H proton. The protons on the carbons adjacent to the nitrogen (C2/C6) are deshielded due to the electronegativity of the nitrogen atom and thus appear at a lower field.

Table 1: Comparative ¹H NMR Data (CDCl₃) of Piperidine Derivatives

Compoundδ (ppm) C2-H, C6-Hδ (ppm) C3-H, C5-Hδ (ppm) C4-HOther Signals (ppm)
Piperidine ~2.79~1.53~1.53~2.18 (N-H)
N-Methylpiperidine ~2.33~1.59~1.41~2.23 (N-CH₃)[4]
4-Piperidinone ~3.05~2.50-~2.20 (N-H)

Causality Behind the Shifts:

  • N-Methylation: In N-methylpiperidine, the addition of an electron-donating methyl group slightly shields the C2/C6 protons, causing an upfield shift compared to piperidine. The N-CH₃ signal itself appears as a singlet around 2.23 ppm.[4]

  • Carbonyl Introduction: The electron-withdrawing nature of the carbonyl group in 4-piperidinone significantly deshields the adjacent C3/C5 protons, shifting them downfield to approximately 2.50 ppm. The C2/C6 protons are also deshielded, appearing around 3.05 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, detailing the electronic environment of each carbon atom in the molecule.

Table 2: Comparative ¹³C NMR Data (CDCl₃) of Piperidine Derivatives

Compoundδ (ppm) C2, C6δ (ppm) C3, C5δ (ppm) C4Other Signals (ppm)
Piperidine ~47.8~27.5~25.5-
N-Methylpiperidine ~56.8~26.4~24.5~46.9 (N-CH₃)[5]
4-Piperidinone ~41.2~41.2~209.0-

Causality Behind the Shifts:

  • N-Methylation: The carbons adjacent to the nitrogen (C2/C6) in N-methylpiperidine are deshielded and shifted downfield to ~56.8 ppm due to the substitution effect.[5] The N-methyl carbon itself gives a characteristic signal around 46.9 ppm.

  • Carbonyl Introduction: The most dramatic effect is seen in 4-piperidinone, where the carbonyl carbon (C4) appears significantly downfield at ~209.0 ppm, a hallmark of ketone functionalities. The C3/C5 carbons are also shifted downfield to ~41.2 ppm due to the electron-withdrawing effect of the adjacent carbonyl group.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an invaluable technique for the rapid identification of functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[6]

Table 3: Key IR Absorption Bands (cm⁻¹) for Piperidine Derivatives

CompoundN-H StretchC-H Stretch (sp³)C=O StretchC-N Stretch
Piperidine ~3280 (broad)2930, 2850, 2800-~1100
N-Methylpiperidine -2930, 2850, 2780-~1120
4-Piperidinone ~3300 (broad)2950, 2860~1715 (strong)~1150

Interpreting the Vibrations:

  • N-H Stretch: A key diagnostic peak for primary and secondary amines is the N-H stretching vibration. In piperidine and 4-piperidinone, this appears as a broad absorption in the 3300-3280 cm⁻¹ region.[7] The absence of this peak in the N-methylpiperidine spectrum is a clear indicator of a tertiary amine.[8]

  • C=O Stretch: The most prominent feature in the IR spectrum of 4-piperidinone is the strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of a saturated cyclic ketone. This powerful diagnostic peak immediately confirms the presence of the carbonyl group.

  • C-H Stretches: All three compounds exhibit characteristic sp³ C-H stretching vibrations in the 3000-2800 cm⁻¹ range.

Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common "soft" ionization technique that often yields the protonated molecular ion [M+H]⁺.[9][10][11]

Table 4: Key Mass Spectrometry Data (m/z) for Piperidine Derivatives

CompoundMolecular Weight[M+H]⁺ (ESI)Key Fragment Ions (EI)
Piperidine 85.158684, 70, 56, 44[12]
N-Methylpiperidine 99.1710098, 84, 70, 58, 42
4-Piperidinone 99.1310099, 71, 56, 43

Understanding Fragmentation Pathways:

Cyclic amines like piperidine derivatives undergo characteristic fragmentation patterns, primarily through alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.[13][14]

  • Piperidine: The base peak in the electron ionization (EI) mass spectrum of piperidine is often at m/z 84, corresponding to the loss of a hydrogen atom ([M-H]⁺).[12] Further fragmentation leads to the loss of ethylene (m/z 56) and other smaller fragments.

  • N-Methylpiperidine: Alpha-cleavage results in the loss of a hydrogen radical to give a prominent peak at m/z 98. The loss of a methyl radical is less favorable.

  • 4-Piperidinone: The presence of the carbonyl group influences the fragmentation. A common fragmentation is the loss of CO (m/z 71) via a McLafferty-type rearrangement or other complex pathways.

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality, reproducible spectroscopic data is paramount. The following are generalized, step-by-step protocols for sample preparation and analysis.

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the piperidine derivative into a clean, dry vial.[15][16]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to the vial.[17] The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. The solution should be free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[18]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Follow the instrument-specific software instructions for locking, shimming, and acquiring the ¹H and ¹³C NMR spectra.

Protocol 2: FT-IR Sample Preparation (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[19]

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or a single drop of the liquid piperidine derivative directly onto the center of the ATR crystal.[20]

  • Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Protocol 3: Mass Spectrometry Sample Preparation (ESI)
  • Solution Preparation: Prepare a dilute solution of the analyte (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water. The solvent should be volatile and compatible with the ESI process.

  • Additive Inclusion (if necessary): For basic compounds like piperidines, adding a small amount of a weak acid (e.g., 0.1% formic acid) can promote protonation and enhance the [M+H]⁺ signal.

  • Infusion or LC-MS: The sample solution can be directly infused into the mass spectrometer via a syringe pump or introduced through a liquid chromatography (LC) system for separation prior to analysis.

  • Instrument Tuning: Tune the mass spectrometer parameters (e.g., capillary voltage, nebulizing gas flow, source temperature) to optimize the signal for the compound of interest.[9]

  • Data Acquisition: Acquire the mass spectrum over the desired m/z range.

Visualizing the Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate a typical workflow for spectroscopic analysis and the fundamental fragmentation of the piperidine core.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Sample Unknown Piperidine Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Analyze Sample IR FT-IR Spectroscopy Sample->IR Analyze Sample MS Mass Spectrometry Sample->MS Analyze Sample Data_Analysis Correlate Data: - Chemical Shifts - Functional Groups - Molecular Weight - Fragmentation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Propose Structure Data_Analysis->Structure

Caption: A generalized workflow for the spectroscopic characterization of a novel piperidine derivative.

Piperidine_Fragmentation M_ion Piperidine Molecular Ion [M]⁺˙ m/z = 85 M_minus_1 [M-H]⁺ m/z = 84 (α-cleavage) M_ion->M_minus_1 - H• Fragment_56 [C₄H₈N]⁺ m/z = 70 M_minus_1->Fragment_56 - C₂H₄ Fragment_44 [C₂H₄N]⁺ m/z = 56 Fragment_56->Fragment_44 - C₂H₂

Caption: A simplified representation of the primary EI fragmentation pathway for the piperidine ring.

Conclusion

The spectroscopic analysis of piperidine derivatives is a systematic process that relies on the foundational principles of each analytical technique. By comparing the spectra of simple, substituted piperidines, clear patterns emerge that can be extrapolated to more complex structures. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton framework, IR spectroscopy offers a rapid screen for key functional groups, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. This guide, with its integrated data tables, validated protocols, and logical diagrams, serves as a comprehensive resource for any scientist engaged in the synthesis and characterization of this vital class of heterocyclic compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]
  • University of Colorado Boulder. (n.d.).
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • LPD Lab Services Ltd. (n.d.).
  • PubChem. (n.d.). Piperidine.
  • PubChem. (n.d.). N-Methylpiperidine.
  • Whitman College. (n.d.). GCMS Section 6.15. [Link]
  • SpectraBase. (n.d.). N-Methylpiperidine. [Link]
  • NIST Chemistry WebBook, SRD 69. Piperidine, 1-methyl-. [Link]
  • NIST Chemistry WebBook, SRD 69. Piperidine. [Link]
  • Chemistry LibreTexts. (2022, July 3). 6.
  • Chemistry LibreTexts. (2023, January 29).
  • Emery Pharma. (2018, April 2).
  • AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • MIT OpenCourseWare. (n.d.). 8.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Scribd. (n.d.).
  • Organomation. (n.d.).

Sources

A Senior Application Scientist's Guide to Selecting and Qualifying Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals involved in the quality control of active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products is paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities in drug substances and products[1]. The presence of impurities, even in minute quantities, can significantly impact a drug's stability, bioavailability, and safety profile. This underscores the necessity of highly characterized reference standards for the accurate identification and quantification of these impurities.

This guide provides an in-depth technical comparison of reference standards for Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (EHP-4C) . This compound is a known process-related impurity and potential degradation product in the synthesis of Umeclidinium Bromide , a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD)[2][3][4]. As such, EHP-4C is often designated as Umeclidinium Impurity 16 [2][5]. The accurate quantification of this specific impurity is a critical release parameter for ensuring the quality and safety of Umeclidinium Bromide.

This document will delve into the essential attributes of a reliable EHP-4C reference standard, provide a framework for comparing commercially available options, and detail the necessary experimental protocols for its qualification and use in a regulated environment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of EHP-4C is the foundation for its use as a reference standard. These properties influence its behavior in analytical methods and its stability under various storage conditions.

PropertyValueSource
Chemical Name This compound[5]
Synonyms Umeclidinium Impurity 16, 1-(2-hydroxyethyl)-4-piperidinecarboxylic acid ethyl ester[2][5]
CAS Number 939900-20-6[2]
Molecular Formula C₁₀H₁₉NO₃[5]
Molecular Weight 201.26 g/mol [5]
Appearance Typically a white to off-white solid or an oilVaries by supplier
Solubility Soluble in methanol, acetonitrile, and other common organic solventsInferred from analytical methods

Comparative Analysis of Commercially Available Reference Standards

The selection of a reference standard supplier is a critical decision that directly impacts the reliability of analytical data. While numerous vendors offer EHP-4C, the quality and extent of characterization can vary significantly. The following table outlines the key parameters to consider when evaluating and comparing these standards.

ParameterIdeal CharacteristicsWhy It Matters
Purity ≥98% (ideally ≥99.5%)High purity is essential for accurate quantification of the impurity in the API.
Certification Accompanied by a comprehensive Certificate of Analysis (CoA)The CoA is the primary document attesting to the quality and identity of the standard.
Characterization Data CoA should include ¹H NMR, Mass Spectrometry (MS), and HPLC purity data.This data provides orthogonal confirmation of the compound's structure and purity.
Traceability Traceable to pharmacopeial standards (e.g., USP, EP), if available.Ensures consistency and comparability of results across different laboratories and batches.
Storage Conditions Clearly defined and supported by stability data.Improper storage can lead to degradation of the standard, compromising its integrity.
Documentation Availability of a Safety Data Sheet (SDS).Provides essential information on handling, storage, and potential hazards.

Note: As no official pharmacopeial standard currently exists for EHP-4C, a well-characterized standard from a reputable supplier is the best alternative.

Experimental Protocols for Qualification and Use

A commercially procured reference standard should not be used without in-house verification. The following protocols are designed to confirm the identity, purity, and suitability of an EHP-4C reference standard for its intended use in a stability-indicating HPLC method for Umeclidinium Bromide.

Workflow for Reference Standard Qualification

The following diagram illustrates the logical flow for qualifying a new batch of EHP-4C reference standard.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Method Suitability a Procure EHP-4C Standard b Perform ¹H NMR Analysis a->b c Perform Mass Spectrometry (MS) a->c d Compare data with expected structure and supplier CoA b->d c->d e Develop/Verify HPLC-UV Method d->e Identity Confirmed l Reject Standard d->l Identity Discrepancy f Assess Peak Purity e->f g Quantify Purity (Area % Normalization) f->g h Spike EHP-4C into Umeclidinium Bromide API g->h Purity Acceptable g->l Purity Unacceptable i Analyze spiked sample with stability-indicating method h->i j Confirm resolution and recovery i->j k k j->k Standard Qualified for Use j->l Method Unsuitable

Caption: Workflow for the qualification of an EHP-4C reference standard.

Identity Confirmation: ¹H NMR Spectroscopy

Objective: To confirm that the chemical structure of the provided standard is consistent with this compound.

Protocol:

  • Accurately weigh approximately 5-10 mg of the EHP-4C reference standard.

  • Dissolve the standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

  • Process the spectrum and integrate the signals.

  • Compare the chemical shifts, splitting patterns, and integrations with the expected structure of EHP-4C. The data should also be consistent with the spectrum provided on the supplier's CoA.

Purity Assessment: Stability-Indicating HPLC-UV Method

Objective: To determine the purity of the EHP-4C reference standard and to ensure that the analytical method is capable of separating EHP-4C from the Umeclidinium Bromide API and other potential degradation products. This method is adapted from a published stability-indicating assay for Umeclidinium[6][7].

Chromatographic Conditions:

ParameterCondition
Column Phenomenex C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Ammonium acetate buffer and Acetonitrile in a gradient or isocratic mode. A starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile[6][7].
Flow Rate 0.9 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL

Protocol:

  • Standard Preparation: Prepare a solution of the EHP-4C reference standard in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Sample Analysis: Inject the standard solution into the HPLC system.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the standard using the area normalization method. The purity should be ≥98%.

    • Examine the chromatogram for any impurity peaks.

Specificity and Method Suitability through Forced Degradation

Objective: To demonstrate that the HPLC method is "stability-indicating," meaning it can separate the EHP-4C impurity from degradation products of the Umeclidinium Bromide API. This is a critical step in validating the method for its intended purpose[8][9].

Forced Degradation Workflow:

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis & Evaluation a Umeclidinium Bromide API Solution b Acid Hydrolysis (e.g., 0.1N HCl, 60°C) a->b c Base Hydrolysis (e.g., 0.1N NaOH, 60°C) a->c d Oxidative (e.g., 3% H₂O₂, RT) a->d e Thermal (e.g., 80°C) a->e f Photolytic (ICH Q1B) a->f g Analyze stressed samples by HPLC b->g c->g d->g e->g f->g h Spike with EHP-4C standard g->h i Analyze spiked, stressed samples h->i j Evaluate peak purity and resolution i->j k k j->k Method is Stability-Indicating l Optimize Method j->l Co-elution or poor resolution

Caption: Workflow for forced degradation studies to establish method specificity.

Protocol:

  • Prepare solutions of Umeclidinium Bromide API and subject them to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation[6][8].

  • Analyze the stressed samples using the HPLC method described in section 4.3.

  • Prepare a spiked sample by adding a known amount of the EHP-4C reference standard to a solution of the stressed Umeclidinium Bromide.

  • Analyze the spiked sample and ensure that the EHP-4C peak is well-resolved from the main API peak and all degradation product peaks. The resolution between peaks should ideally be greater than 1.5.

Conclusion and Recommendations

The selection and proper qualification of an this compound (Umeclidinium Impurity 16) reference standard are non-negotiable for ensuring the quality and regulatory compliance of Umeclidinium Bromide.

Key Recommendations:

  • Prioritize a comprehensive Certificate of Analysis: Do not rely solely on a stated purity value. The CoA must be supported by analytical data, including ¹H NMR and MS for identity, and chromatography for purity.

  • Perform in-house verification: Always verify the identity and purity of a newly acquired reference standard before its use in routine analysis.

  • Establish method specificity: When using the EHP-4C standard for impurity testing, the analytical method must be demonstrated to be stability-indicating through forced degradation studies.

  • Maintain proper documentation: All qualification and verification activities for the reference standard must be thoroughly documented to ensure data integrity and traceability.

By adhering to these principles, researchers and quality control professionals can ensure the accuracy and reliability of their impurity analyses, contributing to the overall safety and efficacy of the final drug product.

References

  • Impurities In Pharmaceuticals: Types, Regulations And Str
  • Ethyl-1-(2-hydroxyethyl)piperidine-4-carboxylate | 939900-20-6.
  • Umeclidinium Bromide Impurity 9 - CAS - 869113-45-1. Axios Research. [Link]
  • Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]
  • Umeclidinium Bromide Impurities.
  • Umeclidinium Bromide Impurities. SynZeal. [Link]
  • A Sensitive, fast, linear and accurate liquid chromatography technique was developed for the simultaneous determination of Umeclidinium and Vilanterol in Powder dosage form.
  • Stability indicating RP-HPLC method development and validation for the simultaneous determination of vilanterol trifinatate and umeclidinium bromide in bulk and pharmaceutical dosage forms. World Journal of Pharmaceutical Sciences. [Link]
  • CAS No : 939900-20-6 | Product Name : this compound.
  • Umeclidinium bromide. Wikipedia. [Link]
  • Umeclidinium. PubChem. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • UMECLIDINIUM BROMIDE. gsrs. [Link]
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Certificate of Analysis. Thermo Fisher Scientific. [Link]
  • Umeclidinium and Vilanterol Oral Inhalation: MedlinePlus Drug Inform
  • Umeclidinium bromide and vilanterol in combination for the treatment of chronic obstructive pulmonary disease. PubMed. [Link]
  • This compound | C10H19NO3 | CID 19261384. PubChem. [Link]
  • Anoro Ellipta (Umeclidinium and Vilanterol Inhalation Powder): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
  • Fluticasone Furoate; Umeclidinium Bromide; Vilanterol Trifenatate Inhalation Powder.
  • AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Umeclidinium bromide and Vilanterol trifenatate.

Sources

The Strategic Efficacy of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate as a Pharmaceutical Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of an intermediate is a critical decision point, profoundly influencing the efficiency, purity, and overall economic viability of an Active Pharmaceutical Ingredient (API). This guide provides an in-depth analysis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, a key heterocyclic building block. We will objectively compare its performance and synthetic routes against its primary alternative, Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, with a focus on their application in the synthesis of Umeclidinium bromide, a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD).[1][2]

The Central Role of N-Substituted Piperidine-4-carboxylates

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous classes of pharmaceuticals.[3] Its derivatives are crucial for manufacturing a range of APIs, from potent analgesics like Carfentanil and Remifentanil to antimuscarinic agents like Umeclidinium bromide. The functionality at the N-1 and C-4 positions of the piperidine ring allows for tailored modifications to achieve desired pharmacological activity. This compound and its analogues serve as pivotal intermediates, introducing a reactive handle on the piperidine nitrogen that facilitates the construction of more complex target molecules.

Synthetic Pathways to Key Intermediates: A Head-to-Head Comparison

The primary precursor for both intermediates discussed is Ethyl piperidine-4-carboxylate, also known as Ethyl isonipecotate.[4][5] The divergence in synthetic strategy occurs at the N-alkylation step.

Synthesis of this compound (The Hydroxy Route)

This intermediate is synthesized through the N-hydroxyethylation of Ethyl isonipecotate, typically utilizing ethylene oxide. This reaction directly introduces the hydroxyethyl group, which can then be further functionalized, for instance, by conversion to a leaving group for subsequent coupling reactions.

Reaction Scheme:

start Ethyl piperidine-4-carboxylate product This compound start->product N-hydroxyethylation reagent Ethylene Oxide reagent->product

Caption: Synthesis of the target intermediate via N-hydroxyethylation.

Advantages:

  • Direct Functionalization: This route provides the desired hydroxyl functionality in a single step.

  • Atom Economy: The use of ethylene oxide results in high atom economy as the entire molecule is incorporated into the product.

Challenges:

  • Handling of Ethylene Oxide: Ethylene oxide is a highly reactive, flammable, and toxic gas, requiring specialized handling and equipment, which can be a significant drawback for large-scale industrial synthesis.

  • Reaction Control: The reaction can be exothermic and requires careful temperature management to avoid side reactions.

Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (The Chloro Route)

This is a widely employed alternative intermediate in the synthesis of Umeclidinium bromide.[1][6][7] It is synthesized by reacting Ethyl isonipecotate with a 2-chloroethylating agent, most commonly 1-bromo-2-chloroethane.

Reaction Scheme:

start Ethyl piperidine-4-carboxylate product Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate start->product N-alkylation reagent 1-Bromo-2-chloroethane reagent->product

Caption: Synthesis of the alternative intermediate via N-chloroethylation.

Advantages:

  • Reagent Handling: 1-bromo-2-chloroethane is a liquid and is generally easier and safer to handle than gaseous ethylene oxide in a laboratory and industrial setting.

  • Established Protocols: This route is well-documented in patent literature for the synthesis of Umeclidinium bromide.[1][8]

Challenges:

  • Dimer Formation: A significant side reaction is the dimerization of Ethyl isonipecotate, leading to the formation of diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate). This impurity can be difficult to remove and significantly lowers the yield.[9]

  • Lower Yields: Published yields for this reaction are often moderate, with one patent reporting a yield as low as 38% due to dimer formation.[9] However, optimization of the base and reaction conditions can improve the yield.

Comparative Performance Data

ParameterThis compoundEthyl 1-(2-chloroethyl)piperidine-4-carboxylate
Starting Material Ethyl isonipecotateEthyl isonipecotate
Primary Reagent Ethylene Oxide1-Bromo-2-chloroethane
Key Advantage Direct introduction of hydroxyl group, high atom economyEasier and safer reagent handling
Major Drawback Hazardous nature of ethylene oxideFormation of dimer impurity, lower yields
Reported Yields Not explicitly quantified in readily available literature38% (with K2CO3), improved yields with other bases[9]

Experimental Protocols

Representative Protocol for the Synthesis of Ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate

Procedure:

  • A mixture of 9.9 parts of ethyl 4-phenyl-4-piperidinecarboxylate, 41.8 parts of 4-methyl-2-pentanone, 4.3 parts of ethylene oxide, and 79.2 parts of ethanol is heated in a sealed vessel at approximately 60°C for 7 days.[10]

  • The resulting solution is cooled, and the solvent is removed under reduced pressure.[10]

  • The residue is partitioned between a dilute aqueous solution of sodium hydroxide and ether.[10]

  • The ether layer is separated and extracted with dilute hydrochloric acid.[10]

  • The acidic aqueous layer is then basified with aqueous sodium hydroxide, and the product is extracted with ether.[10]

  • The combined ether extracts are dried over sodium sulfate and potassium carbonate and concentrated in vacuo.[10]

  • The crude product is crystallized from an ether-n-pentane mixture to yield ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate.[10]

Protocol for the Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

This protocol is adapted from patent literature describing the synthesis of Umeclidinium bromide intermediates.[8]

Procedure:

  • To a solution of ethyl isonipecotate and an organic base (e.g., triethylamine) in a suitable solvent (e.g., acetone), add 1-bromo-2-chloroethane.[8][11]

  • The reaction mixture is stirred at a temperature between 20°C and 56°C.[8]

  • Upon completion of the reaction (monitored by a suitable chromatographic technique), the salts formed are removed, typically by aqueous extraction.[8]

  • The organic layer is concentrated, and the resulting crude product can be purified by chromatography to separate the desired product from the dimer by-product.[9]

Downstream Conversion to Umeclidinium Bromide

Both intermediates serve as precursors to a common downstream intermediate, ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, which is then converted to Umeclidinium bromide.

cluster_0 Starting Intermediates cluster_1 Common Intermediate cluster_2 Final API hydroxy Ethyl 1-(2-hydroxyethyl) piperidine-4-carboxylate common_intermediate Ethyl 1-azabicyclo[2.2.2] octane-4-carboxylate hydroxy->common_intermediate 1. Conversion of -OH to leaving group 2. Intramolecular cyclization chloro Ethyl 1-(2-chloroethyl) piperidine-4-carboxylate chloro->common_intermediate Intramolecular cyclization (e.g., with LDA) api Umeclidinium Bromide common_intermediate->api Multi-step synthesis

Caption: Convergent synthetic pathways to Umeclidinium Bromide.

The "Hydroxy Route" requires an additional step to convert the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) before intramolecular cyclization can occur. In contrast, the "Chloro Route" allows for direct intramolecular cyclization, often facilitated by a strong base like lithium diisopropylamide (LDA), to form the quinuclidine core of Umeclidinium.[1][8]

Purity Analysis of Piperidine Intermediates

The purity of these intermediates is paramount to ensure the quality of the final API. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

General HPLC Method for Purity Determination
  • Column: A reversed-phase C18 column is typically suitable.[12][13]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[12][13]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is often used, especially if the molecule lacks a strong chromophore.[12]

  • Quantification: Purity is generally determined by the area percentage of the main peak relative to the total peak area in the chromatogram.[12]

For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable complementary technique.

Conclusion and Future Perspectives

Both this compound and Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate are viable intermediates in the synthesis of Umeclidinium bromide and other complex APIs.

  • This compound offers a more direct route to a functionalized intermediate but is hampered by the hazardous nature of its primary reagent, ethylene oxide. This makes it less favorable for large-scale industrial production unless stringent safety measures are in place.

  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate represents a more common industrial approach due to the safer handling of its reagents. However, the formation of a significant dimer impurity presents a challenge in terms of yield and purification. Process optimization to minimize this side reaction is a key area of research.

For drug development professionals, the choice between these intermediates will depend on a careful evaluation of scale, available equipment, safety protocols, and cost-effectiveness. The "Chloro Route" is currently more established in the literature for Umeclidinium synthesis, but advancements in flow chemistry and safer handling of hazardous reagents could make the "Hydroxy Route" a more attractive option in the future, particularly due to its superior atom economy. Further research into optimizing the reaction conditions for both pathways will continue to be of high interest to the pharmaceutical industry.

References

  • PrepChem. Synthesis of ethyl 1-(2-hydroxyethyl)
  • Hovione. Preparation of umeclidinium bromide. Published May 17, 2018. [Link]
  • European Patent Office. PROCESS FOR THE PREPARATION OF UMECLIDINIUM BROMIDE. EP 3831826 A1. Published June 9, 2021. [Link]
  • Google Patents. Process for preparing a 1-(2-haolethyl)-4-piperidine carboxylate intermediate useful in the synthesis of umeclidinium bromide. CA2881935A1. Published February 20, 2014.
  • Google Patents. A kind of HPLC analytical approach of 3-amino piperidine. CN104007202B. Published August 26, 2014.
  • Al-Adnani, M., Al-Shdefat, R., & Al-Sou’od, K. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Gdańsk, A. M. U. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
  • Google Patents. Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. WO2016071792A1. Published May 12, 2016.
  • Google Patents. 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. EP3215489B1. Published July 24, 2019.
  • LookChem. Umeclidinium bromide. [Link]
  • PubChem. Ethyl 1-(2-hydroxyethyl)
  • PubChem. Ethyl 1-(2-chloroethyl)
  • Organic Syntheses. Piperidine, 1-ethyl-. [Link]
  • New Drug Approvals. umeclidinium bromide. Published July 24, 2018. [Link]
  • Agilent. Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. [Link]
  • Popova, Y., Mikhailova, M., & Gerova, M. (2021).
  • NIST.
  • Google Patents. Process for the preparation of umeclidinium bromide. EP3538524B1. Published September 18, 2019.
  • ChemBK. Ethyl 1-(2-hydroxyethyl)
  • Venkatasai Life Sciences. Ethyl-1-(2-hydroxyethyl)
  • Anant Pharmaceuticals Pvt. Ltd. CAS 869112-14-1 Ethyl 1-(2-chloroethyl)
  • Google Patents. 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. CN101525313A. Published September 9, 2009.

Sources

A Tale of Two Rings: A Comparative Guide to the Reactivity of Piperidine and Piperazine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the landscape of medicinal chemistry and synthetic organic chemistry, the six-membered nitrogen heterocycles, piperidine and piperazine, stand as foundational scaffolds.[1] Their prevalence in a vast array of pharmaceuticals stems from their ability to impart favorable pharmacokinetic properties, engage in crucial molecular interactions, and provide a synthetically versatile framework for molecular design.[1] While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces profound differences in their chemical behavior. This guide offers a head-to-head comparison of these two essential building blocks, providing a data-driven perspective for researchers, scientists, and drug development professionals on their comparative reactivity in key synthetic transformations.

Fundamental Physicochemical Properties: The Basis of Differential Reactivity

The seemingly subtle difference between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) gives rise to significant divergences in their electronic and steric properties, which in turn govern their reactivity.[1]

Basicity and Nucleophilicity: An Electronic Tug-of-War

The most critical differentiator is basicity, quantified by the pKa of the conjugate acid.

  • Piperidine possesses a single secondary amine with a pKa of approximately 11.22.[1][2] This makes it a relatively strong organic base.

  • Piperazine , in contrast, has two nitrogen atoms, resulting in two distinct pKa values: pKa1 ≈ 9.73 and pKa2 ≈ 5.35.[1][2][3][4]

The lower primary pKa of piperazine compared to piperidine is a direct consequence of the inductive electron-withdrawing effect (-I effect) of the second nitrogen atom. This effect reduces the electron density on the opposing nitrogen, making it less basic and a weaker nucleophile.[5]

This difference in basicity directly correlates with nucleophilicity. In general, for amines, nucleophilicity increases with basicity.[5] Therefore, piperidine is a significantly stronger nucleophile than piperazine . This is a crucial consideration in reactions involving nucleophilic attack, such as alkylations and acylations. For instance, the Mayr nucleophilicity parameter (N) in water for piperidine is 18.1, while for morpholine (an analog where an oxygen atom provides a similar electron-withdrawing effect), it is 15.6, representing a 300-fold decrease in nucleophilicity.[5]

Conformational Analysis

Both piperidine and piperazine predominantly adopt a chair conformation to minimize steric strain.[6][7] However, the presence of substituents can influence the conformational equilibrium. For piperidine, protonation of the nitrogen can stabilize the axial conformer of polar 4-substituents due to electrostatic interactions.[6] In piperazine, the conformational dynamics are more complex due to the two nitrogen atoms and the potential for di-substitution.

Comparative Reactivity in Common Synthetic Transformations

The fundamental differences in basicity, nucleophilicity, and steric profile manifest in their performance in common C-N bond-forming reactions.

N-Acylation

N-acylation is a cornerstone reaction for installing amide functionalities. The higher nucleophilicity of piperidine generally leads to faster reaction rates compared to piperazine under identical conditions.

Causality: The lone pair on the piperidine nitrogen is more available for nucleophilic attack on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride, anhydride) than the nitrogens in piperazine, which are deactivated by the mutual electron-withdrawing effect.

Practical Implications:

  • Monosubstitution of Piperazine: Acylating piperazine often presents a challenge in achieving mono-acylation selectively. The initial acylation introduces an electron-withdrawing amide group, which further deactivates the remaining secondary amine, slowing down the second acylation. However, over-acylation to the di-substituted product is a common side reaction if stoichiometry and reaction conditions are not carefully controlled. A useful strategy to favor mono-acylation is the use of mixed anhydrides with sterically hindered groups, which minimizes the formation of the bis-adduct.[8]

  • Reaction Rates: In competitive experiments, piperidine will be acylated preferentially over piperazine. To achieve comparable reaction times for piperazine, more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst like DMAP) may be necessary.[9]

N-Alkylation

Similar to acylation, the N-alkylation of piperidine with alkyl halides is typically more facile than that of piperazine due to its superior nucleophilicity.

Causality: The rate-determining step involves the nucleophilic attack of the amine on the alkyl halide. The more electron-rich nitrogen of piperidine executes this attack more efficiently.

Practical Implications:

  • Selectivity in Piperazine Derivatives: For N-monosubstituted piperazine derivatives, the reactivity of the remaining N-H is influenced by the nature of the substituent. Electron-donating groups (e.g., alkyl groups) can slightly enhance the nucleophilicity of the second nitrogen, while electron-withdrawing groups (e.g., aryl, acyl) will significantly decrease it.[10][11]

  • Overalkylation: As with acylation, preventing di-alkylation in piperazine can be challenging and often requires a large excess of the piperazine starting material.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds from a carbonyl compound and an amine in the presence of a reducing agent.[12]

Causality: The reaction proceeds via the initial formation of an iminium ion, which is then reduced. The rate of iminium ion formation is dependent on the nucleophilicity of the amine. Consequently, piperidine often reacts faster than piperazine.

Practical Implications:

  • Choice of Reducing Agent: Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they can be used in a one-pot procedure and are selective for the iminium ion over the carbonyl starting material.[13]

  • Competitive Reactions: In a reaction containing both piperidine and piperazine, the piperidine adduct will likely be the major product. This can be exploited for selective functionalization.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a versatile method for forming N-aryl bonds.[14][15] Both piperidine and piperazine are effective nucleophiles in this reaction.

Causality: The reaction mechanism is complex, but the nucleophilicity of the amine plays a role in the catalytic cycle. While piperidine's higher intrinsic nucleophilicity might suggest faster rates, factors like the choice of ligand, base, and the electronic properties of the aryl halide can significantly influence the outcome.

Practical Implications:

  • Mono-arylation of Piperazine: Achieving selective mono-arylation of piperazine is a significant application of this methodology in pharmaceutical synthesis.[14][15] Careful control of reaction conditions and stoichiometry is key to preventing the formation of the di-arylated byproduct.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos are often effective for coupling these cyclic amines with aryl chlorides.[16][17]

Data Summary and Visualization

To provide a clear, quantitative comparison, the following table summarizes key physicochemical and reactivity data.

PropertyPiperidinePiperazineKey Considerations in Synthesis
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine has two reactive sites, leading to potential selectivity challenges.
pKa (conjugate acid) ≈ 11.22[1][2]pKa1 ≈ 9.73, pKa2 ≈ 5.35[1][2][3]Piperidine is a stronger base and a more potent nucleophile.
Nucleophilicity (Mayr N, H₂O) 18.1[5]Not directly listed, but lower than piperidineExpect faster reaction rates for piperidine in nucleophilic substitution reactions.
Reactivity in Acylation HighModerate, risk of di-acylationCareful control of stoichiometry is needed for mono-acylation of piperazine.[8]
Reactivity in Alkylation HighModerate, risk of di-alkylationPiperidine is more reactive.
Reactivity in C-N Coupling GoodGood, widely used for mono-arylationBoth are effective, but conditions must be optimized for piperazine selectivity.[14]
Visualizing Reactivity Differences

The following diagrams illustrate the core structural differences and a typical synthetic workflow.

G cluster_piperidine Piperidine cluster_piperazine Piperazine a Piperidine pKa ~ 11.22 Stronger Nucleophile b Piperazine pKa1 ~ 9.73 Weaker Nucleophile a->b Structural & Electronic Comparison c Inductive Effect (-I) b->c deactivates

Caption: Structural and electronic comparison of piperidine and piperazine.

G start Amine Mixture (Piperidine + Piperazine) reagent Add Acyl Chloride (1 equivalent) start->reagent reaction Reaction at 0°C reagent->reaction workup Aqueous Workup reaction->workup product1 Major Product: N-Acylpiperidine workup->product1 yield reflects nucleophilicity product2 Minor Product: N-Acylpiperazine workup->product2 yield reflects nucleophilicity end Separation product1->end product2->end

Caption: Workflow for a competitive acylation experiment.

Experimental Protocols

To provide a practical context, the following are detailed, step-by-step methodologies for a comparative N-acylation experiment.

Protocol 1: N-Acylation of Piperidine with Benzoyl Chloride

Objective: To synthesize N-benzoylpiperidine.

Materials:

  • Piperidine (1.0 equiv)

  • Benzoyl chloride (1.05 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperidine (10 mmol, 0.85 g) and dissolve it in anhydrous DCM (30 mL).

  • Base Addition: Add triethylamine (12 mmol, 1.67 mL) to the stirred solution.

  • Cooling: Cool the flask to 0 °C using an ice bath.[18]

  • Addition of Acyl Chloride: Dissolve benzoyl chloride (10.5 mmol, 1.48 g) in anhydrous DCM (10 mL) and add it dropwise to the cooled amine solution over 15 minutes.[18]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Quench the reaction by adding water (20 mL). b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[18]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Selective Mono-Acylation of Piperazine

Objective: To synthesize 1-benzoylpiperazine, minimizing the di-acylated product.

Materials:

  • Piperazine (3.0 equiv)

  • Benzoyl chloride (1.0 equiv)

  • Triethylamine (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • 1 M NaOH solution

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add a large excess of piperazine (30 mmol, 2.58 g) and dissolve it in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve benzoyl chloride (10 mmol, 1.41 g) in anhydrous DCM (20 mL). Add this solution dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0 °C. The use of a large excess of the amine is crucial to favor mono-acylation.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor by TLC.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure. b. Add 1 M NaOH solution (50 mL) to the residue and extract with DCM (3 x 40 mL). This separates the product from piperazine hydrochloride. c. Combine the organic layers. To separate the mono-acylated product from unreacted piperazine, extract the organic layer with 1 M HCl (3 x 30 mL). The desired mono-acylated product will be protonated and move to the aqueous layer, while any di-acylated byproduct will remain in the organic layer. d. Basify the acidic aqueous layer with solid NaOH or concentrated NaOH solution to pH > 12, then extract the product with DCM (3 x 40 mL).

  • Drying and Concentration: Dry the final organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the mono-acylated product.

Conclusion: A Strategic Choice in Synthesis

The choice between a piperidine and a piperazine derivative is a strategic decision in synthetic design, dictated by the specific reactivity required. Piperidine, with its higher basicity and nucleophilicity, is the reagent of choice for rapid and straightforward N-functionalization when a single reactive site is desired.[1] Piperazine offers the unique advantage of a scaffold with two distinct nitrogen atoms, providing a handle for further diversification.[1] However, harnessing this potential requires a nuanced understanding of its attenuated reactivity and the careful application of synthetic strategies to control selectivity. Ultimately, a thorough grasp of the fundamental electronic and steric differences between these two invaluable heterocycles empowers the synthetic chemist to make informed decisions, optimizing reaction outcomes and accelerating the path to novel molecular discovery.

References

  • Kułagowska, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Anet, F. A., & Yavari, I. (1977). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (12), 1589-1594.
  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. ResearchGate.
  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.
  • Kułagowska, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Lee, J., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling.
  • Acetylation of Secondary amines. Chemistry Stack Exchange.
  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry.
  • Fors, B. P., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
  • Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc.
  • Piperazine. Wikipedia.
  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of British Columbia.
  • Nucleophilicities of Primary and Secondary Amines in Water. ResearchGate.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Organic Chemistry Portal.
  • Jeran, Z., & Modec, B. (2022). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry.
  • Nucleophilicities of Amines, Amino Acids and Pyridines. CORE.
  • Jeran, Z., & Modec, B. (2022). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
  • Di Francesco, T., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences.
  • Nucleophilicity Trends of Amines. Master Organic Chemistry.

Sources

A Strategic Guide to Piperidine Scaffolds: Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate vs. N-Boc-piperidine-4-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency and success of a synthetic route. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1][2][3][4] This guide provides an in-depth comparison of two commercially available and synthetically valuable piperidine derivatives: Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate and N-Boc-piperidine-4-carboxylate . We will explore their distinct roles in synthetic strategies, supported by experimental insights, to empower chemists to make informed decisions in their synthetic endeavors.

At a Glance: Two Piperidines, Two Synthetic Philosophies

The fundamental difference between these two reagents lies in the functionality at the piperidine nitrogen. This distinction dictates their application in multi-step syntheses.

  • N-Boc-piperidine-4-carboxylate is a quintessential protected building block . The tert-butoxycarbonyl (Boc) group serves as a temporary shield for the secondary amine, preventing its participation in reactions while allowing for selective modifications at the 4-position carboxylate.[5] This strategy is foundational in modern organic synthesis, particularly in peptide and medicinal chemistry.

  • This compound , conversely, is an N-functionalized scaffold . The 1-(2-hydroxyethyl) substituent is a permanent feature of the molecule (unless specifically cleaved), which can be utilized for further synthetic elaborations or to impart specific physicochemical properties to the final compound.[6][7]

The strategic choice between these two molecules is therefore a question of synthetic design: is the nitrogen atom a point of future diversity, or is it a site for a specific, pre-determined functional group?

The Role of N-Boc-piperidine-4-carboxylate: A Gateway to Diverse Amides and Beyond

The primary utility of N-Boc-piperidine-4-carboxylate lies in its ability to serve as a precursor to a vast array of 4-substituted piperidines, most notably amides. The Boc protecting group is stable under a wide range of conditions, including those typically used for amide bond formation.

Key Synthetic Applications:
  • Amide Coupling: The carboxylic acid functionality can be readily activated and coupled with a diverse range of amines to form amides. This is a common strategy in the synthesis of bioactive molecules.

  • Reduction to Alcohol: The carboxylate group can be reduced to a primary alcohol, which can then be used in a variety of subsequent reactions, such as ether formation or oxidation to an aldehyde.

  • Ester Homologation: The ester can be subjected to reactions to extend the carbon chain at the 4-position.

The Critical Deprotection Step:

A key feature of the Boc group is its lability under acidic conditions, which allows for its selective removal to unveil the piperidine nitrogen for further functionalization. Common deprotection methods include:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate[7]

This orthogonal deprotection strategy is crucial in complex syntheses where other acid-labile groups are not present.[8][9]

Experimental Workflow: Amide Coupling followed by N-Alkylation

The following workflow illustrates a typical synthetic sequence using N-Boc-piperidine-4-carboxylate.

N_Boc_Workflow Start N-Boc-piperidine- 4-carboxylate Step1 Amide Coupling (e.g., EDC, HOBt, Amine) Start->Step1 Intermediate1 N-Boc-4-(aminocarbonyl)piperidine Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA/DCM) Intermediate1->Step2 Intermediate2 4-(Aminocarbonyl)piperidine Step2->Intermediate2 Step3 N-Alkylation or Arylation (e.g., R-X, Base) Intermediate2->Step3 Final N-Substituted-4- (aminocarbonyl)piperidine Step3->Final

Caption: Synthetic workflow utilizing N-Boc-piperidine-4-carboxylate.

The Utility of this compound: A Pre-functionalized Scaffold

In contrast to its N-Boc protected counterpart, this compound offers a different synthetic advantage: the presence of a reactive hydroxyl group on the N-substituent. This allows for a divergent synthetic approach where modifications can be made at both the 4-position ester and the N-hydroxyethyl group.

Key Synthetic Applications:
  • Ester Manipulation: Similar to the N-Boc derivative, the ethyl ester at the 4-position can be hydrolyzed to the carboxylic acid for amide coupling or reduced to the corresponding alcohol.

  • O-Alkylation and O-Acylation: The primary alcohol of the hydroxyethyl group can be readily alkylated or acylated to introduce a variety of functional groups.

  • Conversion to Halide: The hydroxyl group can be converted to a halide (e.g., using SOCl₂ or PBr₃), creating an electrophilic center for subsequent nucleophilic substitution reactions.

Strategic Considerations:

The use of this reagent is ideal when the 1-(2-hydroxyethyl) moiety is a desired structural feature in the final target molecule. This can be advantageous in imparting hydrophilicity or providing a handle for bioconjugation.

Experimental Workflow: Parallel Functionalization

The following workflow highlights the potential for simultaneous or sequential modification at two distinct sites of the molecule.

Hydroxyethyl_Workflow cluster_0 C4-Position Modification cluster_1 N-Substituent Modification Start This compound C4_Step1 Ester Hydrolysis Start->C4_Step1 N_Step1 O-Alkylation/Acylation Start->N_Step1 C4_Intermediate1 1-(2-Hydroxyethyl)piperidine- 4-carboxylic acid C4_Step1->C4_Intermediate1 C4_Step2 Amide Coupling C4_Intermediate1->C4_Step2 C4_Final N-Aryl/Alkyl Amide Derivative C4_Step2->C4_Final N_Final O-Substituted Derivative N_Step1->N_Final

Sources

A Comparative Guide to the Synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is a cornerstone of successful project advancement. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, a valuable building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides an in-depth technical comparison of the most common synthetic routes to this compound, offering a critical cost-benefit analysis supported by experimental data to inform your selection of the most appropriate method for your research and development needs.

Introduction to this compound

This compound is a piperidine derivative featuring both a hydroxyl and an ester functional group. This unique combination makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules, including analgesics, anti-inflammatory agents, and antipsychotics.[1][2][3][4] The piperidine scaffold is a prevalent motif in many approved drugs, highlighting the importance of efficient access to substituted piperidine derivatives.[3][5]

This guide will dissect three primary synthetic strategies for obtaining this compound:

  • Direct N-Alkylation of Ethyl Isonipecotate

  • Reductive Amination Approaches

  • Ring Formation via Cyclization

Each route will be evaluated based on yield, cost of starting materials, reaction conditions, safety, and scalability.

Route 1: Direct N-Alkylation of Ethyl Isonipecotate

The most straightforward and widely employed method for the synthesis of this compound is the direct N-alkylation of commercially available ethyl isonipecotate (also known as ethyl piperidine-4-carboxylate). This approach involves the reaction of the secondary amine of the piperidine ring with a suitable two-carbon electrophile. Two primary reagents are utilized for this transformation: 2-chloroethanol and ethylene oxide.

Alkylation with 2-Chloroethanol

This classic SN2 reaction involves the nucleophilic attack of the piperidine nitrogen on 2-chloroethanol in the presence of a base to neutralize the HCl generated.

Reaction Scheme:

Causality Behind Experimental Choices: The choice of base is critical to the success of this reaction. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. The solvent should be polar aprotic to facilitate the SN2 reaction. The reaction temperature is typically elevated to drive the reaction to completion.

Alkylation with Ethylene Oxide

Ethylene oxide, a highly reactive electrophile, readily undergoes ring-opening upon nucleophilic attack by the piperidine nitrogen. This reaction is often carried out under milder conditions compared to alkylation with 2-chloroethanol.[6][7]

Reaction Scheme:

Causality Behind Experimental Choices: The high reactivity of ethylene oxide obviates the need for a strong base, although a weak base may be used to facilitate the reaction.[7] The reaction is typically performed in a protic solvent, such as ethanol, which can protonate the resulting alkoxide.[6] Due to the gaseous nature and toxicity of ethylene oxide, this reaction requires specialized equipment and careful handling.[8][9][10][11][12]

Route 2: Reductive Amination Approaches

Reductive amination offers an alternative pathway to the target molecule, often providing high yields and selectivity.[13][14] This strategy typically involves the reaction of a piperidine precursor with a carbonyl compound, followed by in-situ reduction of the resulting iminium ion.

A plausible, though less direct, route involves the reductive amination of ethyl isonipecotate with an appropriate aldehyde, such as 2-hydroxyacetaldehyde or a protected equivalent. A more documented approach for a similar structure involves the reductive amination with chloroacetaldehyde followed by hydrolysis.[15][16]

Reaction Scheme (with Chloroacetaldehyde):

  • Reductive Amination: [Ethyl Isonipecotate] + Cl-CH2-CHO + Reducing Agent -> [Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate]

  • Hydrolysis: [Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate] + H2O -> [this compound]

Causality Behind Experimental Choices: The choice of reducing agent is crucial for the success of the reductive amination step. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used as they are selective for the reduction of the iminium ion in the presence of the aldehyde.[15] The subsequent hydrolysis of the chloro group to a hydroxyl group typically requires basic or neutral conditions to avoid ester hydrolysis.

Route 3: Ring Formation via Cyclization

For large-scale industrial production, constructing the piperidine ring itself can be a cost-effective strategy. A patented method describes the one-step cyclization of a compound with an active methylene group and N-substituted diethanolamine diphenyl sulfonate in the presence of a strong base like sodium hydride.[1]

Causality Behind Experimental Choices: This approach leverages readily available and potentially cheaper starting materials compared to pre-formed piperidine rings. The use of a strong base is necessary to deprotonate the active methylene compound, initiating the cyclization cascade. This method, while potentially economical at scale, often requires significant process optimization to control side reactions and achieve high yields.

Comparative Analysis

To facilitate a clear comparison, the following table summarizes the key metrics for each synthetic route. The cost estimates are based on typical laboratory-scale pricing for starting materials and reagents and are intended for comparative purposes only.

MetricRoute 1.1: Alkylation with 2-ChloroethanolRoute 1.2: Alkylation with Ethylene OxideRoute 2: Reductive AminationRoute 3: Ring Formation via Cyclization
Starting Materials Ethyl isonipecotate, 2-Chloroethanol, BaseEthyl isonipecotate, Ethylene oxideEthyl isonipecotate, Chloroacetaldehyde, Reducing AgentN-substituted diethanolamine derivative, Active methylene compound
Typical Yield Moderate to HighHighHighModerate to High (requires optimization)
Relative Cost Low to ModerateModerate (due to handling of ethylene oxide)ModeratePotentially Low (at scale)
Reaction Conditions Elevated temperature, Basic conditionsMild temperature, Neutral/Slightly basicMild temperature, Acidic to neutral pHRequires strong base, Anhydrous conditions
Safety Considerations 2-Chloroethanol is toxic.Ethylene oxide is a toxic, flammable, and carcinogenic gas requiring specialized handling.[9][11][12]Chloroacetaldehyde is toxic and corrosive. Cyanide-based reducing agents are highly toxic.Sodium hydride is highly flammable and reacts violently with water.
Scalability Readily scalable.Scalable with appropriate engineering controls.Scalable, but requires careful handling of toxic reagents.Potentially highly scalable but requires significant process development.

Experimental Protocols

Protocol for Route 1.1: N-Alkylation with 2-Chloroethanol
  • To a solution of ethyl isonipecotate (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) is added a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents).

  • 2-Chloroethanol (1.2 equivalents) is added dropwise to the mixture.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol for Route 2: Reductive Amination with Chloroacetaldehyde
  • Ethyl isonipecotate (1 equivalent) is dissolved in a suitable solvent (e.g., methanol or a mixture of methanol and acetic acid).[15]

  • An aqueous solution of chloroacetaldehyde (1.1 equivalents) is added dropwise at 0 °C.[15]

  • Sodium cyanoborohydride (1.2 equivalents) is added portion-wise, maintaining the temperature at 0 °C.[15]

  • The reaction mixture is stirred at room temperature for 2-4 hours.[15]

  • The solvent is evaporated, and the residue is taken up in dilute HCl.[15]

  • The aqueous layer is washed with an organic solvent, then basified with a suitable base (e.g., K2CO3) and extracted with ethyl acetate.[15]

  • The combined organic layers are dried and concentrated to yield ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

  • The chloro-intermediate is then dissolved in a suitable solvent and heated with a mild base in the presence of water to facilitate hydrolysis to the final product.

  • Purification is performed via column chromatography.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product A Ethyl Isonipecotate R1_1 Route 1.1: N-Alkylation A->R1_1 R1_2 Route 1.2: N-Alkylation A->R1_2 R2 Route 2: Reductive Amination + Hydrolysis A->R2 B 2-Chloroethanol B->R1_1 C Ethylene Oxide C->R1_2 D Chloroacetaldehyde D->R2 E N-substituted diethanolamine derivative R3 Route 3: Ring Formation E->R3 F Active Methylene Compound F->R3 P Ethyl 1-(2-hydroxyethyl) piperidine-4-carboxylate R1_1->P R1_2->P R2->P R3->P

Caption: Synthetic pathways to the target molecule.

Conclusion and Recommendations

The choice of synthetic route for this compound is highly dependent on the specific needs of the researcher or organization.

  • For laboratory-scale synthesis and rapid access to the material, the N-alkylation of ethyl isonipecotate with 2-chloroethanol (Route 1.1) offers a balance of simplicity, cost-effectiveness, and reasonably high yields.

  • When higher yields are paramount and the necessary safety infrastructure is in place, N-alkylation with ethylene oxide (Route 1.2) is an excellent option.

  • Reductive amination (Route 2) provides a robust and high-yielding alternative, particularly if functional group tolerance is a concern in more complex syntheses.

  • For industrial-scale production where cost of starting materials is a primary driver, investing in the process development of a ring-forming cyclization reaction (Route 3) may offer the most economical long-term solution.

Ultimately, a thorough evaluation of available resources, safety protocols, and desired scale of production will guide the optimal synthetic strategy. This guide provides the foundational knowledge to make an informed decision, empowering researchers to proceed with confidence in their synthetic endeavors.

References

  • PrepChem. (n.d.). Synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate.
  • Smolecule. (n.d.). N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide.
  • ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate synthesis.
  • Matassini, C., Clemente, F., & Goti, A. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PrepChem. (n.d.). Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.
  • ChemBK. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • European Patent Office. (2015). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Venkatasai Life Sciences. (n.d.). Ethyl-1-(2-hydroxyethyl)piperidine-4-carboxylate.
  • Dove Press. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (1985). Synthesis and pharmacological evaluation of piperidine derivatives with various heterocyclic rings at the 4-position.
  • Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.
  • PubChem. (n.d.). This compound.
  • IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
  • Scribd. (n.d.). Addition Reaction of Ethylene Oxide.
  • PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
  • Scribd. (n.d.). Ethylene Oxide: Industrial Uses & Hazards.
  • Wikipedia. (n.d.). Ethylene oxide.
  • Sigma-Aldrich. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate.
  • Mcule. (n.d.). Compound ethyl 1-[2-oxo-2-(4-sulfamoylanilino)ethyl]piperidine-4-carboxylate.
  • ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • National Center for Biotechnology Information. (n.d.). Ethylene Oxide - Some Industrial Chemicals.
  • YouTube. (2021). Ethylene Oxide: An Essential Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, synthesizing regulatory standards with practical laboratory applications. Our objective is to empower your team with the knowledge to manage chemical waste not just safely, but with scientific and regulatory foresight.

Part 1: Immediate Actions & Hazard Assessment

The moment a chemical is designated as "waste," it becomes subject to regulation.[1] The first step in proper disposal is a thorough hazard assessment at the point of generation.

1.1. Presumptive Hazard Identification

Given the lack of specific toxicity data, a conservative approach is mandated. Based on SDS information for analogous compounds like Ethyl piperidine-4-carboxylate, we can infer potential hazards.[5][6]

Potential Hazard Classification & Precaution Source (Analogous Compounds)
Skin Corrosion/Irritation Category 2: Causes skin irritation. Wear appropriate gloves and lab coat.[6]Fisher Scientific SDS[6]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation. Use safety glasses or goggles.[6]Fisher Scientific SDS[6]
Combustibility Combustible Liquid. Keep away from heat, sparks, and open flames.[5][6]Apollo Scientific SDS[5]
Corrosivity to Metals May be corrosive to metals. Store in appropriate, non-reactive containers.[5]Apollo Scientific SDS[5]

1.2. Personal Protective Equipment (PPE)

Before handling waste, ensure the appropriate PPE is worn. This is a non-negotiable standard for minimizing exposure risks.

  • Hand Protection : Wear protective gloves (e.g., nitrile).

  • Eye/Face Protection : Wear safety glasses with side shields or chemical goggles.

  • Skin and Body Protection : A standard laboratory coat is required. Ensure exposed skin is covered.

Part 2: Step-by-Step Disposal Protocol

Disposal of this compound must follow a systematic process that ensures safety and regulatory adherence from the lab bench to final disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][7][8] Evaporation in a fume hood is also a prohibited disposal method.[1][7]

Step 1: Container Selection and Preparation

Select a waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container is often an ideal choice if it is in good condition.[9]

  • Action : Obtain a clean, leak-proof container with a secure screw-top cap.

  • Causality : Using a compatible and sealable container prevents leaks and reactions with the container material itself, which is a primary tenet of safe chemical storage under OSHA and EPA guidelines.[10]

Step 2: Waste Collection

Collect the waste this compound in the designated container. If transferring from multiple smaller vessels, use a funnel to prevent spills.

  • Action : Carefully pour the waste into the designated container, ensuring not to overfill (leave at least 10% headspace).

  • Causality : Leaving headspace allows for vapor expansion, preventing pressure buildup and potential container rupture, especially with temperature fluctuations.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement and essential for safety.[2][9] As soon as the first drop of waste enters the container, it must be labeled.[1][7]

  • Action : Affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste "[9][11]

    • Chemical Name : "this compound" (avoid formulas or abbreviations)[9]

    • Hazard Identification : List the potential hazards (e.g., "Combustible," "Skin/Eye Irritant")[9]

    • Contact Information : Name of the Principal Investigator and the laboratory location (Building and Room Number).[1]

  • Causality : Accurate labeling communicates the risks to all personnel and is mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to ensure proper handling, segregation, and disposal.[3]

Step 4: Storage in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[9][12]

  • Action : Place the sealed container in your lab's designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[13]

  • Secondary Containment : The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container.[1][9]

  • Segregation : Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9][10]

  • Causality : SAAs are an EPA-regulated concept allowing for the safe, temporary collection of hazardous waste in the laboratory.[13] Proper segregation within the SAA prevents accidental chemical reactions.[9]

Disposal Workflow Diagram

G cluster_0 Point of Generation cluster_1 Satellite Accumulation Area (SAA) cluster_2 Final Disposal gen Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe SAFETY FIRST container Select Compatible Waste Container ppe->container label_container Label Container: 'Hazardous Waste' + Chemical Name & Hazards container->label_container store Store Sealed Container in SAA with Secondary Containment label_container->store segregate Segregate from Incompatible Chemicals store->segregate request Request Waste Pickup from EH&S segregate->request pickup EH&S Collects Waste for Licensed Disposal Vendor request->pickup caption Workflow for Proper Chemical Waste Disposal

Caption: A step-by-step workflow for the safe disposal of laboratory chemical waste.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for collecting and storing waste safely, but final transport and disposal must be handled by trained professionals.[1][7]

  • Action : Once the container is full or waste is no longer being added, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[12]

  • Do Not Transport : Never transport hazardous waste across campus or to other buildings yourself. This must be done by authorized EH&S staff or a licensed contractor.[7]

  • Causality : OSHA and the Department of Transportation (DOT) have strict regulations for the transport of hazardous materials, requiring specific training and placarding that laboratory researchers do not possess.[14][15]

Part 3: Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Minor Spill : For a small spill that you are trained and equipped to handle, absorb the material with an inert absorbent like vermiculite or sand.[5] Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[7]

  • Major Spill : If the spill is large, located in a poorly ventilated area, or you feel unable to handle it safely, evacuate the area immediately. Alert others, close the door, and contact your institution's emergency response or EH&S department.[7]

Part 4: Building a Culture of Safety and Trust

Adherence to these procedures does more than ensure compliance; it builds a foundational culture of safety that protects researchers, support staff, and the wider community. By treating every chemical, especially those with incomplete data, with a high degree of caution, we uphold our professional and ethical responsibilities. Comprehensive training on waste handling and disposal procedures should be a mandatory part of laboratory onboarding and annual refreshers for all personnel.[1][2][14]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Clym Environmental Services. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. [Link]
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. Clym Environmental Services. [Link]
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. [Link]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • Laboratory Environmental Sample Disposal Inform
  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]
  • Regulations for Hazardous Waste Generated at Academic Labor

Sources

Personal protective equipment for handling Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance but are fundamental to scientific integrity and the well-being of our research community. This guide provides a comprehensive, experience-driven framework for the safe handling of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Our goal is to move beyond a simple checklist and instill a deep understanding of why each step is critical, ensuring a self-validating system of safety in your laboratory.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is an organic compound that, while essential for various research applications, presents specific hazards that must be managed. According to safety data sheets, this chemical is classified with the following GHS Hazard Statements:

  • H315: Causes skin irritation .[1]

  • H319: Causes serious eye irritation .[1]

  • H335: May cause respiratory irritation .[1]

These classifications are the cornerstone of our safety protocol. Direct contact with the skin can lead to irritation, while eye exposure can cause significant damage.[1] Inhalation of vapors, mists, or dusts may irritate the respiratory tract. Therefore, our primary objective is to create a multi-layered barrier system using a combination of engineering controls and personal protective equipment (PPE) to prevent any route of exposure.

Core Protective Measures: Engineering Controls and PPE

The first line of defense is always to engineer out the hazard. The second is to protect the individual directly.

Engineering Controls: Your Primary Barrier

Before any personal protective equipment is even selected, ensure the primary work environment is optimized for safety.

  • Ventilation: All handling of this compound must occur in a well-ventilated area.[1][2] For all but the smallest quantities, a certified chemical fume hood is mandatory. This is the most critical step in minimizing respiratory exposure.

  • Safety Stations: An operational and easily accessible eyewash station and safety shower must be located close to the workstation.[3][4] Verify their functionality before beginning any work.

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is not a substitute for good engineering controls but is the essential final barrier between you and the chemical.

Protection Type Routine Handling (Small Quantities) Spill Response / Large Quantities Rationale & Best Practices
Eye & Face ANSI Z87.1-compliant safety glasses with side shields.Tightly fitting chemical safety goggles and a full-face shield.[1][5]Protects against splashes and vapors. A face shield provides an extra layer of protection for the entire face during higher-risk activities.
Hand Chemical-resistant gloves (e.g., Nitrile rubber).Heavier-duty chemical-resistant gloves. Double-gloving is recommended.Prevents skin contact and irritation.[1] Always inspect gloves for tears or holes before use. Wash hands thoroughly after removing gloves.[2]
Body Standard laboratory coat.Chemical-resistant apron over a lab coat or impervious clothing.[1]Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and laundered separately before reuse.[2][6]
Respiratory Not required if handled within a certified fume hood.Full-face respirator with appropriate cartridges if ventilation is inadequate or if exposure limits are exceeded.[1][7]Prevents inhalation of vapors or aerosols that can cause respiratory irritation.[1]

Operational Workflow: Safe Handling from Start to Finish

A structured workflow minimizes error and ensures safety is integrated into every step of the experimental process.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure the fume hood is operational and the work area is clear of clutter.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Handling & Use:

    • Conduct all transfers and manipulations of the chemical inside the fume hood to contain any vapors.[1]

    • Avoid all personal contact with the substance.[2]

    • Keep the container tightly closed when not in use to minimize vapor release.[1]

    • When handling, do not eat, drink, or smoke.[2]

  • Spill Management:

    • Minor Spills: In the event of a small spill inside a fume hood, absorb it with an inert material such as sand, earth, or vermiculite.[2] Collect the material into a suitable, labeled container for hazardous waste disposal.[2]

    • Major Spills: Evacuate the immediate area. Alert laboratory personnel and safety officers. Wear appropriate respiratory protection and chemical-resistant clothing before attempting cleanup.[2]

  • Disposal:

    • All waste, including empty containers and contaminated absorbent material, must be treated as hazardous.

    • Dispose of contents and containers at an approved waste disposal plant, following all local, regional, and national regulations.[1][6][7] Do not pour down the drain.[5]

The following diagram illustrates the logical flow of this safety-centric workflow.

G cluster_prep 1. Preparation Phase cluster_work 2. Active Handling cluster_cleanup 3. Post-Handling & Disposal cluster_storage 4. Storage prep_sds Review SDS prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe work_handle Handle Chemical in Fume Hood prep_ppe->work_handle cleanup_decon Decontaminate Workspace & Glassware work_handle->cleanup_decon cleanup_doff Doff PPE Correctly storage Store in Tightly Sealed Container in Ventilated Area work_handle->storage If not all used spill Spill Occurs work_handle->spill cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash spill->cleanup_waste Contain & Absorb

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。